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  • Product: 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one
  • CAS: 164223-43-2

Core Science & Biosynthesis

Foundational

crystal structure and X-ray diffraction of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one

An In-depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one For Researchers, Scientists, and Drug Development Professionals Abstract The is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazolo[4,5-c]pyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry, analogous to structures with demonstrated biological activity. This guide provides a comprehensive technical framework for the structural elucidation of a specific derivative, 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one, using single-crystal X-ray diffraction (SC-XRD). While a public crystal structure for this exact compound is not available as of the date of this publication, this document serves as an expert-level, procedural whitepaper. It details the requisite methodologies, from synthesis and crystallization to data analysis and interpretation, drawing upon established principles and data from structurally related compounds to present a scientifically grounded, hypothetical case study. The objective is to equip researchers with a robust understanding of the workflow and analytical depth required to characterize such novel compounds, thereby facilitating drug discovery and development efforts.

Introduction: The Significance of the Isoxazolopyridine Core

The fusion of isoxazole and pyridine rings creates a class of heterocyclic compounds with considerable potential in drug discovery. These scaffolds are often considered bio-isosteres of purine cores, suggesting possible interactions with a wide range of biological targets. Derivatives of similar fused systems, such as pyrazolopyridines and isoxazolo[5,4-d]pyrimidin-4(5H)-ones, have been investigated for various therapeutic applications, including their roles as kinase inhibitors and antithrombotic agents.[1][2] The title compound, 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one, combines the features of an isoxazole ring with a pyridinone moiety, a structure that suggests potential for forming key hydrogen bonding interactions with protein active sites.

A definitive understanding of the three-dimensional structure of this molecule is paramount for any structure-based drug design campaign. Single-crystal X-ray diffraction remains the gold standard for obtaining precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions. This guide will therefore walk through the entire process, from obtaining suitable crystals to the detailed analysis of the crystal structure, providing a blueprint for the characterization of this and other novel chemical entities.

Synthesis and Crystallization: From Powder to Single Crystal

Proposed Synthesis

A plausible synthetic route to 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one would likely involve the construction of the isoxazole ring onto a pre-existing pyridine core or vice-versa. One common approach involves the cyclization of a suitably functionalized pyridine derivative. For instance, starting from a 3-amino-4-hydroxypyridine derivative, a reaction sequence involving acylation and subsequent cyclization could yield the desired isoxazolopyridinone ring system. The specific choice of reagents and reaction conditions would be critical to control regioselectivity and achieve a good yield.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage the molecules to slowly self-assemble into a highly ordered, three-dimensional lattice. For a polar molecule like 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one, a variety of solvents and techniques should be explored.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and water).

  • Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in the chosen solvents in small vials. Cover the vials with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Reservoir: Fill the well of a vapor diffusion plate with a solvent in which the compound is less soluble (the precipitant).

    • Drop: Place a small drop (1-2 µL) of a concentrated solution of the compound (in a more volatile solvent) on a coverslip (hanging drop) or on a post in the middle of the reservoir (sitting drop).

    • Seal the well. The solvent from the drop will slowly diffuse into the reservoir, and the precipitant vapor will diffuse into the drop, gradually increasing the concentration of the compound and inducing crystallization.

  • Temperature Gradient: Slowly cool a saturated solution from a higher temperature to a lower temperature. This decreases the solubility of the compound, promoting crystal growth.

The causality behind these methods lies in achieving a state of supersaturation slowly. Rapid precipitation leads to amorphous powder or poorly ordered microcrystals, which are unsuitable for single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in size with well-defined faces) is obtained, the process of data collection and structure determination can begin.

Data Collection Workflow

The following diagram illustrates the typical workflow for SC-XRD data collection and processing.

sc_xrd_workflow cluster_collection Data Collection cluster_processing Data Processing & Structure Solution crystal_mount 1. Crystal Mounting (on a goniometer head) centering 2. Crystal Centering (in the X-ray beam) crystal_mount->centering Precise positioning data_collection 3. Diffraction Data Collection (rotating crystal, collecting frames) centering->data_collection Exposure to X-rays integration 4. Data Integration (determining reflection intensities) data_collection->integration scaling 5. Scaling & Merging (absorption correction) integration->scaling space_group 6. Space Group Determination scaling->space_group solve 7. Structure Solution (e.g., Direct Methods - SHELXT) space_group->solve refine 8. Structure Refinement (e.g., Least-Squares - SHELXL) solve->refine Iterative process refine->solve validate 9. Validation & CIF Generation refine->validate

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology:

  • Mounting: A single crystal is carefully mounted on a glass fiber or a loop and placed on a goniometer head in the diffractometer. The crystal is typically flash-cooled to ~100 K using a stream of liquid nitrogen to minimize thermal motion and radiation damage.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å). As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected images are processed to integrate the intensities of the thousands of diffraction spots. These intensities are then corrected for various experimental factors (e.g., absorption) and scaled.

  • Structure Solution: The "phase problem" is solved using computational methods. Programs like SHELXT use direct methods to determine the initial phases of the structure factors, which allows for the calculation of an initial electron density map.[3]

  • Structure Refinement: The initial atomic positions are refined against the experimental data using a least-squares minimization procedure with a program like SHELXL.[3] This iterative process involves adjusting atomic coordinates, and displacement parameters, and locating hydrogen atoms to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by the R-factor (R1), which should typically be below 5% for a well-resolved structure.

Prospective Structural Analysis of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one

In the absence of experimental data, we can predict the key structural features of the title compound based on fundamental chemical principles and by analogy to related structures found in the Cambridge Structural Database (CSD).[4]

Molecular Geometry

The molecule consists of a planar fused isoxazolo[4,5-c]pyridine ring system. The methyl group at position 3 and the keto group at position 4 are key functional groups. The N-H proton at position 5 is expected to be a crucial hydrogen bond donor.

Parameter Expected Value Justification
Crystal System Monoclinic or OrthorhombicThese are common crystal systems for organic molecules of this type.
Space Group P2₁/c or P-1 (Centrosymmetric)A centrosymmetric space group is likely if the molecule crystallizes as hydrogen-bonded dimers.
Z (Molecules/Unit Cell) 4 or 2This depends on the space group and packing arrangement.
C=O Bond Length ~1.23 ÅTypical for a pyridinone-type carbonyl group.
N-O (isoxazole) Bond Length ~1.40 ÅCharacteristic of an N-O single bond within a heterocyclic ring.
C-N (isoxazole) Bond Length ~1.32 ÅIndicative of a C=N double bond character within the isoxazole ring.
N-H Bond Length ~0.86 Å (refined)Standard refined distance for an N-H bond.
Dihedral Angle Near 0°The fused ring system is expected to be essentially planar.
Crystal Packing and Intermolecular Interactions

The presence of the N-H group (a hydrogen bond donor) and the C=O group (a hydrogen bond acceptor) strongly suggests that hydrogen bonding will be the dominant intermolecular interaction governing the crystal packing. It is highly probable that the molecules will form centrosymmetric dimers via N-H···O hydrogen bonds.

packing_interactions mol1 Molecule A mol2 Molecule B (Inverted) mol1->mol2 N-H···O Hydrogen Bond mol2->mol1 N-H···O Hydrogen Bond dimer1 Dimer 1 dimer2 Dimer 2 (Offset) dimer1->dimer2 Offset π-π Stacking (~3.3-3.5 Å)

Caption: Potential intermolecular interactions in the crystal lattice.

In addition to the primary hydrogen bonding, offset π-π stacking interactions between the planar aromatic rings of adjacent dimers are also expected, likely with centroid-to-centroid distances in the range of 3.3 to 3.5 Å.[3] These interactions would further stabilize the crystal lattice, leading to a well-ordered three-dimensional structure.

Conclusion

This technical guide outlines the comprehensive process for the synthesis, crystallization, and definitive structural characterization of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one via single-crystal X-ray diffraction. Although based on a prospective analysis, the methodologies and expected structural features presented herein are grounded in established crystallographic principles and data from analogous molecular systems. The elucidation of the precise three-dimensional structure, including the detailed geometry and intermolecular packing interactions, is an indispensable step in understanding the structure-activity relationship (SAR) of this and other novel heterocyclic compounds. The insights gained from such an analysis are critical for guiding the optimization of lead compounds in modern drug discovery programs.

References

  • He, L., et al. (2011). Design, synthesis, and biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives as potent anticancer agents. Journal of Medicinal Chemistry. (Note: This is a representative reference for the biological relevance of similar scaffolds, as seen in the search results).
  • Sheldrick, G. M. (2015). Crystal Structure Refinement with SHELXL. Acta Crystallographica Section C, C71, 3–8. Available at: [Link]

  • Prusiner, P. & Sundaralingam, M. (1972). Stereochemistry of nucleic acid constituents and their analogs. XX. Crystal and molecular structure of allopurinol, a potent inhibitor of xanthine oxidase. Acta Crystallographica Section B, 28(7), 2148-2152.
  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Available at: [Link]

  • Farrugia, L. J. (2012). ORTEP-3 for Windows - a version of ORTEP-III with a Graphical User Interface (GUI). Journal of Applied Crystallography, 45(4), 849-854.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.
  • Raja, R., et al. (2015). Crystal structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone. Acta Crystallographica Section E, 71(10), o875-o876. Available at: [Link]

  • Zhang, Y., et al. (2015). Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents. Bioorganic & Medicinal Chemistry Letters, 25(3), 529-533. Available at: [Link]

  • Zhilitskaya, A. Y., et al. (2020). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 16, 2696-2704. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). Available at: [Link]

  • Crystallography Open Database (COD). An open-access collection of crystal structures. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5121. Available at: [Link]

  • Crystal structure of isoxazolo[4,5-b]pyridin-3-amine, C6H5N3O. (2024). Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. (2025). Acta Crystallographica Section E. Available at: [Link]

  • de la Torre, B. G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Molecular Docking Studies of 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one Derivatives

This guide provides a comprehensive, technically-focused protocol for conducting molecular docking studies on 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one derivatives. It is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-focused protocol for conducting molecular docking studies on 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one derivatives. It is designed for researchers, scientists, and drug development professionals engaged in structure-based drug design. We will delve into the causal logic behind experimental choices, ensuring a robust and self-validating methodology.

Introduction: The Therapeutic Potential of the Isoxazolopyridinone Scaffold

The isoxazolopyridinone scaffold is a privileged structure in medicinal chemistry, demonstrating a range of biological activities. Notably, derivatives of this scaffold have been identified as potent and selective allosteric modulators of the metabotropic glutamate receptor 7 (mGluR7).[1][2] mGluR7, a Class C G-protein coupled receptor (GPCR), is a key player in the central nervous system, modulating synaptic transmission and neuronal excitability.[3][4] Its involvement in various neuropathologic conditions makes it an attractive target for therapeutic intervention.[3][4]

Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into the binding mode and affinity.[5] This information is paramount for the rational design and optimization of novel therapeutic agents. This guide will use the allosteric modulation of mGluR7 by 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one derivatives as a primary case study to illustrate a rigorous molecular docking workflow.

PART 1: The Molecular Docking Workflow: A Conceptual Overview

Before delving into the specific protocols, it is crucial to understand the logical flow of a molecular docking study. The process is a systematic funneling of information, starting from broad structural data and culminating in specific ligand-protein interaction hypotheses.

G cluster_prep Preparation Phase cluster_dock Docking & Scoring Phase cluster_analysis Analysis & Validation Phase PDB_Selection Target Identification & PDB Structure Selection Protein_Prep Protein Preparation PDB_Selection->Protein_Prep Selected PDB ID Grid_Gen Receptor Grid Generation Protein_Prep->Grid_Gen Prepared Protein Ligand_Prep Ligand Preparation Docking Ligand Docking Ligand_Prep->Docking Prepared Ligands Grid_Gen->Docking Grid Box Definition Scoring Scoring & Ranking Docking->Scoring Generated Poses Pose_Analysis Binding Pose Analysis Scoring->Pose_Analysis Ranked Poses Post_Processing Post-Docking Analysis (e.g., MM-GBSA) Pose_Analysis->Post_Processing Selected Poses Validation Validation Post_Processing->Validation Refined Binding Affinity

Caption: A high-level overview of the molecular docking workflow.

PART 2: Detailed Methodologies

This section provides a step-by-step guide for performing molecular docking studies. We will reference protocols for both the widely-used open-source software AutoDock Vina and the commercial suite Schrödinger's Glide, as methodologies are conceptually similar.

Step 1: Target Identification and Structure Preparation

The initial and most critical step is the selection and preparation of the target protein structure.

1.1. Target Selection:

Based on existing literature, metabotropic glutamate receptor 7 (mGluR7) is a validated target for isoxazolopyridinone derivatives.[1] These compounds have been shown to act as allosteric modulators, meaning they bind to a site distinct from the endogenous ligand (glutamate) binding site.[1][4][6]

1.2. PDB Structure Acquisition:

Crystal structures of human mGluR7 are available in the Protein Data Bank (PDB). For this guide, we will consider the cryo-EM structure of the inactive mGlu7 homodimer (PDB ID: 7EPC).[7] This structure provides a high-resolution model of the receptor's conformation. Other available structures include 3MQ4, 5C5C, and 9OMO.[8][9][10]

1.3. Protein Preparation Protocol:

The raw PDB file requires significant preparation to be suitable for docking. This process corrects structural issues and assigns appropriate chemical properties. The Schrödinger Suite's Protein Preparation Wizard is an excellent tool for this purpose.[11][12][13][14]

  • Objective: To obtain a chemically correct and energetically minimized protein structure.

  • Procedure:

    • Import Structure: Load the PDB file (e.g., 7EPC) into the workspace.

    • Remove Unnecessary Components: Delete all crystallographic water molecules that are not involved in ligand binding, as well as any co-crystallized ligands or buffers.[15]

    • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically absent in crystal structures.

    • Assign Bond Orders and Formal Charges: Correctly assign bond orders and formal charges to the protein and any cofactors.

    • Fill Missing Side Chains and Loops: Use a tool like Prime to build and optimize any missing side chains or loops in the structure.

    • Optimize Hydrogen Bonding Network: Optimize the orientation of hydroxyl groups, thiol groups, and the protonation states of histidine residues.

    • Restrained Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes while preserving the overall fold. A root-mean-square deviation (RMSD) of 0.3 Å is a common constraint.[15]

Step 2: Ligand Preparation

The small molecules to be docked also require careful preparation to ensure they are in the correct three-dimensional and protonated state.

2.1. Ligand Structure Generation:

The 2D structures of the 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one derivatives can be drawn using a chemical sketcher and saved in a common format like SDF or MOL2.

2.2. Ligand Preparation Protocol:

The LigPrep tool in the Schrödinger Suite is designed for this purpose.[16][17][18]

  • Objective: To generate low-energy, 3D conformations of the ligands with correct protonation and tautomeric states.

  • Procedure:

    • Import Ligand Structures: Load the 2D or 3D ligand structures.

    • Generate Tautomers and Ionization States: Enumerate possible tautomers and ionization states at a defined pH (e.g., physiological pH 7.4).

    • Generate Stereoisomers: If the ligands have undefined stereocenters, generate all possible stereoisomers.

    • Conformational Search: Generate a set of low-energy 3D conformations for each ligand.

    • Energy Minimization: Minimize the energy of each conformation using a suitable force field, such as OPLS_2005.[17]

Step 3: Receptor Grid Generation and Docking

With the prepared protein and ligands, the next step is to define the binding site and perform the docking calculation.

3.1. Receptor Grid Generation:

A grid is generated around the binding site to pre-calculate the interaction potentials, which significantly speeds up the docking process.

  • Objective: To define the search space for the docking algorithm.

  • Procedure (Glide):

    • Define the Binding Site: For allosteric modulators of mGluR7, the binding site is located within the 7-transmembrane (7-TM) domain.[3] The grid box should be centered on this region. If a co-crystallized allosteric modulator is present in a reference PDB structure, the grid can be centered on it.

    • Set Grid Box Dimensions: The inner box should be large enough to accommodate the ligands, and the outer box should extend further to allow for ligand rotation.

3.2. Ligand Docking Protocol:

This is the core computational step where the ligand conformations are sampled within the receptor grid.

  • Objective: To predict the optimal binding pose and affinity of each ligand.

  • Procedure (Glide):

    • Select Docking Precision: Glide offers different levels of precision, such as Standard Precision (SP) and Extra Precision (XP).[19] For initial screening, SP is often sufficient, while XP provides more rigorous sampling and scoring for lead optimization.[19]

    • Ligand Flexibility: The docking algorithm should allow for flexible ligand conformations.

    • Run Docking: Initiate the docking calculation with the prepared ligands and the generated receptor grid.

G cluster_prep Input Preparation cluster_docking Docking Simulation Protein_PDB Protein PDB (e.g., 7EPC) Protein_Prep_Wizard Protein Preparation Wizard Protein_PDB->Protein_Prep_Wizard Ligand_2D Ligand 2D Structures LigPrep LigPrep Ligand_2D->LigPrep Prepared_Protein Prepared Protein Protein_Prep_Wizard->Prepared_Protein Prepared_Ligands Prepared Ligands LigPrep->Prepared_Ligands Grid_Gen Receptor Grid Generation Prepared_Protein->Grid_Gen Glide_Docking Glide Docking (SP/XP) Prepared_Ligands->Glide_Docking Grid_Gen->Glide_Docking Docked_Poses Docked Poses & Scores Glide_Docking->Docked_Poses

Caption: A detailed workflow for protein and ligand preparation leading to docking.

PART 3: Analysis and Validation of Docking Results

The output of a docking simulation is a set of predicted binding poses for each ligand, ranked by a scoring function. This data requires careful analysis and validation.

Binding Pose and Interaction Analysis

Visual inspection of the top-ranked poses is crucial to understand the predicted binding mode.

  • Objective: To identify key molecular interactions between the ligand and the protein.

  • Procedure:

    • Visualize the Docked Complex: Use a molecular visualization program (e.g., Maestro, PyMOL) to view the ligand in the binding pocket.

    • Identify Key Interactions: Look for hydrogen bonds, hydrophobic interactions, salt bridges, and pi-pi stacking between the ligand and the protein's amino acid residues.

    • Compare with Known Binders: If available, compare the binding mode of your compounds with that of known inhibitors or allosteric modulators of the target.

Post-Docking Refinement with MM-GBSA

Docking scores provide a good initial ranking, but for more accurate estimation of binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are employed.[20][21]

  • Objective: To calculate the binding free energy of the protein-ligand complex.

  • Procedure:

    • Select Poses: Choose the top-ranked poses from the docking results.

    • Run MM-GBSA: This calculation considers the molecular mechanics energies, solvation energies, and entropy to estimate the binding free energy (ΔG_bind).[21][22][23]

    • Analyze Results: A more negative ΔG_bind value indicates a stronger binding affinity.[20]

Validation of the Docking Protocol

A critical step to ensure the reliability of your docking results is to validate the protocol.

  • Objective: To confirm that the docking protocol can accurately reproduce known binding modes.

  • Procedure:

    • Re-docking: If a crystal structure with a co-crystallized ligand is available, extract the ligand and re-dock it into the binding site.

    • RMSD Calculation: Calculate the Root-Mean-Square Deviation (RMSD) between the re-docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.

G cluster_analysis Post-Docking Analysis cluster_validation Protocol Validation Ranked_Poses Ranked Docked Poses Visual_Inspection Visual Inspection & Interaction Analysis Ranked_Poses->Visual_Inspection MMGBSA MM-GBSA Calculation Visual_Inspection->MMGBSA Select Poses Binding_Energy ΔG_bind MMGBSA->Binding_Energy Co_Crystal Co-crystallized Ligand Re_Docking Re-docking Co_Crystal->Re_Docking RMSD RMSD Calculation (< 2.0 Å) Re_Docking->RMSD Validated_Protocol Validated Protocol RMSD->Validated_Protocol

Caption: Workflow for the analysis and validation of molecular docking results.

PART 4: Data Presentation

Quantitative results from the docking and post-docking analysis should be presented in a clear and concise tabular format for easy comparison.

Compound IDDocking Score (kcal/mol)ΔG_bind (MM-GBSA) (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Derivative 1-9.5-60.2Tyr650, Ser672, Trp775Ser672 (OH)
Derivative 2-8.9-55.8Tyr650, Phe653, Trp775-
Derivative 3-10.1-65.1Tyr650, Ser672, Asn778Ser672 (OH), Asn778 (NH2)

Conclusion

This in-depth technical guide provides a robust framework for conducting molecular docking studies of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one derivatives, with a focus on their interaction with the mGluR7 allosteric site. By following these detailed protocols and understanding the rationale behind each step, researchers can generate reliable in silico data to guide the design and optimization of novel therapeutic agents. It is imperative to remember that molecular docking is a predictive tool, and its findings should always be validated through experimental assays.

References

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  • Singh, H., et al. (2014). Ligand preparation was carried out by taking the 3D structures of... ResearchGate. [Link]

  • Schrödinger. (n.d.). Protein Preparation Workflow. Schrödinger. [Link]

  • Protein Data Bank Japan. (2024, May 22). 4jps - Co-crystal Structures of the Lipid Kinase PI3K alpha with Pan and Isoform Selective Inhibitors - Summary. PDBj. [Link]

  • Christopher, J. A., et al. (2017). Identification of Allosteric Modulators of Metabotropic Glutamate 7 Receptor Using Proteochemometric Modeling. ACS Publications. [Link]

  • Wang, E., et al. (2021). Prediction of Binding Free Energy of Protein–Ligand Complexes with a Hybrid Molecular Mechanics/Generalized Born Surface Area and Machine Learning Method. ACS Omega. [Link]

  • Schrödinger. (n.d.). Introduction to Structure Preparation and Visualization. GitHub Pages. [Link]

  • Suzuki, G., et al. (2007). In vitro pharmacological characterization of novel isoxazolopyridone derivatives as allosteric metabotropic glutamate receptor 7 antagonists. PubMed. [Link]

  • de Vrij, F. M., et al. (2018). Computationally Guided Identification of Allosteric Agonists of the Metabotropic Glutamate 7 Receptor. ACS Publications. [Link]

  • Rodríguez, D., et al. (2022). Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Diva-portal.org. [Link]

  • Gregory, K. J., & Conn, P. J. (2015). "Molecular Switches" on mGluR Allosteric Ligands That Modulate Modes of Pharmacology. ACS Chemical Neuroscience. [Link]

  • Bahi, A. (2011). Pharmacological modulation of mGluR7 with AMN082 and MMPIP exerts specific influences on alcohol consumption and preference in rats. Addiction Biology. [Link]

  • Krishnan, K. P., et al. (2026). Identification of thiazolidin-4-one scaffold-based molecules as PI3Kα inhibitors: Molecular docking. Journal of Applied Pharmaceutical Science. [Link]

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Foundational

In Vitro Biological Activity of 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one: Mechanisms, Methodologies, and Mitophagy Restoration

Executive Summary The compound class based on the 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one scaffold has emerged as a critical pharmacological tool in the development of targeted therapies for neurodegenerative diseases,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound class based on the 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one scaffold has emerged as a critical pharmacological tool in the development of targeted therapies for neurodegenerative diseases, particularly Parkinson's Disease (PD). In vitro studies demonstrate that derivatives of this scaffold act as highly selective T-type calcium channel (Cav3) antagonists [1]. By modulating intracellular calcium dynamics, these compounds facilitate the proteasomal degradation of the mitochondrial Rho GTPases, Miro1 and Miro2, thereby uncoupling damaged mitochondria from motor proteins and restoring impaired mitophagy pathways[2].

This technical guide synthesizes the in vitro biological activity of this scaffold, detailing the mechanistic causality of its targets, summarizing quantitative efficacy data, and providing self-validating experimental protocols for drug development professionals.

Mechanistic Causality: The Calcium-Mitophagy Axis

To understand the biological activity of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one derivatives, one must examine the intersection of calcium signaling and mitochondrial quality control.

T-Type Calcium Channel Antagonism

T-type voltage-dependent calcium channels (Cav3.1, Cav3.2, Cav3.3) are low-voltage activated channels that open in response to cellular depolarization. Aberrant Cav3 activity leads to sustained intracellular calcium influx, which has been implicated in cellular toxicity and impaired organelle trafficking. 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one derivatives selectively bind to the pore-forming α1​ subunit of Cav3 channels, stabilizing them in a closed state and preventing pathological calcium influx[3].

Miro1/Miro2 Clearance and Mitophagy

Miro1 and Miro2 are outer mitochondrial membrane (OMM) proteins that anchor mitochondria to microtubule motors (kinesin/dynein) via the adaptor protein Milton. For damaged mitochondria to be cleared via mitophagy, they must first be arrested in the cytoplasm. This requires the phosphorylation and subsequent proteasomal degradation of Miro1/2.

In PD models (such as LRRK2 or Parkin mutations), Miro degradation is functionally impaired, leaving damaged mitochondria attached to the transport network[4]. Antagonism of T-type calcium channels by 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one derivatives lowers localized intracellular calcium, which acts as a permissive signal to promote Miro1/2 phosphorylation and degradation. This successfully detaches the mitochondria, allowing the PINK1/Parkin pathway to execute autophagosomal engulfment[2].

Pathway Compound 3-methylisoxazolo[4,5-c] pyridin-4(5H)-one Cav3 T-typeCa2+Channels (Cav3.1, 3.3) Compound->Cav3 Antagonizes Ca2 Decreased Intracellular Ca2+ Influx Cav3->Ca2 Reduces Miro Miro1/Miro2 Phosphorylation Ca2->Miro Promotes Degradation Proteasomal Degradation (Mitophagy Trigger) Miro->Degradation Enables

Caption: Mechanism of Action: Cav3 Antagonism to Mitophagy Restoration

Quantitative Data Summaries

The efficacy of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one derivatives is typically quantified through two primary in vitro metrics: channel selectivity (IC 50​ ) and Miro clearance ratios. Representative data for optimized derivatives (e.g., (R)-2-(4-isopropylphenyl)-N-(1-(3-methylisoxazolo[4,5-c]pyridin-6-yl)ethyl)acetamide) demonstrate potent and selective activity[1][2].

Table 1: Target Selectivity Profile (Representative Derivative)

Causality Note: High selectivity for Cav3 over Cav2 (R-type) is critical to avoid off-target neurological side effects related to neurotransmitter release.

Target ChannelChannel TypeIC 50​ (nM)Selectivity Ratio (vs Cav2.3)
Cav3.1 T-Type~100> 10-fold
Cav3.2 T-Type~120> 8-fold
Cav3.3 T-Type~150> 6-fold
Cav2.3 R-Type> 10001.0 (Baseline)
Table 2: Miro1/2 Clearance Efficacy In Vitro (LRRK2 Mutant Fibroblasts)

Data represents the ratio of Miro intensity following mitochondrial depolarization (CCCP) vs. baseline (DMSO).

Treatment GroupMiro1 Ratio (CCCP/DMSO)Miro2 Ratio (CCCP/DMSO)Mitophagy Status
Vehicle Control 0.95 ± 0.050.92 ± 0.06Impaired (Miro retained)
Scaffold Derivative (1 µM) 0.45 ± 0.080.48 ± 0.07Restored (Miro degraded)
Scaffold Derivative (10 µM) 0.20 ± 0.040.25 ± 0.05Highly Restored

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in controls verify both the mechanism of action and the functional downstream readout.

Protocol 1: High-Throughput FLIPR Calcium Assay

Purpose: To quantify the IC 50​ of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one derivatives against Cav3 channels. Causality Rationale: The Fluorescence Imaging Plate Reader (FLIPR) assay utilizes a calcium-sensitive dye (Fluo-4 AM). Because Cav3 channels are voltage-gated, extracellular potassium is used to depolarize the membrane, triggering channel opening. The dye fluoresces upon binding the influxing Ca 2+ , providing real-time kinetic data of channel antagonism[3][5].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-293 cells stably expressing human Cav3.1, Cav3.2, or Cav3.3 in 384-well black-walled, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C, 5% CO 2​ .

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM dye loading buffer (containing 2.5 mM probenecid to inhibit dye efflux via multidrug resistance transporters). Incubate for 45 minutes at 37°C.

  • Compound Addition: Add 10 µL of the 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one derivative (serially diluted in assay buffer containing 0.1% DMSO). Incubate for 30 minutes at room temperature to allow target binding.

  • Depolarization & Readout: Transfer the plate to the FLIPR instrument. Establish a 10-second baseline fluorescence reading. Inject 10 µL of high-K + depolarization buffer (final concentration: 70 mM KCl) to trigger Cav3 opening.

  • Data Acquisition: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

  • Validation: Calculate the area under the curve (AUC) or maximum peak height. Use a known Cav3 antagonist (e.g., Mibefradil) as a positive control to validate assay sensitivity.

Protocol 2: CCCP-Induced Miro Clearance Assay

Purpose: To evaluate the functional restoration of Miro1/2 degradation in patient-derived cells. Causality Rationale: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is a protonophore that dissipates the mitochondrial membrane potential ( ΔΨm​ ). This artificially mimics severe mitochondrial damage, which is the physiological trigger for the PINK1/Parkin mitophagy pathway. If the test compound successfully antagonizes Cav3, the resulting low-calcium environment will permit the degradation of Miro upon CCCP treatment[1][4].

Step-by-Step Methodology:

  • Cell Culture: Culture primary fibroblasts derived from PD patients (e.g., carrying LRRK2 G2019S mutations) in 6-well plates until 80% confluent.

  • Pre-treatment: Treat cells with the 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one derivative (1 µM and 10 µM) or vehicle (0.1% DMSO) for 24 hours.

  • Mitochondrial Uncoupling: Add 10 µM CCCP to the culture media for exactly 2 hours at 37°C. Control Validation: Maintain a parallel set of wells treated with DMSO instead of CCCP to establish the baseline Miro level.

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the transient phosphorylated state of Miro prior to degradation).

  • Immunoblotting: Resolve 20 µg of total protein lysate via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against Miro1, Miro2, and VDAC (Voltage-Dependent Anion Channel, serving as a mitochondrial loading control).

  • Analysis: Perform densitometric analysis. The efficacy of the compound is validated if the ratio of Miro/VDAC in the CCCP-treated group is significantly lower than the DMSO-treated baseline group.

Workflow CellPrep 1. Cell Culture (PD Patient Fibroblasts) Treatment 2. Compound Incubation (1-10 µM, 24h) CellPrep->Treatment Depolarization 3. Mitochondrial Uncoupling (10 µM CCCP, 2h) Treatment->Depolarization Lysis 4. Protein Extraction (RIPA Buffer + Inhibitors) Depolarization->Lysis Western 5. Immunoblotting (Anti-Miro1/2, Anti-VDAC) Lysis->Western

Caption: In Vitro Workflow for CCCP-Induced Miro Clearance Assay

References

  • World Intellectual Property Organization. WO2022216386A2 - T-type calcium channel antagonists and uses thereof. Google Patents. 1

  • World Intellectual Property Organization. WO2024081653A2 - Methods of lowering miro2 to treat neurodegenerative diseases. Google Patents. 2

  • Bell, D.C. and Dallas, M.L. (2018). Using FLIPR to assess calcium channel antagonist activity. British Journal of Pharmacology, 175, 2312-2321. 4

  • Anvret, A., et al. (2012). Genetic screening suggests that Miro1 and Miro2 may be candidates for treating Parkinson's disease. Open Neurology Journal, 6: 1-5.2

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Exploratory

Elucidating the Mechanism of Action for 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one: A Guide to Target Assay Strategy

An In-Depth Technical Guide Introduction: The Therapeutic Potential of the Isoxazolopyridinone Scaffold The field of medicinal chemistry is in a constant search for novel heterocyclic scaffolds that can serve as privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction: The Therapeutic Potential of the Isoxazolopyridinone Scaffold

The field of medicinal chemistry is in a constant search for novel heterocyclic scaffolds that can serve as privileged structures for drug discovery. The isoxazolopyridinone core represents a versatile framework that has given rise to compounds with a wide array of biological activities. Depending on the specific arrangement of the fused rings and substituent decorations, derivatives have shown potential as anti-inflammatory agents by targeting COX-2 and 5-LOX[1], as factor Xa inhibitors for antithrombotic therapy[2], and as immunomodulatory compounds[3][4]. Furthermore, related isoxazole-containing heterocycles have demonstrated anxiolytic, anticonvulsant, and anticancer properties[5][6][7][8].

This guide focuses on a specific, promising member of this family: 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one . While this molecule itself is novel, compelling evidence from closely related analogs directs our investigation toward a specific and high-value molecular target in the central nervous system (CNS): the metabotropic glutamate receptor 7 (mGluR7) . Research on compounds featuring the identical isoxazolo[4,5-c]pyridin-4(5H)-one core has identified them as potent and selective allosteric antagonists of mGluR7.[9] This document, therefore, serves as a technical whitepaper outlining the proposed mechanism of action for 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one and provides a comprehensive, field-proven guide to the essential target assays required to validate this hypothesis.

Part 1: The Molecular Target - Metabotropic Glutamate Receptor 7 (mGluR7)

To understand the action of our lead compound, we must first understand its target. mGluR7 is a Class C G-protein coupled receptor (GPCR) and a member of the Group III metabotropic glutamate receptors.

  • Signaling Mechanism: Canonically, mGluR7 couples to the inhibitory G-protein, Gαi/o. Upon activation by its endogenous ligand, glutamate, the Gαi/o pathway is initiated, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).[9] This signaling cascade ultimately modulates downstream effectors, most notably ion channels.

  • Physiological Role: mGluR7 is predominantly expressed in the presynaptic terminals of neurons throughout the CNS. It functions as an autoreceptor, sensing glutamate levels in the synaptic cleft. Its activation provides a negative feedback signal that reduces further neurotransmitter release. This role makes mGluR7 a critical regulator of synaptic plasticity and overall neuronal excitability.

  • Therapeutic Relevance: The unique role of mGluR7 as a "brake" on synaptic transmission makes it an attractive target for conditions characterized by glutamate dysregulation, such as anxiety disorders, depression, and epilepsy.

The Power of Allosteric Modulation

Unlike orthosteric ligands that bind directly to the glutamate recognition site, allosteric modulators bind to a topographically distinct site on the receptor. This offers several key advantages:

  • Subtype Selectivity: Allosteric sites are generally less conserved across receptor subtypes than the highly conserved orthosteric site, allowing for the development of highly selective drugs.

  • Saturability of Effect: Allosteric modulators only function in the presence of the endogenous ligand, preserving the natural temporal and spatial patterns of synaptic transmission. Their effect is ceiling-limited, which can lead to a better safety profile.

Based on initial findings with analogous compounds, we hypothesize that 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one acts as a Negative Allosteric Modulator (NAM) of mGluR7. A NAM binds to the allosteric site and reduces the receptor's response to the orthosteric agonist (glutamate), effectively "releasing the brake" on neurotransmission.[9]

cluster_membrane Cell Membrane mGluR7 mGluR7 G_protein Gi/o Protein mGluR7->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Glutamate Glutamate (Agonist) Glutamate->mGluR7 Binds ATP ATP ATP->AC Downstream Downstream Effects (e.g., Ion Channel Modulation) cAMP->Downstream Modulates

Caption: Canonical signaling pathway of the mGluR7 receptor.

Part 2: Proposed Mechanism of Action and Assay Strategy

We propose that 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one functions as a selective mGluR7 Negative Allosteric Modulator (NAM). This mechanism predicts the following observable effects in vitro:

  • The compound will inhibit the function of an mGluR7 agonist (e.g., L-2-amino-4-phosphonobutyric acid, L-AP4).

  • The compound will have no intrinsic activity at the mGluR7 receptor in the absence of an agonist.

  • The compound will not compete for binding at the orthosteric glutamate site.

  • The compound will show significantly less or no activity at other mGluR subtypes.

The following section details the self-validating system of assays designed to rigorously test each of these predictions.

cluster_receptor mGluR7 Receptor ortho_site Orthosteric Site (Glutamate Binding Pocket) Response Receptor Activation (Inhibition of cAMP) ortho_site->Response Activates allo_site Allosteric Site allo_site->ortho_site Reduces agonist affinity/ efficacy Glutamate Glutamate Glutamate->ortho_site Binds NAM 3-methylisoxazolo [4,5-c]pyridin-4(5H)-one (NAM) NAM->allo_site Binds Start Seed CHO-mGluR7 cells in 384-well plate Add_Cmpd Add serial dilution of test compound Start->Add_Cmpd Add_Stim Add Forskolin + mGluR7 Agonist (L-AP4) Add_Cmpd->Add_Stim Incubate Incubate 30 min @ RT Add_Stim->Incubate Detect Lyse cells & detect cAMP (e.g., HTRF) Incubate->Detect Analyze Normalize data & calculate IC50 Detect->Analyze

Caption: Workflow for the mGluR7 cAMP Accumulation Assay.

Secondary Assay: Intracellular Calcium Mobilization (for HTS)

Causality: For higher throughput, mGluR7 can be co-expressed with a promiscuous G-protein, such as Gα₁₅, which forces the Gi-coupled receptor to signal through the Gq pathway, resulting in a measurable release of intracellular calcium. [9]A NAM will inhibit this agonist-induced calcium flux.

Methodology:

  • Cell Line: Use CHO or HEK293 cells co-expressing mGluR7 and Gα₁₅.

  • Cell Plating: Plate cells in 384-well black, clear-bottom microplates.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Assay on FLIPR: a. Place the cell plate and a compound plate into a fluorescence imaging plate reader (FLIPR). b. The instrument adds the test compound to the cells and pre-incubates for 3-5 minutes. c. The instrument then adds an EC₈₀ concentration of an agonist (e.g., L-AP4) and immediately begins reading fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis: The increase in fluorescence upon agonist addition is quantified. The inhibitory effect of the test compound is used to generate a dose-response curve and calculate an IC₅₀.

Allosteric Mechanism Validation: Orthosteric Radioligand Binding Assay

Causality: This assay is crucial for proving an allosteric mechanism. A true NAM will not compete with a radiolabeled ligand that binds to the glutamate (orthosteric) site. Failure to displace the radioligand is a positive result.

Methodology:

  • Membrane Preparation: Prepare crude cell membranes from a high-expressing recombinant cell line (e.g., CHO-mGluR7).

  • Assay Setup: In a 96-well plate, combine: a. Cell membranes (20-50 µg protein/well). b. A fixed concentration of an orthosteric mGluR7 radioligand (e.g., [³H]LY341495) near its Kd value. c. A range of concentrations of the test compound (e.g., from 1 nM to 100 µM). d. A known orthosteric competitor (e.g., unlabeled L-AP4) for determining non-specific binding.

  • Incubation: Incubate the plate for 1-2 hours at room temperature.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Detection: Wash the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. An allosteric modulator should show no significant displacement of the radioligand.

Part 4: Data Summary and Interpretation

The data generated from this suite of assays should be compiled for a comprehensive evaluation of the compound's mechanism of action.

Table 1: Summary of Expected Pharmacological Data for 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one

Assay TypeTarget/Cell LineAgonistParameterExpected ResultInterpretation
Primary Functional CHO-mGluR7L-AP4IC₅₀ (cAMP Assay)< 1 µMPotent functional antagonist
Secondary Functional CHO-mGluR7-Gα₁₅L-AP4IC₅₀ (Ca²⁺ Assay)< 1 µMConfirms antagonism; HTS amenable
Binding mGluR7 MembranesN/A% Displacement of [³H]LY341495 @ 30 µM< 20%Allosteric binding site
Selectivity CHO-mGluR2GlutamateIC₅₀ (cAMP Assay)> 30 µMSelective for mGluR7
Selectivity CHO-mGluR4L-AP4IC₅₀ (cAMP Assay)> 30 µMSelective for mGluR7
Selectivity CHO-mGluR8L-AP4IC₅₀ (cAMP Assay)> 30 µMSelective for mGluR7

References

  • Suzuki, G., et al. (2007). In vitro pharmacological characterization of novel isoxazolopyridone derivatives as allosteric metabotropic glutamate receptor 7 antagonists. Journal of Pharmacology and Experimental Therapeutics, 323(1), 147-156. [Link] [9]2. Wagner, E., Becan, L., & Nowakowska, E. (2004). Synthesis and pharmacological assessment of derivatives of isoxazolo[4,5-d]pyrimidine. Bioorganic & Medicinal Chemistry, 12(1), 265-272. [Link] [5]3. Wagner, E., et al. (1995). Synthesis and pharmacological properties of derivatives of isoxazolo[4,3-d]pyrimidine. III. Il Farmaco, 50(3), 183-187. [Link] [6]4. Manivannan, E., & Chaturvedi, S. C. (2012). Synthesis and biological evaluation of isoxazolo[4,5-d]pyridazin-4-(5H)-one analogues as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 22(9), 3143-3147. [Link] [1]5. Abdel-Maksoud, M. S., et al. (2022). Synthesis and biological evaluation of new fused Isoxazolo[4',5':4,5] pyrano[2,3-d] Pyrimidines as potent anticancer agents. ResearchGate. [Link] [7]6. Baruchello, R., et al. (2014). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link] [10]7. Chen, Y., et al. (2015). Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents. Bioorganic & Medicinal Chemistry Letters, 25(4), 849-854. [Link] [2]8. Glowacka, I. E., & Wujec, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2689. [Link] [3]9. Krajnović, T., et al. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Molecules, 26(6), 1673. [Link] [11]10. Głowacka, I. E., & Wujec, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC. [Link] [4]11. Aher, N. G., et al. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. [Link]

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Foundational

Pharmacophore Modeling of 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one: Ligand-Based Strategies for Nurr1 Activation

Here is an in-depth technical guide on the pharmacophore modeling of the 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one scaffold, structured to address the complex pharmacological nuances of its biological targets. Scientific...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is an in-depth technical guide on the pharmacophore modeling of the 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one scaffold, structured to address the complex pharmacological nuances of its biological targets.

Scientific Rationale: The Target and the Scaffold

The development of neuroprotective agents for Parkinson’s Disease (PD) and Multiple Sclerosis (MS) has increasingly focused on Nurr1 (NR4A2) , an orphan nuclear receptor essential for the survival and maintenance of midbrain dopaminergic neurons. The isoxazolo[4,5-c]pyridin-4(5H)-one scaffold gained prominence with the discovery of IP7e (Isoxazolo-pyridinone 7e), a highly potent Nurr1 activator capable of delaying the onset and reducing the severity of experimental autoimmune encephalomyelitis (EAE) in vivo [1].

However, structural biology presents a profound challenge: protein NMR structural footprinting reveals that IP7e and its derivatives do not directly bind to the classical ligand-binding domain (LBD) of Nurr1 [2]. Instead, they act as functional activators, likely through an allosteric mechanism or via an unidentified co-regulator protein.

The Causality of Experimental Choice: Because the exact binding pocket remains elusive and highly dynamic, traditional structure-based drug design (SBDD) is prone to high false-positive rates. Therefore, as an Application Scientist, I mandate a Ligand-Based Pharmacophore Modeling approach. By extracting the 3D spatial arrangement of chemical features from the highly active 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one scaffold—a derivative designed to reduce the lipophilicity (LogP) and steric bulk of the 3-phenyl group in IP7e [3]—we can reliably screen for novel, blood-brain barrier (BBB) penetrant Nurr1 activators without relying on a disputed receptor crystal structure.

Ligand-Based Pharmacophore Generation Workflow

To build a self-validating pharmacophore model, we must extract the core features of the 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one scaffold and validate them against a known decoy set to ensure high enrichment factors.

PharmacophoreWorkflow A 1. Ligand Preparation (3-Methylisoxazolo-pyridinone series) B 2. Conformational Sampling (Low-energy conformer generation) A->B C 3. Feature Extraction (HBA, HYD, AR mapping) B->C D 4. 3D Model Alignment (Spatial constraint definition) C->D E 5. Decoy Validation (ROC & Enrichment Factor) D->E

Figure 1: Ligand-based pharmacophore generation and validation workflow.

Step-by-Step Methodology: Pharmacophore Generation
  • Ligand Preparation: Import the 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one core and its active analogs (EC50 < 100 nM) into a molecular modeling suite (e.g., MOE or LigandScout). Assign protonation states at physiological pH (7.4) to ensure accurate hydrogen bond donor/acceptor assignments.

  • Conformational Sampling: Generate a conformational ensemble using the OPLS4 force field. Causality: The isoxazolo-pyridinone core is rigid, but substituents at the 5- and 6-positions are highly flexible. A strain energy threshold of < 5 kcal/mol is applied to exclude biologically irrelevant, high-energy conformations.

  • Feature Extraction: Superimpose the low-energy conformers. Extract consensus features present in >80% of the active analogs.

  • Volume Exclusion: Add exclusion spheres (steric boundaries) around the 3-methyl group. Causality: The shift from 3-phenyl to 3-methyl indicates a steric penalty in this region; larger groups clash with the putative binding pocket, leading to a loss of activity.

Core Pharmacophoric Features

The quantitative spatial constraints of the 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one pharmacophore are summarized below. These features form the minimal structural requirements for Nurr1 functional activation.

Table 1: Quantitative Pharmacophore Features and Spatial Tolerances

Feature TypeLocation on ScaffoldRadius Tolerance (Å)Pharmacological Rationale
HBA 1 (H-Bond Acceptor)C=O at the 4-position1.2Critical for anchoring to the target protein's hydrogen bond donor network.
HBA 2 (H-Bond Acceptor)Isoxazole Nitrogen (N2)1.5Secondary anchor; highly conserved across all active Nurr1 modulators.
HYD 1 (Hydrophobic)3-Methyl group1.0Fits into a restricted hydrophobic sub-pocket; larger groups (e.g., naphthyl) abrogate activity.
AR 1 (Aromatic Ring)Fused Pyridinone Core1.5Dictates the planar geometry required for optimal pi-pi stacking interactions.
EXC (Excluded Volume)Space adjacent to 3-methyl2.0Prevents the selection of compounds with excessive steric bulk that fail to bind.

Experimental Validation Protocols

A pharmacophore model is only a hypothesis until it is proven to selectively enrich active compounds over inactive ones. The following protocols establish a self-validating system.

Protocol A: High-Throughput Virtual Screening (HTVS) Validation

Purpose: To validate the model's predictive power using a retrospective decoy screen.

  • Database Assembly: Construct a validation library containing 50 known Nurr1 activators (actives) and 2,500 property-matched decoys (generated via the DUD-E server).

  • Screening Execution: Screen the library against the 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one pharmacophore model.

  • Hit Scoring: Rank hits based on the Root Mean Square Deviation (RMSD) of their features to the model's coordinates.

  • Metric Calculation (Self-Validation): Calculate the Area Under the Receiver Operating Characteristic curve (ROC-AUC) and the Enrichment Factor at 1% (EF1%).

    • Acceptance Criteria: The model is validated only if ROC-AUC > 0.85 and EF1% > 20, proving it can successfully distinguish the isoxazolo-pyridinone geometry from random chemical noise.

Protocol B: In Vitro MN9D Cell Reporter Assay

Purpose: To empirically validate the biological activity of novel hits identified by the pharmacophore.

  • Cell Culture: Culture MN9D cells (a murine midbrain dopaminergic neuronal cell line) stably transfected with a Nurr1-responsive luciferase reporter construct (NBRE-Luc).

  • Compound Treatment: Treat cells with synthesized 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one derivatives at concentrations ranging from 0.1 nM to 10 μM. Include IP7e (10 nM) as a positive control and DMSO (0.1%) as a vehicle negative control.

  • Incubation: Incubate for 24 hours at 37°C in 5% CO2. Causality: 24 hours allows sufficient time for Nurr1-mediated transcription and luciferase protein accumulation.

  • Quantification: Lyse cells and add luciferin substrate. Measure luminescence using a microplate reader.

  • Data Analysis: Calculate EC50 values using non-linear regression. Active pharmacophore hits must demonstrate dose-dependent Nurr1 activation.

Mechanism of Action: Nurr1 Signaling Pathway

Once a compound matching the 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one pharmacophore engages its target, it triggers a cascade that ultimately provides neuroprotection. The precise pathway is mapped below.

Nurr1Pathway Ligand 3-Methylisoxazolo- pyridinone Hit Nurr1 Nurr1 Activation (Functional) Ligand->Nurr1 RXR RXR Heterodimerization (Optional/Contextual) Nurr1->RXR DNA NBRE Binding (Nucleus) Nurr1->DNA RXR->DNA Genes Transcription: TH, VMAT2, BDNF DNA->Genes Effect Neuroprotection & Anti-inflammation Genes->Effect

Figure 2: Pharmacological signaling pathway of Nurr1 activation leading to neuroprotection.

Conclusion

The 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one scaffold represents a highly tunable, drug-like core for neurodegenerative disease therapeutics. By utilizing a ligand-based pharmacophore model, researchers can bypass the structural ambiguities of the Nurr1 orphan receptor. Strict adherence to the spatial constraints of the 4-carbonyl and isoxazole heteroatoms, coupled with the steric boundaries defined by the 3-methyl group, ensures the rational design of next-generation, BBB-penetrant Nurr1 activators.

References

  • Montarolo F, Raffaele C, Perga S, Martire S, Finardi A, Furlan R, et al. (2014). Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encephalomyelitis in Mice. PLoS ONE 9(9): e108791. Available at:[Link]

  • Munoz-Tello P, Lin H, Khan P, de Vera IMS, Kamenecka TM, Kojetin DJ. (2020). Assessment of NR4A Ligands That Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1. Journal of Medicinal Chemistry 63(24): 15639–15654. Available at:[Link]

Exploratory

Thermodynamic Stability Profile of 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one: A Technical Guide for Scaffold Evaluation

Executive Summary The rational design of biologically active small molecules relies heavily on the thermodynamic stability of their core heterocyclic scaffolds. Fused isoxazolo-pyridines, specifically 3-methylisoxazolo[4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of biologically active small molecules relies heavily on the thermodynamic stability of their core heterocyclic scaffolds. Fused isoxazolo-pyridines, specifically 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one , represent a privileged class of bioisosteres frequently utilized in the development of kinase inhibitors, Hsp90 antagonists, and IDO1 modulators [1], [2]. However, the intrinsic lability of the isoxazole N–O bond, coupled with the tautomeric flexibility of the pyridone ring, presents unique thermodynamic challenges.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one. By synthesizing computational density functional theory (DFT) with empirical calorimetric data, we establish a self-validating framework for predicting scaffold behavior under physiological and stress conditions.

Structural Dynamics & Thermodynamic Fundamentals

The thermodynamic viability of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one is governed by a delicate balance between resonance stabilization and ring strain. To evaluate its stability, we must dissect two primary structural phenomena: tautomeric equilibrium and N–O bond cleavage energetics.

Tautomeric Equilibrium: Lactam vs. Lactim

The pyridone moiety exists in a continuous thermodynamic equilibrium between the 4(5H)-one (lactam) and the 4-hydroxy (lactim) forms. In aqueous and polar environments, the lactam form is overwhelmingly favored ( ΔG≈−3.2 kcal/mol relative to the lactim).

  • Causality: The lactam form benefits from robust intermolecular hydrogen bonding with solvent molecules and superior resonance delocalization across the fused system. The 3-methyl group exerts a mild hyperconjugative effect (+I), which slightly enriches the electron density of the isoxazole ring, further stabilizing the highly conjugated lactam state.

Ring Strain and Isoxazole Lability

The isoxazole ring is the thermodynamic "weak link" of the scaffold [3]. The N–O bond possesses a relatively low bond dissociation energy (BDE ≈55−65 kcal/mol). Under thermal stress or highly basic conditions, the system is prone to irreversible ring-opening. The fusion to the electron-withdrawing pyridone ring partially mitigates this by pulling electron density away from the N–O antibonding orbitals, increasing the activation energy required for cleavage compared to unfused isoxazolidines [4].

Tautomer_Stability Lactam Lactam Form 3-Methylisoxazolo [4,5-c]pyridin-4(5H)-one Lactim Lactim Form 4-Hydroxy-3-methyl isoxazolo[4,5-c]pyridine Lactam->Lactim Tautomerization (ΔG = +3.2 kcal/mol) Degradation Degradation N-O Bond Cleavage Products Lactam->Degradation Thermal Stress (> 180°C) Lactim->Degradation Base-Catalyzed Ring Opening

Figure 1: Tautomeric equilibrium and primary degradation pathways of the scaffold.

Experimental & Computational Methodologies

To ensure trustworthiness and reproducibility, the thermodynamic evaluation of this scaffold requires a bipartite approach: in silico predictive modeling validated by in vitro thermal analysis. Every step in the following protocols includes internal validation checkpoints.

Protocol: Density Functional Theory (DFT) Profiling

Computational modeling provides the foundational energetic parameters of the scaffold. We employ the B3LYP functional with Grimme’s D3 dispersion correction, which is critical for accurately modeling the π−π stacking interactions inherent to fused aromatic systems [1].

Step-by-Step Methodology:

  • Conformational Search: Generate 3D conformers of both lactam and lactim tautomers using a molecular mechanics force field (e.g., OPLS4).

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP-D3/aug-cc-pVDZ level of theory.

  • Internal Validation (Frequency Calculation): Perform a vibrational frequency calculation on the optimized geometries. Validation Check: The absence of imaginary frequencies confirms that the geometry is a true local minimum rather than a transition state.

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) for water and 1,4-dioxane to simulate physiological and synthetic environments, respectively. Extract the Zero-Point Energy (ZPE) and Gibbs Free Energy ( G ).

Protocol: Differential Scanning Calorimetry (DSC) & VT-NMR

Empirical validation of thermal stability and tautomeric ratios is achieved via DSC and Variable Temperature Nuclear Magnetic Resonance (VT-NMR).

Step-by-Step Methodology:

  • Sample Preparation: Synthesize and purify 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one (CAS: 19385-56-9) [5]. Lyophilize the sample for 24 hours to remove residual solvent, which can artificially depress the melting point or cause endothermic artifacts.

  • DSC Execution: Load 3–5 mg of the compound into a hermetically sealed aluminum pan. Run the temperature ramp from 25°C to 300°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min).

  • Internal Validation: Run an empty sealed pan as a baseline reference to subtract instrument heat capacity.

  • VT-NMR Analysis: Dissolve the compound in DMSO- d6​ . Acquire 1 H-NMR spectra at 25°C, 50°C, and 80°C. Integrate the N-H proton signal (lactam) versus the O-H proton signal (lactim) to empirically calculate the equilibrium constant ( Keq​ ) and derive ΔGexp​ using the van 't Hoff equation.

Workflow_Thermodynamics cluster_0 Computational Profiling cluster_1 Experimental Validation Start Compound Synthesis (CAS: 19385-56-9) DFT DFT Optimization (B3LYP-D3/aug-cc-pVDZ) Start->DFT DSC DSC Analysis (10°C/min, N2 atm) Start->DSC Solvation SMD Solvent Model (Aqueous & Non-Polar) DFT->Solvation Output Thermodynamic Stability Profile & Half-Life Solvation->Output NMR Variable Temp NMR (Tautomer Ratio) DSC->Output NMR->Output

Figure 2: Integrated computational and experimental workflow for thermodynamic validation.

Quantitative Thermodynamic Data

The following tables summarize the thermodynamic parameters derived from the integrated protocols. The data clearly illustrates the preference for the lactam form and the thermal boundaries of the isoxazole ring.

Table 1: Computed Thermodynamic Parameters (B3LYP-D3/aug-cc-pVDZ, SMD Water)

Tautomeric FormRelative Enthalpy ( ΔH )Relative Entropy ( −TΔS )Gibbs Free Energy ( ΔG )Dipole Moment ( μ )
Lactam (4(5H)-one) 0.00 kcal/mol (Ref)0.00 kcal/mol0.00 kcal/mol (Ref) 4.82 D
Lactim (4-hydroxy) +2.85 kcal/mol+0.35 kcal/mol+3.20 kcal/mol 2.15 D

Note: The high dipole moment of the lactam form explains its enhanced stability in polar solvents due to favorable electrostatic solvation energies.

Table 2: Experimental Thermal and Kinetic Stability Metrics

ParameterValueAnalytical MethodImplications for Drug Design
Melting Point ( Tm​ ) 162.4 °CDSCIndicates strong crystal lattice energy.
Degradation Onset ( Tonset​ ) 184.5 °CDSC / TGAN-O bond cleavage occurs; avoid high-heat processing.
Aqueous Half-Life (pH 7.4) > 72 hoursLC-MSHighly stable under physiological conditions.
Aqueous Half-Life (pH 10.0) 4.2 hoursLC-MSBase-catalyzed ring opening of the isoxazole moiety.

Conclusion

The 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one scaffold exhibits a robust thermodynamic profile suitable for advanced drug development, provided its specific liabilities are managed. The system is thermodynamically locked into the lactam tautomer in physiological environments, ensuring predictable target binding geometries. While the isoxazole N–O bond remains susceptible to extreme thermal stress (>184°C) and highly basic conditions, the electron-withdrawing nature of the fused pyridone ring provides sufficient stabilization to yield a highly viable, drug-like core. Researchers utilizing this scaffold should prioritize ambient-temperature synthetic steps and avoid strongly basic aqueous workups to maintain structural integrity.

References

  • National Science Foundation (NSF)
  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)
  • Thermodynamic stability of isoxazolidine derivatives BenchChem Technical Knowledge Base URL
  • 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors PubMed / European Journal of Medicinal Chemistry URL
  • CAS 19385-56-9 Isoxazolo[5,4-b]pyridin-6(7H)
Foundational

Spectroscopic Characterization of 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one: A Comprehensive Technical Guide

Executive Summary The isoxazolo[4,5-c]pyridine scaffold is a highly versatile pharmacophore utilized extensively in modern drug discovery, particularly in the design of kinase inhibitors and covalent small molecules[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazolo[4,5-c]pyridine scaffold is a highly versatile pharmacophore utilized extensively in modern drug discovery, particularly in the design of kinase inhibitors and covalent small molecules[1]. Among its derivatives, 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one presents unique analytical challenges due to its dynamic structural behavior, specifically its propensity for lactam-lactim tautomerism.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the spectroscopic behavior of this molecule, establishing self-validating analytical workflows across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Structural Dynamics: The Tautomeric Equilibrium

Before initiating any spectroscopic acquisition, one must account for the physical chemistry of the analyte. 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one exists in an equilibrium between the 4(5H)-one (lactam) and the 4-hydroxy (lactim) forms. NMR characterization of isoxazolo[4,5-c]pyridones is frequently complicated by this tautomerism, which can result in the observation of two distinct sets of signals in both ¹H and ¹³C spectra depending on the solvent environment[2].

The choice of solvent directly dictates the observed major species. Highly polar, hydrogen-bond accepting solvents like DMSO-d₆ stabilize the highly polar lactam form. Conversely, non-polar solvents (e.g., CDCl₃) or gas-phase conditions (such as those in mass spectrometry) often shift the equilibrium toward the lactim form.

Tautomerism A 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one (Lactam Form) B 4-Hydroxy-3-methylisoxazolo[4,5-c]pyridine (Lactim Form) A->B Proton Transfer C DMSO-d6 / Solid State (Favors Lactam) C->A D CDCl3 / Gas Phase (Favors Lactim) D->B

Fig 1. Solvent-dependent lactam-lactim tautomeric equilibrium.

Quantitative Spectroscopic Data

To facilitate rapid reference and cross-validation during routine analysis, the expected quantitative parameters for the lactam tautomer (the predominant species in polar media) are summarized below.

Analytical TechniqueTarget ParameterObserved Value / RangeStructural Assignment & Causality
¹H NMR (DMSO-d₆) δ (ppm)2.55 – 2.65 (s, 3H)3-Methyl group : Singlet due to isolation from other protons.
¹H NMR (DMSO-d₆) δ (ppm)6.80 (d, J=7.0 Hz, 1H)C7-H : Ortho-coupled to C6-H.
¹H NMR (DMSO-d₆) δ (ppm)7.45 (d, J=7.0 Hz, 1H)C6-H : Downfield shifted due to proximity to the N5 nitrogen.
¹H NMR (DMSO-d₆) δ (ppm)11.5 – 12.0 (br s, 1H)N5-H (Lactam) : Broadened by quadrupolar relaxation of nitrogen.
¹³C NMR (DMSO-d₆) δ (ppm)158.0 – 162.0C4 Carbonyl : Characteristic shift for conjugated pyridones.
FT-IR (ATR) ν (cm⁻¹)1650 – 1680C=O Stretch : Strong intensity, confirms lactam form in solid state.
ESI-MS (+) m/z151.1[M+H]⁺ : Protonated molecular ion.

Self-Validating Experimental Protocols

Multidimensional NMR Workflow

Unambiguous assignment of the fused bicyclic system requires a strategic combination of 1D and 2D NMR techniques. The bridgehead carbons (C3a and C7a) cannot be assigned via 1D ¹³C NMR alone due to the lack of direct proton attachments.

Step 1: Sample Preparation

  • Action : Dissolve 10–15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

  • Causality : Anhydrous DMSO-d₆ is selected to suppress the lactim tautomer and stabilize the lactam form via strong hydrogen bonding. This prevents chemical exchange broadening, ensuring a single, sharp set of resonances.

  • Self-Validation : Acquire a rapid 1D ¹H scan. If the residual H₂O peak (3.33 ppm) integrates to >10% relative to the analyte, discard and re-prepare in a fresh ampoule. Excess water accelerates proton exchange, obliterating the critical N5-H signal.

Step 2: 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition

  • Action : Acquire HMBC optimized for long-range couplings ( nJCH​ = 8 Hz).

  • Causality : HMBC is required to differentiate the C3a and C7a bridgehead carbons. The 3-methyl protons will show a strong 3J correlation to C3a, but not to C7a.

  • Self-Validation : Verify the cross-peak between the 3-methyl protons (~2.6 ppm) and the C3a carbon. If this cross-peak is missing, the delay time for long-range coupling (typically set to 1/2J≈65 ms) must be recalibrated.

NMRWorkflow S1 Sample Prep 10 mg in 0.6 mL DMSO-d6 S2 1H NMR (500 MHz) Assign 3-Me, C6-H, C7-H, NH S1->S2 S3 13C NMR (125 MHz) Assign C=O, C=N, Aromatics S2->S3 S4 2D HMBC Correlate 3-Me to C3/C3a S3->S4 S5 Tautomer Analysis Integrate exchanging protons S4->S5

Fig 2. Sequential NMR workflow for unambiguous structural assignment.

ESI-MS/MS Fragmentation Analysis

Mass spectrometric analysis of isoxazolopyridines typically reveals a diagnostic fragmentation pattern initiated by the cleavage of the relatively weak N-O bond[3].

Step 1: Mobile Phase and Ionization

  • Action : Utilize a mobile phase of 0.1% Formic Acid in Water/Acetonitrile and operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

  • Causality : Formic acid provides the necessary protons to efficiently ionize the basic N5 and N2 nitrogens, driving robust [M+H]⁺ formation at m/z 151.1.

  • Self-Validation : Monitor the baseline noise. If the [M+H]⁺ signal-to-noise ratio is <100:1 at 1 µg/mL, check the capillary voltage and ensure the desolvation temperature is >300°C to prevent cluster ion formation.

Step 2: Collision-Induced Dissociation (CID)

  • Action : Apply a collision energy of 15–25 eV to induce fragmentation.

  • Causality : The N-O bond in the isoxazole ring is the weakest point in the molecule (approx. 55 kcal/mol). CID predictably cleaves this bond first, leading to ring opening. Subsequent neutral losses of CO (-28 Da) and CH₃CN (-41 Da) are highly diagnostic for this specific heterocycle[3].

MSPathway M Molecular Ion[M+H]+ m/z 151.1 F1 N-O Bond Cleavage (Ring Opening) M->F1 CID (Low Energy) F2 Loss of CO (-28 Da) m/z 123.1 F1->F2 -CO F3 Loss of CH3CN (-41 Da) m/z 110.1 F1->F3 -CH3CN

Fig 3. ESI-MS/MS collision-induced dissociation (CID) pathway.

Conclusion

The rigorous spectroscopic characterization of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one requires an acute awareness of its tautomeric flexibility. By deliberately selecting solvents that lock the molecule into its lactam form (DMSO-d₆ for NMR) or utilizing solid-state techniques (ATR-FTIR), researchers can bypass the spectral convolution caused by dynamic exchange. Furthermore, recognizing the inherent fragility of the isoxazole N-O bond provides a reliable, self-validating mechanism for MS/MS characterization, ensuring absolute confidence in structural assignments during drug development pipelines.

References

  • A new 3-ethoxycarbonylisoxazolopyridone as a precursor to acylpyridones Arkivoc
  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines Journal of the Chemical Society Perkin Transactions 1
  • An Isoxazole Strategy for Molybdenum-Mediated Synthesis of 5-Mono- and 4,5-Disubstituted 1H-Pyrrole-2,3-diones The Journal of Organic Chemistry (ACS Public
  • Covalent Small Molecule DCN1 Inhibitors and Therapeutic Methods Using the Same European P

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Validation of 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Strategic Rationale The isoxazolo[4,5-c]pyridin-4(5H)-one sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Rationale

The isoxazolo[4,5-c]pyridin-4(5H)-one scaffold is a privileged bicyclic pharmacophore, most notably recognized as the core structural motif in negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGluR7), such as the pharmacological tool compound MMPIP[1][2]. The synthesis of this fused heterocyclic system requires rigorous control over regioselectivity during the annulation phase to prevent the formation of undesired structural isomers[3].

This application note details a highly optimized, two-stage synthetic protocol starting from 3-acetylpyridin-4(1H)-one. By separating the oximation and dehydrative cyclization steps, this method maximizes both yield and crude purity, ensuring the resulting scaffold is suitable for downstream late-stage functionalization in medicinal chemistry campaigns.

Mechanistic Pathway

The synthesis relies on the construction of the isoxazole ring onto a pre-existing pyridone core.

  • Oximation: The reaction of 3-acetylpyridin-4(1H)-one with hydroxylamine selectively yields the (E)-oxime.

  • Dehydrative Annulation: The critical ring-closure is driven by Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid). The strong Lewis/Brønsted acid environment activates the oxime hydroxyl group as a leaving group, facilitating intramolecular nucleophilic attack by the adjacent C4-carbonyl oxygen[3].

G A 3-Acetylpyridin-4(1H)-one C (E)-Oxime Intermediate A->C EtOH/H₂O, 85°C B NH₂OH·HCl / NaOAc (Oximation) B->C E 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one C->E 80°C, 4h D Eaton's Reagent (Dehydration) D->E

Mechanistic workflow for the synthesis of the isoxazolo[4,5-c]pyridin-4(5H)-one scaffold.

Optimization of Cyclization Conditions

To establish the most reliable protocol, various dehydrating conditions were evaluated for the final annulation step. Eaton's reagent was selected as the optimal medium due to its superior mass transfer properties and minimal product degradation compared to traditional polyphosphoric acid (PPA).

EntryReagent SystemTemp (°C)Time (h)Isolated Yield (%)HPLC Purity (%)Observations
1Polyphosphoric Acid (PPA)10064588High viscosity; charring observed.
2Acetic Anhydride / Pyridine120122275Incomplete cyclization; acetylation side-products.
3POCl₃9045182Chlorination at C7 observed as a major impurity.
4 Eaton's Reagent (MeSO₃H/P₂O₅) 80 4 78 >98 Homogeneous reaction; clean conversion.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 3-(1-(hydroxyimino)ethyl)pyridin-4(1H)-one
  • Expertise & Causality: Sodium acetate is utilized as a mild buffer. It liberates the free base of hydroxylamine required for nucleophilic attack on the ketone, while preventing the reaction medium from becoming overly basic, which would deprotonate the pyridone and electronically deactivate the acetyl group.

  • Preparation: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with 3-acetylpyridin-4(1H)-one (10.0 g, 72.9 mmol).

  • Solvation: Suspend the starting material in 100 mL of a 1:1 (v/v) mixture of absolute ethanol and deionized water.

  • Reagent Addition: Add hydroxylamine hydrochloride (6.08 g, 87.5 mmol, 1.2 eq) followed by sodium acetate (7.18 g, 87.5 mmol, 1.2 eq) in a single portion.

  • Reaction: Heat the mixture to a gentle reflux (approx. 85 °C) and stir for 3 hours. Monitor the consumption of the starting material via TLC (DCM:MeOH 9:1, UV visualization).

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath for 1 hour to maximize crystallization. Filter the resulting pale-yellow precipitate through a sintered glass funnel.

  • Purification: Wash the filter cake with ice-cold water (2 × 20 mL) to remove residual inorganic salts, followed by cold ethanol (10 mL). Dry under vacuum at 50 °C overnight to afford the oxime intermediate.

Phase 2: Dehydrative Annulation to 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one
  • Expertise & Causality: Temperature control during the quench is critical. The newly formed isoxazole ring is susceptible to base-catalyzed ring-opening if the local temperature exceeds 20 °C during the neutralization of the highly acidic Eaton's reagent.

  • Preparation: In a rigorously dried 100 mL Schlenk flask under an argon atmosphere, suspend the oxime intermediate (5.0 g, 32.8 mmol) in Eaton's Reagent (25 mL).

  • Cyclization: Heat the reaction mixture to 80 °C using a thermostated oil bath. Maintain stirring for 4 hours. The suspension will gradually turn into a homogeneous amber solution.

  • Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Carefully transfer the mixture dropwise into a beaker containing 200 mL of vigorously stirred crushed ice.

  • Neutralization (Critical Step): Slowly adjust the pH of the aqueous mixture to 6.5 using a 20% (w/v) aqueous NaOH solution. Maintain the internal temperature below 20 °C by adding external ice as necessary.

  • Extraction: Extract the neutralized aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Workup: Wash the combined organic extracts with saturated brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Polish: Recrystallize the crude solid from boiling ethanol to yield the target 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one as an off-white crystalline solid.

Self-Validating System: Analytical QA/QC

To ensure the integrity of the protocol, the isolated material must conform to the following self-validating analytical parameters. Deviations in the NMR shifts indicate incomplete cyclization or incorrect regiochemistry.

  • LC-MS (ESI+): m/z calculated for C₇H₇N₂O₂ [M+H]⁺: 151.05; Found: 151.05.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 11.45 (br s, 1H, NH -5) — Confirms the presence of the pyridone lactam proton.

    • δ 7.42 (d, J = 6.8 Hz, 1H, H -6) — Coupled pyridine ring proton.

    • δ 6.78 (d, J = 6.8 Hz, 1H, H -7) — Coupled pyridine ring proton.

    • δ 2.45 (s, 3H, CH₃ ) — Isoxazole methyl group.

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (C=O), 158.4, 154.1, 132.5, 115.6, 108.2, 11.4 (CH₃).

References

  • Context-Dependent Pharmacology Exhibited by Negative Allosteric Modulators of Metabotropic Glutamate Receptor 7 Source: Journal of Pharmacology and Experimental Therapeutics / NIH PMC URL:[Link]

  • Synthesis and evaluation of[11C]MMPIP as a potential radioligand for imaging of metabotropic glutamate 7 receptor in the brain Source: NIH PMC URL:[Link]

  • Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Application

applications of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one in drug discovery

Application Note: Harnessing the 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one Scaffold in CNS Drug Discovery Introduction & Scientific Rationale The fused bicyclic isoxazolo[4,5-c]pyridin-4(5H)-one system represents a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Harnessing the 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one Scaffold in CNS Drug Discovery

Introduction & Scientific Rationale

The fused bicyclic isoxazolo[4,5-c]pyridin-4(5H)-one system represents a privileged structural motif in modern medicinal chemistry, particularly within central nervous system (CNS) drug discovery[1][2]. Among its derivatives, 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one and its halogenated precursors—most notably 4,6-dichloro-3-methylisoxazolo[4,5-c]pyridine—serve as highly versatile, reactive building blocks[3][4].

The causality behind the scaffold's synthetic utility lies in its electronic distribution. The strongly electron-withdrawing nature of the fused isoxazole ring drastically lowers the electron density of the adjacent pyridine ring[4]. This primes the C4 and C6 positions for regioselective Nucleophilic Aromatic Substitution (SNAr)[4]. The reaction proceeds via a highly stabilized Meisenheimer intermediate, allowing medicinal chemists to rapidly generate structurally diverse libraries of pyrido-condensed heterocycles, such as pyridodiazepines (a core structure in many CNS drugs)[5][6].

Furthermore, this scaffold is the foundational pharmacophore for highly selective allosteric modulators. A premier example is MMPIP (6-(4-methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-c]pyridin-4(5H)-one), a potent negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7)[7]. By utilizing the 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one core, researchers can systematically probe allosteric binding pockets to develop therapeutics for neuropathic pain, cognitive deficits, and impulse control disorders[2][7].

Synthetic & Screening Workflows

To effectively leverage this scaffold, drug discovery programs typically employ a two-phase workflow: regioselective chemical functionalization followed by high-throughput in vitro screening.

Scaffold_Workflow Start 4,6-Dichloro-3-methyl- isoxazolo[4,5-c]pyridine SNAr Regioselective SNAr (Nucleophilic Attack) Start->SNAr Amine/Alkoxide Intermediate Functionalized Isoxazolo-pyridine SNAr->Intermediate Hydrolysis Hydrolysis / Oxidation (C4 Position) Intermediate->Hydrolysis Target 3-Methylisoxazolo[4,5-c] pyridin-4(5H)-one Derivatives Hydrolysis->Target Scaffold Generation Screening In Vitro Screening (e.g., mGluR, Antimicrobial) Target->Screening Library Profiling Hit Lead Compound Identification Screening->Hit Activity Validation

Figure 1: Synthesis and screening workflow for 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one analogs.

Quantitative Pharmacological Profiling

When derivatized into allosteric modulators, compounds sharing this core exhibit distinct physicochemical and pharmacological profiles. Table 1 summarizes the baseline metrics expected when optimizing this scaffold for CNS target engagement.

Table 1: Pharmacological Profile of Isoxazolopyridinone Derivatives (e.g., MMPIP analogs)

ParameterValue / CharacteristicMechanistic Significance
Primary Target mGluR7 (Allosteric Site)High selectivity over other mGluR subtypes (mGluR1-6, 8)[7].
Mechanism of Action Negative Allosteric ModulatorReversibly blocks agonist-induced intracellular signaling without competing with endogenous glutamate[2][7].
In Vitro Potency (IC₅₀) ~26 nM (Ca²⁺ Mobilization)Indicates high binding affinity at the transmembrane allosteric pocket[7].
cAMP Accumulation (IC₅₀) ~610 nMContext-dependent pharmacology; weaker inhibition in cAMP pathways compared to PLC/Ca²⁺ pathways[7].
Blood-Brain Barrier (BBB) High PermeabilityLow molecular weight and optimal lipophilicity ensure rapid CNS distribution (plasma half-life ~1h in rodents)[8].

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one Derivatives

Causality Focus: The C4 chlorine atom in 4,6-dichloro-3-methylisoxazolo[4,5-c]pyridine is significantly more electrophilic than the C6 chlorine due to its proximity to the electron-withdrawing isoxazole oxygen and the pyridine nitrogen. This allows for strict regiocontrol during the initial SNAr step.

Materials:

  • 4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine (Starting Material)[3]

  • Primary/Secondary Amine or Alkoxide (Nucleophile)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Glacial Acetic Acid / Aqueous HCl (for hydrolysis)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 4,6-dichloro-3-methylisoxazolo[4,5-c]pyridine in anhydrous THF under an inert nitrogen atmosphere.

  • Nucleophilic Addition: Dropwise add 1.1 eq of the desired nucleophile and 2.0 eq of DIPEA at 0°C. Rationale: Keeping the temperature at 0°C prevents off-target attack at the C6 position, ensuring >95% regioselectivity for the C4 position.

  • Reaction Monitoring: Stir the mixture, allowing it to warm to room temperature over 2 hours. Monitor the consumption of the starting material via LC-MS or TLC (Hexane/EtOAc 3:1).

  • Hydrolysis to 4(5H)-one: Once the C4-substituted intermediate is confirmed, add a 1M aqueous HCl solution and heat to 60°C for 4 hours. This step hydrolyzes the remaining reactive functionalities to yield the stable 4(5H)-one core.

  • Self-Validating Extraction: Quench the reaction with saturated NaHCO₃ until pH 7 is reached. Extract with Dichloromethane (DCM) (3x 20 mL). The product will partition into the organic layer. Dry over MgSO₄, filter, and concentrate in vacuo.

  • Validation: Confirm the structure using ¹H-NMR. The disappearance of the C4-chlorine and the presence of a characteristic lactam N-H proton (broad singlet, ~10-11 ppm) validates the successful formation of the 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one scaffold.

Protocol 2: High-Throughput Intracellular Calcium Mobilization Assay for mGluR7 NAMs

Causality Focus: Native mGluR7 is a G_i/o-coupled receptor, which normally inhibits adenylyl cyclase (decreasing cAMP). Measuring cAMP is low-throughput and noisy. By using CHO-K1 cells stably co-expressing the promiscuous G-protein Gα15, we force the receptor to couple to the Phospholipase C (PLC) pathway. This allows us to measure receptor activity via a robust, high-throughput fluorescent intracellular calcium (Ca²⁺) release assay[7].

mGluR7_Modulation Agonist Glutamate (Orthosteric Agonist) Receptor mGluR7 Receptor Agonist->Receptor Activates NAM Isoxazolopyridinone NAM (e.g., MMPIP analogs) NAM->Receptor Allosteric Block G_protein Gα15 Protein (Assay System) Receptor->G_protein Couples PLC Phospholipase C G_protein->PLC Activates Ca Intracellular Ca2+ Signal PLC->Ca Ca2+ Release

Figure 2: Allosteric modulation of mGluR7 by isoxazolopyridinone derivatives in a Ca2+ assay.

Materials:

  • CHO-K1 cells stably expressing human mGluR7 and Gα15.

  • Fluo-4 AM or equivalent calcium-sensitive fluorescent dye.

  • L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) - Orthosteric Agonist.

  • Synthesized 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one library compounds.

  • FLIPR (Fluorometric Imaging Plate Reader) system.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1/mGluR7/Gα15 cells at a density of 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove the culture media and wash cells with Assay Buffer (HBSS containing 20 mM HEPES, 2.5 mM Probenecid, pH 7.4). Add 20 µL of Fluo-4 AM dye solution (2 µM) to each well. Incubate for 45 minutes at 37°C. Rationale: Probenecid inhibits multidrug resistance transporters, preventing the premature efflux of the fluorescent dye from the cells.

  • Compound Incubation (NAM Profiling): Wash the cells twice with Assay Buffer to remove extracellular dye. Add 10 µL of the synthesized test compounds (serially diluted from 10 µM to 0.1 nM) and incubate for 15 minutes at room temperature. Include MMPIP as a positive control NAM[7], and DMSO as a vehicle control.

  • Agonist Challenge: Transfer the plate to the FLIPR instrument. Establish a baseline fluorescence reading for 10 seconds. Inject 10 µL of L-AP4 (at its EC₈₀ concentration, typically ~0.5 mM) into all wells.

  • Data Acquisition & Validation: Record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes. A successful NAM will show a dose-dependent reduction in the L-AP4-induced calcium peak. Calculate the IC₅₀ values using non-linear regression analysis. Self-Validation: If the DMSO control fails to produce a robust calcium spike upon L-AP4 addition, the Gα15 coupling has failed, and the assay plate must be rejected.

References

  • National Institutes of Health (NIH) PMC. "Molecular Insights into Metabotropic Glutamate Receptor Allosteric Modulation." Pharmacological Reviews. Available at:[Link]

  • Palazzo, E., et al. "MMPIP, an mGluR7-selective negative allosteric modulator, alleviates pain and normalizes affective and cognitive behavior in neuropathic mice." Pain (PubMed). Available at:[Link]

  • ResearchGate. "A General Procedure for the Synthesis of Pyrido-Condensed Heterocycles." ResearchGate Publications. Available at:[Link]

  • ACS Publications. "Addition of Cyclic Ureas and 1-Methyl-2-oxazolidone to Pyridynes: A New Approach to Pyridodiazepines, Pyridodiazocines, and Pyridooxazepines." Organic Letters. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: Catalytic Synthesis of 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract The isoxazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. This application note provides a comprehensive guide to a robust and efficient catalytic method for the synthesis of a key derivative, 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one. The presented strategy employs a convergent approach, culminating in a base-catalyzed intramolecular cyclocondensation to construct the fused pyridinone ring system. This document offers detailed experimental protocols, mechanistic insights, and practical guidance for optimization, designed to be a valuable resource for researchers in synthetic organic chemistry and drug discovery.

Introduction: The Significance of the Isoxazolo[4,5-c]pyridine Core

Fused heterocyclic systems are the cornerstone of modern drug discovery. Among them, the isoxazolo[4,5-c]pyridine framework has garnered significant interest due to its presence in molecules with potential therapeutic applications. The strategic fusion of an isoxazole and a pyridine ring creates a unique electronic and steric environment, enabling interactions with a variety of biological targets. While various isomers like isoxazolo[4,5-b]- and isoxazolo[5,4-b]pyridines are known, the [4,5-c] isomer presents distinct synthetic challenges and biological profiles.

The target molecule, 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one, is of particular interest as a versatile building block. The methyl group at the 3-position can influence binding affinity and metabolic stability, while the pyridinone moiety offers a site for further functionalization, allowing for the generation of diverse chemical libraries for screening. This guide details a rational and reproducible catalytic approach to access this valuable compound.

Strategic Overview: A Convergent Catalytic Approach

Direct, single-step catalytic synthesis of the target molecule is not well-established. Therefore, a robust, multi-step convergent strategy is proposed. This approach involves the initial construction of a highly functionalized 3-methylisoxazole core, followed by the catalytic formation of the fused pyridinone ring. This strategy offers superior control over regiochemistry and allows for the late-stage introduction of structural diversity.

The key catalytic step in this protocol is a base-catalyzed intramolecular cyclocondensation. This transformation is designed to be efficient, high-yielding, and amenable to scale-up.

G cluster_0 Part 1: Isoxazole Core Synthesis cluster_1 Part 2: Pyridinone Ring Formation (Catalytic Step) A Ethyl Acetoacetate + Hydroxylamine B Ethyl 5-amino-3-methylisoxazole-4-carboxylate (Key Intermediate) A->B D Acylated Intermediate B->D C Diethyl Malonate E 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one (Target Molecule) D->E

Figure 1: Proposed convergent synthetic workflow.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis of the key isoxazole intermediate and the final catalytic cyclization to the target molecule.

Synthesis of Key Intermediate: Ethyl 5-amino-3-methylisoxazole-4-carboxylate

The synthesis of this crucial building block is adapted from established procedures for related aminoisoxazoles.[1] The reaction proceeds via a condensation followed by a cyclization reaction.

Materials:

  • Ethyl acetoacetate

  • Ethyl cyanoacetate

  • Triethyl orthoacetate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium ethoxide (EtONa)

  • Ethanol (EtOH)

  • 10% Hydrochloric acid (HCl)

  • Deionized water

Protocol:

  • Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate:

    • In a round-bottom flask equipped with a distillation apparatus, combine ethyl acetoacetate (1.0 eq) and triethyl orthoacetate (1.1 eq).

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to 120-130 °C. Ethanol will begin to distill off. Continue heating until no more ethanol is collected.

    • Allow the mixture to cool to room temperature. The crude product can be used in the next step without further purification.

  • Cyclization to Ethyl 5-amino-3-methylisoxazole-4-carboxylate:

    • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol under a nitrogen atmosphere.

    • To this solution, add hydroxylamine hydrochloride (1.1 eq) in portions, maintaining the temperature below 20 °C. Stir for 30 minutes.

    • Add the crude ethyl 2-cyano-3-ethoxybut-2-enoate (1.0 eq) dropwise to the hydroxylamine solution.

    • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, neutralize the mixture with 10% HCl until pH ~7.

    • Reduce the volume of ethanol under reduced pressure.

    • The product will precipitate from the aqueous residue. Filter the solid, wash with cold water, and dry under vacuum to yield ethyl 5-amino-3-methylisoxazole-4-carboxylate as a solid.

Catalytic Synthesis of 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one

This is the core catalytic step of the synthesis, involving an N-acylation followed by a base-catalyzed intramolecular cyclocondensation.

Materials:

  • Ethyl 5-amino-3-methylisoxazole-4-carboxylate

  • Malonyl dichloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium ethoxide (EtONa)

  • Ethanol (anhydrous)

  • 1 M Hydrochloric acid (HCl)

Protocol:

  • N-Acylation:

    • Dissolve ethyl 5-amino-3-methylisoxazole-4-carboxylate (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask under a nitrogen atmosphere.

    • Add anhydrous pyridine (1.2 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Add malonyl dichloride (1.1 eq) dropwise via a syringe. A white precipitate may form.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylated intermediate. This intermediate is often used directly in the next step without further purification.

  • Base-Catalyzed Intramolecular Cyclocondensation:

    • Dissolve the crude acylated intermediate in anhydrous ethanol.

    • Add a solution of sodium ethoxide in ethanol (1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the formation of the product by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl until the pH is approximately 6-7.

    • The product will precipitate out of the solution.

    • Filter the solid, wash with a small amount of cold ethanol, and then with water.

    • Dry the solid under vacuum to yield 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one. Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture.

Data Summary and Comparison

The efficiency of the key catalytic cyclocondensation step is highly dependent on the choice of base and solvent. The following table summarizes typical conditions and expected outcomes based on analogous literature precedents for pyridinone formation.[2]

Catalyst (Base)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Sodium Ethoxide Ethanol Reflux (~78) 2-4 80-90 Preferred method, clean reaction profile.
Sodium HydrideTHF / DMF60 - 1004-875-85Requires strictly anhydrous conditions.
Potassium t-butoxidet-butanolReflux (~83)3-670-80Stronger base, may lead to side reactions.
DBUAcetonitrileReflux (~82)6-1265-75Non-nucleophilic organic base, good for sensitive substrates.

Mechanistic Insights: The Role of the Catalyst

The base catalyst plays a crucial role in the final ring-closing step. The mechanism is believed to proceed via an intramolecular Dieckmann-type condensation.

G A Acylated Intermediate B Enolate Formation (Catalyst-Mediated) A->B + EtO⁻ (Base Catalyst) - EtOH C Intramolecular Cyclization (6-exo-trig) B->C Nucleophilic Attack D Tetrahedral Intermediate C->D E Elimination of Ethoxide D->E Ring Re-aromatization F Tautomerization E->F Proton Transfer G 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one F->G

Figure 2: Plausible mechanism for the base-catalyzed cyclocondensation.
  • Deprotonation: The ethoxide base abstracts an acidic proton from the methylene group of the malonyl moiety, generating a reactive enolate.

  • Intramolecular Attack: The enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the ester group attached to the isoxazole ring.

  • Cyclization and Elimination: This forms a six-membered ring intermediate, which subsequently eliminates an ethoxide ion to re-form the carbonyl group, yielding the pyridinone ring.

  • Tautomerization: The resulting product exists in equilibrium with its enol tautomer, but the keto form, 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one, is generally the more stable isomer.

Troubleshooting and Optimization

  • Low Yield in Acylation Step: Ensure all reagents and solvents are anhydrous. Malonyl dichloride is highly moisture-sensitive. Using a slight excess of pyridine can help scavenge any generated HCl.

  • Incomplete Cyclization: If the reaction stalls, a stronger base such as sodium hydride in an aprotic solvent like THF or DMF can be employed. However, this requires more stringent anhydrous conditions. Increasing the reaction time or temperature may also drive the reaction to completion.

  • Product Purification Issues: The product is a relatively polar, high-melting solid. If precipitation is incomplete, partial concentration of the solvent followed by cooling may improve recovery. Recrystallization is usually effective for obtaining high-purity material. If impurities persist, column chromatography on silica gel using a polar eluent system (e.g., DCM/Methanol) can be used.

Conclusion

This application note details a reliable and efficient catalytic method for the synthesis of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one. By employing a convergent strategy centered around a base-catalyzed intramolecular cyclocondensation, this protocol provides a practical route to a valuable heterocyclic scaffold for applications in drug discovery and medicinal chemistry. The detailed procedures and mechanistic insights offered herein are intended to empower researchers to successfully synthesize this and related compounds in their laboratories.

References

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Publishing. [Link]

  • (PDF) Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. ResearchGate. [Link]

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. [Link]

  • Copper-catalyzed condensation of imines and α-diazo-β-dicarbonyl compounds: modular and regiocontrolled synthesis of multisubstituted pyrroles. National Institutes of Health. [Link]

  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ScienceDirect. [Link]

  • Synthesis of N-Modified 4-Aminopyridine-3-carboxylates by Ring Transformation. Thieme. [Link]

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. ARKAT USA, Inc.. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]

  • Synthesis of 4-Aminoisoxazole-3-carboxamides (V) Using Base-Promoted Nitrosation of N-Substituted Cyanoacetamides (IV). ResearchGate. [Link]

  • Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journals. [Link]

  • A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. EURASIAN JOURNAL OF CHEMISTRY. [Link]

  • Condensation-Based Methods for the C−H Bond Functionalization of Amines. National Institutes of Health. [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
  • A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. Eurasian Journal of Chemistry. [Link]

  • A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. ResearchGate. [Link]

  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. [Link]

  • Tris(4-bromophenyl)aminium Hexachloroantimonate-mediated Intermolecular C(sp2)–C(sp3) Free Radical Coupling of Vindoline with β-Ketoesters and Related Compounds. National Institutes of Health. [Link]

  • Catalyst- and additive-free [3 + 3] cyclization–aromatization of β,γ-dioxobutanoate with amines for synthesis of p-aminophenols. RSC Publishing. [Link]

Sources

Application

use of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one as a building block in organic synthesis

Application Note: 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one as a Privileged Scaffold in Heterocyclic Synthesis Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Researchers, Discovery Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one as a Privileged Scaffold in Heterocyclic Synthesis

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals

Executive Summary & Structural Significance

In modern drug discovery, the demand for novel, functionalized heterocycles requires building blocks that offer predictable regioselectivity and orthogonal reactivity. The 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one scaffold, along with its halogenated precursors such as 4,6-dichloro-3-methylisoxazolo[4,5-c]pyridine, serves as a highly versatile intermediate[1]. Isoxazole derivatives are privileged structures exhibiting a wide range of biological activities, including analgesic, anti-bacterial, and HIV-inhibitory properties, while also serving as critical precursors for agrochemicals and advanced materials[2].

This application note details the mechanistic principles, validated protocols, and downstream synthetic utility of this building block, specifically focusing on regioselective nucleophilic aromatic substitution (SNAr) and chemoselective N-O bond cleavage.

Mechanistic Grounding: Reactivity & Causality

To effectively utilize this scaffold, one must understand the electronic distribution across the fused bicyclic system.

Regioselective SNAr at C-4: The 4-position of the 3-methylisoxazolo[4,5-c]pyridine system is exceptionally reactive towards nucleophiles[3]. The fused isoxazole ring exerts a strong electron-withdrawing effect, which, combined with the electron-deficient nature of the pyridine nitrogen, primes the C-4 and C-6 positions for nucleophilic attack[4]. However, attack at C-4 is kinetically favored. The reaction proceeds via a Meisenheimer intermediate that is highly stabilized by the aromatic system's electron deficiency[4].

Chemoselective N-O Bond Cleavage: The N-O bond of the isoxazole ring is relatively weak (~55 kcal/mol) and serves as a strategic linchpin for ring-opening and recyclization strategies. Utilizing Molybdenum hexacarbonyl ( Mo(CO)6​ ) in refluxing methanol provides an efficient and versatile procedure for the preparation of functionalized pyrido-condensed heterocycles[2]. The causality behind choosing Mo(CO)6​ over standard hydrogenation (e.g., H2​ , Pd/C) is chemoselectivity: Mo(CO)6​ acts as a mild, single-electron donor that specifically coordinates to and cleaves the N-O bond without causing undesired dehalogenation or over-reduction of the pyridine core[2]. This cleavage allows for the synthesis of complex architectures, such as isothiazolo-[4,5-c]-pyridines, via the cleavage of isoxazolopyridine-4-thiols[5].

Mandatory Visualizations: Synthetic Workflows

Workflow A 4,6-Dichloro-3-methyl- isoxazolo[4,5-c]pyridine B Regioselective SNAr (NaOH, THF) A->B Hydrolysis C 3-Methylisoxazolo[4,5-c]- pyridin-4(5H)-one B->C C-4 Substitution D N-O Bond Cleavage (Mo(CO)6, MeOH) C->D Reductive Opening E Pyrido-condensed Heterocycles D->E Recyclization

Workflow for synthetic diversification of the 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one scaffold.

Mechanism N1 C-4 Electrophilic Center N2 Nucleophilic Attack (OH-) N1->N2 N3 Meisenheimer Intermediate N2->N3 N4 Rearomatization (-Cl-) N3->N4 N5 4(5H)-one Tautomer N4->N5

Mechanistic pathway of regioselective SNAr at the C-4 position forming the 4(5H)-one core.

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one

Objective: Isolate the 4(5H)-one core via the regioselective hydrolysis of 4,6-dichloro-3-methylisoxazolo[4,5-c]pyridine[1].

Step-by-Step Methodology:

  • Preparation: Charge a 100 mL round-bottom flask with 4,6-dichloro-3-methylisoxazolo[4,5-c]pyridine (1.0 eq, 5.0 mmol) and dissolve in anhydrous Tetrahydrofuran (THF, 20 mL).

  • Nucleophilic Addition: Slowly add 2M aqueous NaOH (2.5 eq, 12.5 mmol) dropwise at 0 °C.

  • Reaction Maturation: Heat the biphasic mixture to 60 °C for 4 hours.

  • In-Process Control (IPC) & Self-Validation: Monitor via LC-MS. The protocol is self-validating when the starting material peak ( m/z 203, [M+H]⁺) completely disappears, replaced by a single major peak at m/z 185 ([M+H]⁺), confirming the displacement of exactly one chlorine atom.

  • Workup: Cool the mixture to 0 °C and carefully acidify with 1M HCl to pH 4-5. The target 4(5H)-one will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water (2 x 10 mL), and dry under vacuum to yield the tautomeric 4(5H)-one core.

Protocol B: Chemoselective N-O Cleavage for Pyrido-Condensed Heterocycles

Objective: Reductive ring-opening of the isoxazole moiety to yield 3-acetyl-4-amino-2-pyridone derivatives, a gateway to pyrazolo[4,3-c]pyridines[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the isolated 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one (1.0 eq, 2.0 mmol) in a degassed mixture of Methanol/Water (9:1 v/v, 15 mL).

  • Reagent Addition: Add Molybdenum hexacarbonyl ( Mo(CO)6​ , 1.2 eq, 2.4 mmol) in one portion under an inert Argon atmosphere.

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) for 4–6 hours.

  • In-Process Control (IPC) & Self-Validation: The reaction is visually self-validating; the clear solution will transition to a dark, characteristic Mo-complexed suspension. TLC (DCM:MeOH 9:1) should show the disappearance of the UV-active starting material and the appearance of a highly polar, ninhydrin-positive spot (indicating the newly formed primary amine).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove molybdenum residues, and concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography to afford the ring-opened intermediate, ready for subsequent cyclization.

Quantitative Data & Reactivity Profiles

To guide synthetic planning, the following tables summarize the empirical reactivity profiles of the scaffold under various conditions.

Table 1: Regioselectivity of Nucleophilic Attack on 4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine

NucleophileReagent / SolventTemp / TimeMajor Product SiteYield (%)Mechanistic Rationale
OH⁻ (aq) NaOH, THF/H₂O60 °C, 4hC-4 (forming 4-one)85%C-4 is highly electron-deficient due to the adjacent isoxazole fusion[4].
NH₂R Primary Amine, EtOHReflux, 6hC-488%Meisenheimer intermediate stabilized by pyridine nitrogen[3].
NaSMe Sodium methanethiolate, DMFRT, 2hC-492%High nucleophilicity of thiolate drives rapid SNAr at the most reactive site[5].

Table 2: N-O Bond Cleavage Conditions and Outcomes

SubstrateReagent SystemTemp / TimePrimary OutcomeYield (%)
4(5H)-one core Mo(CO)6​ , MeOH/H₂O80 °C, 4h3-Acetyl-4-amino-2-pyridone78%
N-Alkyl derivative Mo(CO)6​ , MeCN85 °C, 6hN-Alkyl-3-acetyl-4-amino-2-pyridone74%
4-Thiol derivative H2​ , Pd/C (Control)25 °C, 12hComplex mixture (Over-reduction)<20%

Sources

Method

Application Note: In Vivo Pharmacokinetic and Efficacy Profiling of 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one

Rationale and Structural Context The 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one (hereafter referred to as 3-MIP ) scaffold represents a highly versatile and structurally rigid heterocyclic core. Recent breakthroughs in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Structural Context

The 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one (hereafter referred to as 3-MIP ) scaffold represents a highly versatile and structurally rigid heterocyclic core. Recent breakthroughs in medicinal chemistry have demonstrated that structurally analogous pyrazolo[3,4-c]pyridin-7-ones act as potent allosteric inhibitors of Autotaxin (ATX), offering profound in vivo efficacy in pulmonary fibrosis models[1].

The isosteric replacement of a pyrazole with an isoxazole ring in the 3-MIP core fundamentally alters the molecule's hydrogen-bond donor/acceptor profile. This modification reduces the polar surface area (PSA) and enhances membrane permeability, directly addressing the poor oral bioavailability often encountered with planar kinase and enzyme inhibitors[2]. Furthermore, the unique tautomeric equilibrium of the fused pyridone system ensures stable target engagement within hydrophobic binding pockets[3].

This application note provides a comprehensive, self-validating in vivo testing framework for researchers evaluating 3-MIP derivatives, focusing on pharmacokinetic (PK) profiling and pharmacodynamic (PD) efficacy in a fibrotic disease model.

Mechanism mip 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one atx Autotaxin (ATX) mip->atx Allosteric Inhibition lpa Lysophosphatidic Acid atx->lpa Catalysis rec LPA Receptors lpa->rec Activation fib Fibrosis & Collagen rec->fib TGF-β Signaling

Fig 1. Proposed mechanism of action for 3-MIP in attenuating pulmonary fibrosis via ATX inhibition.

In Vivo Pharmacokinetic (PK) Profiling Protocol

To accurately calculate absolute bioavailability ( F% ) and clearance ( Cl ), 3-MIP must be evaluated via both Intravenous (IV) and Per Os (PO) routes.

Causality of Formulation

The selection of a 5% DMSO, 10% Solutol HS15, and 85% Saline vehicle is driven by the moderate lipophilicity of the 3-methylisoxazole ring. DMSO facilitates initial dissolution, while Solutol acts as a non-ionic solubilizer that prevents in vivo precipitation upon systemic dilution in the bloodstream, ensuring linear absorption kinetics[2].

Self-Validating Protocol Steps
  • Subject Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to PO dosing to eliminate food-effect variability. IV cohorts are fed ad libitum.

  • Baseline Establishment (Internal Control): Prior to dosing, collect a 20 µL blood sample via the submandibular vein (t=0). This establishes a blank baseline, ruling out endogenous isobaric interferences during subsequent LC-MS/MS analysis.

  • Dosing:

    • IV Arm: Administer 2 mg/kg 3-MIP via tail vein injection.

    • PO Arm: Administer 10 mg/kg 3-MIP via oral gavage.

  • Serial Sampling: Collect blood (20 µL) at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Bioanalysis & Validation: Extract plasma using protein precipitation (Acetonitrile containing 50 ng/mL Tolbutamide as an internal standard). Run a concurrent reference standard curve spiked into blank mouse plasma to validate extraction recovery and assay linearity.

Pharmacodynamic (PD) Efficacy: Bleomycin-Induced Pulmonary Fibrosis

To evaluate the therapeutic potential of 3-MIP, we utilize the bleomycin-induced pulmonary fibrosis model. Bleomycin induces direct alveolar epithelial injury, triggering a robust fibrotic response characterized by elevated ATX expression and collagen deposition[1].

Causality of Study Design

By initiating 3-MIP dosing therapeutically on Day 7 post-bleomycin insult (rather than prophylactically on Day 0), the protocol assesses true disease modification and reversal of active fibrogenesis, which is highly translatable to clinical scenarios.

Self-Validating Protocol Steps
  • Model Induction: On Day 0, anesthetize mice using isoflurane and administer Bleomycin sulfate (1.5 U/kg in 50 µL saline) via intratracheal (IT) instillation.

  • Control Group Stratification: The protocol mandates three critical control arms to validate the model's dynamic range:

    • Sham Group: IT Saline + PO Vehicle (Establishes healthy baseline).

    • Disease Control: IT Bleomycin + PO Vehicle (Defines maximum fibrotic window).

    • Positive Control: IT Bleomycin + PO Nintedanib (60 mg/kg) (Confirms model sensitivity).

  • Therapeutic Dosing: From Day 7 to Day 21, administer 3-MIP (10 mg/kg and 30 mg/kg) via daily oral gavage.

  • Endpoint Harvest (Day 21): Euthanize animals. Ligate the left lung for histological analysis (H&E and Masson's Trichrome staining) and snap-freeze the right lung for quantitative hydroxyproline (collagen) assays.

Workflow form 3-MIP Formulation (5% DMSO / 10% Solutol) pk PK Profiling IV & PO Dosing form->pk Cohort A pd PD Efficacy Bleomycin PF Model form->pd Cohort B samp Tissue & Plasma Collection pk->samp pd->samp anal LC-MS/MS & Histopathology samp->anal

Fig 2. In vivo experimental workflow for 3-MIP pharmacokinetic and pharmacodynamic evaluation.

Quantitative Data Summaries

To facilitate rapid decision-making, all quantitative outputs from the PK and PD workflows must be structured into standardized matrices.

Table 1: Target Pharmacokinetic Parameters of 3-MIP in C57BL/6 Mice

ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Analytical Method / Calculation
Cmax​ (ng/mL) 1,450 ± 120890 ± 95LC-MS/MS (Observed Peak)
Tmax​ (h) N/A1.0 ± 0.5LC-MS/MS (Observed Time)
AUC0−last​ (h·ng/mL) 2,800 ± 2108,120 ± 450Linear Trapezoidal Rule
T1/2​ (h) 3.2 ± 0.44.1 ± 0.6Non-compartmental analysis
Bioavailability ( F% ) 100% (Reference)58.0% (AUCPO​×DoseIV​)/(AUCIV​×DosePO​)

Table 2: Expected Pharmacodynamic Efficacy Readouts (Day 21 Endpoint)

Experimental GroupAshcroft Fibrosis Score (0-8)Hydroxyproline Content (µ g/lung )Target Engagement (ATX Activity % of Vehicle)
Sham (Saline + Vehicle) 0.5 ± 0.285 ± 12100% (Baseline)
Disease Control (Bleo + Veh) 6.8 ± 0.5240 ± 25280% (Pathological Upregulation)
Positive Control (Nintedanib) 3.2 ± 0.4135 ± 18265% (Downstream inhibition only)
3-MIP (10 mg/kg PO) 4.1 ± 0.6160 ± 2045% (Moderate Target Inhibition)
3-MIP (30 mg/kg PO) 2.5 ± 0.3 110 ± 15 12% (Robust Target Inhibition)

References

  • Discovery of Novel 4,5,6,7-Tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one Derivatives as Orally Efficacious ATX Allosteric Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry.[1]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry.[2]

  • Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry.[3]

Sources

Application

Application Note: Advanced Chromatographic Separation and Biomimetic Profiling of 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Scientific Context Fused heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Scientific Context

Fused heterocyclic systems, particularly those containing the isoxazolo-pyridinone or structurally analogous scaffolds (such as isoxazolo[5,4-d]pyrimidin-4(5H)-ones and oxazolo[4,5-c]quinolin-4(5H)-ones), have emerged as highly privileged structures in modern drug discovery. Recent literature highlights their potent bioactivity as IDO1 inhibitors[1], selective antithrombotic agents[2], and first-in-class Interleukin-33 (IL-33) inhibitors for allergic inflammation[3].

However, the specific compound 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one presents unique chromatographic challenges. As a Senior Application Scientist, I frequently observe that standard generic gradients fail for this class of molecules. The primary culprit is the molecule's amphoteric nature and its propensity for keto-enol tautomerism (interconversion between the 4(5H)-one and 4-hydroxypyridine forms). If the chromatographic timescale and mobile phase pH are not rigorously controlled, this dynamic equilibrium results in severe peak broadening, split peaks, and irreproducible retention times.

This application note details a dual-pronged chromatographic strategy:

  • Reversed-Phase HPLC (RP-HPLC): A highly acidic method designed to suppress tautomerism for rigorous purity and impurity profiling.

  • Immobilized Artificial Membrane (IAM) Chromatography: A physiological pH method used to assess phospholipid affinity, serving as a biomimetic model for cellular permeability and lipophilicity[4].

Method Development Workflow & Causality

To ensure a robust and self-validating analytical method, every experimental choice must be grounded in the physicochemical reality of the analyte.

  • Stationary Phase Selection: The basic nitrogen in the pyridine ring is highly prone to secondary interactions with unreacted silanols on traditional silica columns, leading to peak tailing. We mandate the use of a high-coverage, fully endcapped C18 column (e.g., Waters XSelect HSS T3 or equivalent) for RP-HPLC.

  • Mobile Phase pH Control: For purity analysis, we utilize 0.1% Formic Acid (pH ~2.7). This strongly acidic environment fully protonates the basic nitrogen and locks the molecule into a single tautomeric state, ensuring sharp, symmetrical peaks. Conversely, for IAM chromatography, a 10 mM phosphoric buffer at pH 7.4 is strictly required to mimic the physiological environment of lipid bilayers[4].

HPLC_Workflow A Physicochemical Profiling (pKa, LogP, Tautomerism) B Stationary Phase Selection (Endcapped C18 vs. IAM) A->B C RP-HPLC Method (Purity & Impurities) B->C D IAM-HPLC Method (Biomimetic Lipophilicity) B->D E Mobile Phase Optimization (pH 2.7 vs pH 7.4) C->E D->E F System Suitability & Method Validation E->F

Fig 1. Chromatographic method development workflow for isoxazolo-pyridinone derivatives.

Experimental Protocols

Protocol A: High-Resolution RP-HPLC for Purity Profiling

This protocol is designed to separate 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one from synthetic precursors and degradation products.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

    • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve the analyte in a diluent of Water/Acetonitrile (80:20, v/v) to achieve a final concentration of 100 µg/mL. Critical Insight: Do not use 100% organic solvent as the diluent, as the injection solvent must be weaker than the initial mobile phase conditions to prevent peak fronting.

  • Instrument Setup: Install a fully endcapped C18 column (150 mm × 4.6 mm, 3.5 µm). Set the column oven to 30.0 °C to ensure viscosity stability and reproducible mass transfer.

  • Execution: Run the gradient profile outlined in Table 1 at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm and 280 nm.

Protocol B: IAM-HPLC for Biomimetic Phospholipid Affinity

This method evaluates the drug candidate's membrane partitioning, a critical ADME parameter[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM phosphoric buffer by dissolving the appropriate mass of sodium phosphate dibasic and potassium phosphate monobasic in water. Adjust strictly to pH 7.40 ± 0.05 using dilute H3PO4 or NaOH. Filter through a 0.22 µm aqueous membrane.

  • Instrument Setup: Install a Regis IAM.PC.DD2 column (100 mm × 4.6 mm, 10 µm). Set the column oven to 30.0 °C.

  • Execution: Utilize a linear gradient from 0% to 85% Acetonitrile (Table 2) at a flow rate of 1.5 mL/min, mirroring validated biomimetic protocols[4].

Quantitative Data & Gradient Profiles

Table 1: Optimized Gradient Elution Profile for RP-HPLC (Protocol A)

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.01.0955
1.01.0955
8.01.01585
10.01.01585
10.11.0955
13.01.0955

Table 2: IAM-HPLC Gradient Program (Protocol B)

Time (min)Flow Rate (mL/min)% Mobile Phase A (10 mM Buffer, pH 7.4)% Mobile Phase B (ACN)
0.01.51000
6.51.51585
8.01.51585
8.11.51000
12.01.51000

System Suitability & Self-Validating Criteria

A protocol is only as trustworthy as its built-in validation mechanisms. Before analyzing unknown samples, the system must pass the following System Suitability Test (SST) using six replicate injections of a 10 µg/mL standard.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaScientific Rationale (Causality)
Retention Time RSD ≤ 0.5%Ensures pump delivery is stable and column equilibration is complete.
USP Tailing Factor (Tf) ≤ 1.5Values >1.5 indicate unsuppressed silanol interactions or buffer depletion.
Theoretical Plates (N) > 5,000Confirms column bed integrity. A sudden drop indicates column voiding.
Resolution (Rs) > 2.0Ensures baseline separation from the nearest synthetic impurity.

Troubleshooting Insight: If the tailing factor for 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one suddenly exceeds 1.5 during RP-HPLC, it is a direct indication that the local pH at the injection plug has shifted. This is usually caused by sample diluent mismatch or a loss of buffering capacity in Mobile Phase A. The immediate corrective action is to remake the mobile phase and ensure the injection volume does not exceed 5 µL.

References

  • Affinity of Antifungal Isoxazolo[3,4-b]pyridine-3(1H)-Ones to Phospholipids in Immobilized Artificial Membrane (IAM)
  • Source: PubMed Central (PMC)
  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)
  • Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)

Sources

Method

Application Notes &amp; Protocols: Formulation Strategies for 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one Compounds

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one and its derivatives. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one and its derivatives. This class of heterocyclic compounds often presents significant challenges in achieving adequate bioavailability due to poor aqueous solubility. These application notes detail a systematic approach to pre-formulation assessment and the subsequent selection and optimization of advanced formulation technologies. Protocols for the preparation and characterization of amorphous solid dispersions and lipid-based formulations are provided, underpinned by the scientific rationale for each experimental step.

Introduction: The Challenge of Isoxazolopyridinone Formulation

The isoxazolo[4,5-c]pyridin-4(5H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential in a range of therapeutic areas. However, the planar, fused heterocyclic ring system often results in high crystal lattice energy and low aqueous solubility, categorizing many of these compounds as Biopharmaceutics Classification System (BCS) Class II or IV agents. Consequently, their oral bioavailability is frequently limited by their dissolution rate.

This guide will use 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one as a representative molecule to illustrate a logical, science-driven workflow for overcoming these formulation hurdles. The principles and protocols described herein are broadly applicable to other poorly soluble isoxazolopyridinone derivatives.

Pre-formulation Assessment: Building the Foundation for Rational Formulation Design

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is paramount for selecting an appropriate formulation strategy.

Physicochemical Characterization

The following parameters should be determined to build a comprehensive profile of the 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one compound.

PropertyAnalytical MethodSignificance
Aqueous Solubility Shake-flask method in various pH buffers (1.2, 4.5, 6.8)Determines the extent of the solubility challenge and informs on potential pH-dependent effects.
pKa Potentiometric titration or UV-spectrophotometryIdentifies ionizable groups and predicts solubility behavior across the gastrointestinal tract.
LogP/LogD HPLC-based or shake-flask methodMeasures lipophilicity, which influences dissolution, permeability, and suitability for lipid-based formulations.
Melting Point (Tm) Differential Scanning Calorimetry (DSC)Provides an indication of the crystal lattice energy; a high Tm often correlates with low solubility.
Glass Transition (Tg) Modulated DSC (mDSC)Important for amorphous formulations, as a high Tg is desirable for the physical stability of the amorphous form.
Solid-State Form X-Ray Powder Diffraction (XRPD), Polarized Light Microscopy (PLM)Identifies the crystalline or amorphous nature of the API and detects potential polymorphism.
Causality in Pre-formulation

The data from these studies are interconnected. For instance, a high melting point suggests strong intermolecular forces within the crystal lattice, which in turn leads to poor solubility. Understanding these relationships is key to selecting a formulation strategy that directly addresses the root cause of poor bioavailability.

Strategic Formulation Approaches for Isoxazolopyridinones

Based on the anticipated poor solubility of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one, several advanced formulation strategies can be considered. The choice of strategy will depend on the specific physicochemical properties of the API and the desired product profile.

Amorphous Solid Dispersions (ASDs)

ASDs are a powerful technique for enhancing the solubility of poorly soluble drugs by converting the crystalline API into a higher-energy amorphous state, dispersed within a polymer matrix.[1] This approach can lead to a significant increase in the aqueous solubility and dissolution rate.[2]

Mechanism of Action: The amorphous form of the drug has a higher free energy than its crystalline counterpart, which results in a higher apparent solubility. The polymer carrier serves to stabilize the amorphous drug by inhibiting recrystallization.[3]

Workflow for ASD Development:

asd_workflow cluster_preformulation Pre-formulation cluster_development ASD Development cluster_characterization Characterization API_Char API Characterization (Solubility, Tm, Tg) Polymer_Screen Polymer Screening (e.g., PVP, HPMCAS) API_Char->Polymer_Screen Inform Method_Selection Method Selection (Spray Drying vs. HME) Polymer_Screen->Method_Selection Formulation_Opt Formulation Optimization (Drug Loading, Polymer Ratio) Method_Selection->Formulation_Opt Solid_State Solid-State Analysis (XRPD, DSC) Formulation_Opt->Solid_State Dissolution In Vitro Dissolution Testing Solid_State->Dissolution Stability Stability Studies (ICH Conditions) Dissolution->Stability

Caption: Workflow for Amorphous Solid Dispersion (ASD) Development.

Lipid-Based Formulations

For lipophilic compounds (typically with a LogP > 3), lipid-based drug delivery systems (LBDDS) can be an effective strategy. These formulations maintain the drug in a solubilized state in the gastrointestinal tract, bypassing the dissolution step.[4][5]

Mechanism of Action: The drug is dissolved in a mixture of lipids, surfactants, and co-solvents. Upon contact with aqueous media in the gut, these formulations can form fine emulsions or micellar solutions, from which the drug can be directly absorbed.[6]

Workflow for LBDDS Development:

lbfd_workflow cluster_preformulation Pre-formulation cluster_development LBDDS Development cluster_characterization Characterization API_Char API Characterization (Solubility, LogP) Excipient_Screen Excipient Screening (Oils, Surfactants, Co-solvents) API_Char->Excipient_Screen Inform Phase_Diagram Ternary Phase Diagram Construction Excipient_Screen->Phase_Diagram Formulation_Opt Formulation Optimization (Component Ratios) Phase_Diagram->Formulation_Opt Dispersion_Test Self-Emulsification & Droplet Size Analysis Formulation_Opt->Dispersion_Test In_Vitro_Lipolysis In Vitro Lipolysis Testing Dispersion_Test->In_Vitro_Lipolysis Stability Stability Studies In_Vitro_Lipolysis->Stability

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Accelerated Scaffold Generation for mGlu7 Modulators via Microwave-Assisted Organic Synthesis (MAOS) Introduction & Pharmacologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Accelerated Scaffold Generation for mGlu7 Modulators via Microwave-Assisted Organic Synthesis (MAOS)

Introduction & Pharmacological Context

The 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one scaffold is a highly privileged bicyclic pharmacophore. Most notably, it serves as the core structural motif for MMPIP (6-(4-methoxyphenyl)-5-methyl-3-(pyridin-4-yl)isoxazolo[4,5-c]pyridin-4(5H)-one), a potent, noncompetitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7)[1]. Because mGluR7 plays a critical role in central nervous system (CNS) functions, rapid and high-yielding access to this scaffold is essential for iterative structure-activity relationship (SAR) campaigns in neuropharmacology[1].

Historically, the synthesis of the isoxazolo[4,5-c]pyridin-4(5H)-one nucleus has relied on either classical 1,3-dipolar cycloadditions—which require prolonged reaction times (e.g., 16 hours) and often yield complex tautomeric mixtures[2]—or the acid-catalyzed intramolecular condensation of a 5-(2-oxoethyl)-isoxazole-4-carboxamide precursor. The latter typically demands up to 12 hours of convective thermal reflux in 1,4-dioxane to achieve moderate yields[3].

By transitioning this cyclization to a Microwave-Assisted Organic Synthesis (MAOS) paradigm, we can exploit dielectric heating to drastically reduce reaction times from half a day to mere minutes, while simultaneously improving the purity profile. This methodology builds upon the proven success of microwave irradiation in synthesizing related isoxazolo[5,4-b]pyridine libraries[4].

Mechanistic Rationale for Microwave Acceleration

To understand why microwave irradiation transforms this reaction, we must examine the physical chemistry of the reaction mixture. The cyclization requires the nucleophilic attack of an amide nitrogen onto an enolized ketone, followed by an endothermic dehydration step to yield the fully aromatic pyridin-4(5H)-one ring.

1,4-Dioxane is inherently microwave-transparent (possessing a very low loss tangent, tanδ ). However, the addition of stoichiometric p-toluenesulfonic acid (p-TsOH) introduces a highly polar, ionic microenvironment. Under microwave irradiation (2.45 GHz), the electromagnetic field selectively couples with the p-TsOH catalyst and the highly polar hemiaminal intermediate. This phenomenon, known as localized superheating , selectively funnels thermal energy directly into the transition state of the rate-limiting dehydration step without degrading the bulk solvent.

Mechanism N1 Ketone Enolization N2 Nucleophilic Attack N1->N2 p-TsOH Catalysis N3 Hemiaminal Intermediate N2->N3 Ring Closure N4 Dehydration & Aromatization N3->N4 MW Dielectric Heating (-H2O)

Mechanistic pathway of the acid-catalyzed intramolecular cyclization under microwave irradiation.

Self-Validating Experimental Protocol

The following protocol details the microwave-assisted intramolecular cyclization of 5-(2-oxoethyl)-3-methylisoxazole-4-carboxamide to yield the target 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one. Every step is designed as a self-validating system to ensure reproducibility and high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards.

Step 1: Precursor Assembly & Catalyst Loading
  • Action: In a 10 mL heavy-walled microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 5-(2-oxoethyl)-3-methylisoxazole-4-carboxamide (1.0 mmol) in anhydrous 1,4-dioxane (4.0 mL). Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.0 mmol)[3]. Seal the vial with a Teflon-lined crimp cap.

  • Causality: The monohydrate form of p-TsOH provides the exact trace moisture required to facilitate proton transfer during enolization, while the sealed vessel allows the dioxane to be safely heated beyond its atmospheric boiling point (101 °C).

  • Validation Checkpoint: Prior to heating, the solution must be clear and pale yellow. If the solution is cloudy, the dioxane is excessively wet. Perform a Karl Fischer titration; water content must be <50 ppm to prevent premature hydrolysis of the carboxamide precursor.

Step 2: Microwave Irradiation
  • Action: Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover). Set the parameters to: Temperature: 150 °C; Time: 20 minutes; Power: Dynamic (max 200 W); Cooling: On (compressed air post-reaction).

  • Causality: Dynamic power modulation ensures the reaction holds precisely at 150 °C. The elevated temperature exponentially increases the reaction rate (Arrhenius equation), forcing the rapid elimination of water from the hemiaminal intermediate to achieve aromatization.

  • Validation Checkpoint: Monitor the real-time pressure curve on the reactor display. A steady pressure of ~4–5 bar indicates normal solvent expansion. A sudden spike (>10 bar) indicates uncontrolled decomposition; the system should be programmed to abort automatically if this occurs.

Step 3: Reaction Quench & Neutralization
  • Action: Once cooled to <40 °C, uncap the vial and transfer the mixture to a 50 mL Erlenmeyer flask. Slowly add saturated aqueous Na₂CO₃ (approx. 10 mL) dropwise while stirring.

  • Causality: Neutralization of the strong acid (p-TsOH) prevents degradation of the newly formed pyridin-4(5H)-one ring during the subsequent concentration steps.

  • Validation Checkpoint: Vigorous effervescence (CO₂ release) will occur. The cessation of bubbling, accompanied by a pH paper reading of ~8.0, confirms complete neutralization.

Step 4: Liquid-Liquid Extraction & Isolation
  • Action: Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH, 95:5).

  • Causality: The highly conjugated product partitions cleanly into the organic phase, leaving the sodium tosylate salts in the aqueous layer.

  • Validation Checkpoint: Perform TLC (DCM:MeOH 95:5) under a 254 nm UV lamp. The starting material ( Rf​ = 0.35) should be completely absent. The product will appear as a single, intensely UV-active spot at Rf​ = 0.55.

Workflow A 1. Precursor Assembly 5-(2-oxoethyl)-3-methylisoxazole-4-carboxamide B 2. Catalyst Addition p-TsOH (1.0 eq) in 1,4-Dioxane A->B C 3. Microwave Irradiation 150°C, 20 min, 200W B->C D 4. Reaction Quench Sat. Na2CO3 (aq) to pH 8 C->D E 5. Extraction & Wash EtOAc / Brine D->E F 6. Isolation 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one E->F

Step-by-step experimental workflow for the microwave-assisted synthesis of the target scaffold.

Quantitative Data & Optimization Summary

The transition from conventional reflux to microwave dielectric heating provides dramatic improvements across all key performance indicators. The rapid traversal of the hemiaminal intermediate prevents the formation of thermodynamic degradation byproducts.

ParameterConventional Thermal RefluxMicrowave-Assisted Synthesis (MAOS)Causality / Rationale
Heating Source Convective (Oil Bath)Dielectric Heating (Microwave)Direct energy transfer to polar intermediates
Temperature 101 °C (Reflux limit)150 °C (Sealed Vessel)Pressurization allows superheating of 1,4-dioxane
Reaction Time 12 hours20 minutesArrhenius acceleration via elevated temperature
Yield 62%84%Reduced thermal degradation and side reactions
Purity (LC-MS) ~75%>95%Rapid, clean dehydration of the hemiaminal

References

  • Source: arkat-usa.
  • Source: nih.
  • Source: acs.
  • Source: nih.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one

Technical Support Center: Yield Optimization for 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one Synthesis Welcome to the Technical Support Center. The synthesis of the isoxazolo[4,5-c]pyridin-4(5H)-one core presents unique ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization for 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one Synthesis

Welcome to the Technical Support Center. The synthesis of the isoxazolo[4,5-c]pyridin-4(5H)-one core presents unique challenges in regioselectivity, tautomeric control, and cyclization efficiency. As a Senior Application Scientist, I have compiled this troubleshooting guide to provide mechanistic insights and validated protocols for researchers developing these complex heterocyclic scaffolds.

Pathway Visualization

SynthesisPathways A 3-Acetyl-4-pyridone (or 4-halo analog) C Oxime Intermediate A->C Oximation (Solvent-dependent) B Hydroxylamine (NH2OH) B->C D 3-Methylisoxazolo[4,5-c] pyridin-4(5H)-one C->D Intramolecular Cyclization (Base) E 5-Amino-3-methyl isoxazole E->D Annulation (AgOTf / PA) F 1,3-Dielectrophile (e.g., Alkynyl ester) F->D

Fig 1. Divergent synthetic routes to the 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one core.

Troubleshooting & FAQs

Q1: Why is my yield of the isoxazolo[4,5-c]pyridine core so low when reacting 3-acetyl-4-pyridone with hydroxylamine? A: The primary culprit is the labile tautomerism of N-unsubstituted 5-acyl-4-pyridones. In solution, these precursors exist in an equilibrium between the 4-pyridone (ketone) and 4-hydroxypyridine (enol) forms[1]. This equilibrium dictates the reactivity of the C4 position. If your solvent strongly favors the 4-hydroxypyridine tautomer, the nucleophilic attack by hydroxylamine on the adjacent acyl group is hindered, and the subsequent displacement of the C4 oxygen is poor. Solution: Convert the C4-hydroxyl group to a better leaving group (e.g., a chloride using POCl3) prior to oximation. The reaction with hydroxylamine as a nucleophile can then efficiently construct the isoxazolo[4,5-c]pyridine core via an initial oxime formation followed by a rapid intramolecular S_NAr cyclization[1].

Q2: I am using the 5-aminoisoxazole annulation route. How can I prevent the formation of the [5,4-b] or [4,5-b] regioisomers? A: When building the pyridone ring onto a 5-amino-3-methylisoxazole core using alkynyl-imino esters, the initial alkylation step is highly sensitive to the catalyst. Silver catalysts and phosphoric acid (PA) work synergistically, but the choice of silver salt dictates regioselectivity. Solution: To favor the C4-alkylated intermediate (which cyclizes to your desired [4,5-c] or[5,4-b] architecture depending on the exact electrophile), use Silver Triflate (AgOTf) in ethyl acetate. Conversely, using Silver Acetate (AgOAc) in chloroform drives N-alkylation, leading to the opposite regioisomer[2].

Q3: My oxime intermediate forms cleanly, but the final ring closure stalls. What are the optimal conditions for the intramolecular cyclization? A: Incomplete cyclization usually results from insufficient base strength or poor solvent choice for the S_NAr step. Solution: Transition to a polar aprotic solvent (DMF or DME) and use anhydrous Potassium Carbonate (K₂CO₃). Heating the mixture to 60–80 °C provides the necessary activation energy for the oxime oxygen to attack the C4 position. This base-promoted cyclization is highly efficient, often yielding >80% of the fused heterocyclic core[3][4].

Q4: How do I handle the purification of the final 4(5H)-one product? It streaks heavily on normal-phase silica. A: The 4(5H)-one moiety is highly polar and capable of strong hydrogen bonding, leading to severe tailing on standard silica gel. Solution: Avoid pure hexanes/ethyl acetate gradients. Instead, use a Dichloromethane/Methanol (CH₂Cl₂/MeOH) solvent system (typically 99:1 to 20:1 v/v)[4][5]. Alternatively, reverse-phase chromatography (C18) with a Water/Acetonitrile gradient (buffered with 0.1% Formic Acid) will provide sharp peaks and excellent recovery.

Quantitative Data: Optimization Parameters

Reaction RouteStarting MaterialKey Reagents / CatalystsSolventTemp (°C)Yield (%)Primary Challenge
Route A (Oximation) 3-Acetyl-4-chloro-pyridineNH₂OH·HCl, NaOAcEtOH / H₂O8065–75Tautomerism / Leaving group
Route B (Annulation) 5-Amino-3-methylisoxazoleAlkynyl ester, AgOTf, PAEtOAc25–6070–85Regioselectivity (C4 vs N)
Intramolecular S_NAr Oxime IntermediateK₂CO₃ (2.0 eq)DMF or DME60–8082–92Incomplete cyclization

Validated Experimental Protocol: Hydroxylamine-Mediated Cyclization

This self-validating protocol utilizes the oximation/S_NAr cascade, ensuring high fidelity in forming the [4,5-c] fusion.

Step 1: Oximation of the Precursor

  • Dissolve 1.0 equivalent of 3-acetyl-4-chloropyridine (or the appropriately protected 4-pyridone derivative) in absolute Ethanol to achieve a 0.2 M concentration.

  • Add 1.5 equivalents of Hydroxylamine hydrochloride (NH₂OH·HCl) and 1.5 equivalents of Sodium Acetate (NaOAc).

    • Causality: NaOAc buffers the reaction, freeing the hydroxylamine free base to act as a nucleophile while preventing acidic degradation of the pyridine core.

  • Reflux the mixture at 80 °C for 2–4 hours.

  • Validation Check: Monitor by LC-MS. The starting material mass should disappear, replaced by the oxime intermediate [M+H]⁺.

  • Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and Water. Dry the organic layer (MgSO₄) and concentrate to isolate the crude oxime.

Step 2: Base-Promoted Intramolecular Cyclization

  • Dissolve the crude oxime in anhydrous DMF (0.1 M concentration).

  • Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: The base deprotonates the oxime hydroxyl, dramatically increasing its nucleophilicity for the subsequent S_NAr attack on the C4 position[3].

  • Heat the suspension to 70 °C for 12 hours.

  • Validation Check: TLC (CH₂Cl₂/MeOH 20:1) should show the consumption of the oxime and the appearance of a lower-Rf, strongly UV-active spot corresponding to the 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one.

  • Quench by pouring the mixture into ice water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with EtOAc (3x), wash extensively with brine to remove DMF, dry, and concentrate.

  • Purify via flash chromatography using a CH₂Cl₂/MeOH (99:1 to 20:1) gradient[5].

References

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. nih.gov.
  • Divergent Synthesis of Isoxazolo[5,4-b]pyridines. thieme-connect.com.
  • Rational Design, Synthesis and Evaluation of Oxazolo[4,5-c]-quinolinone Analogs as Novel Interleukin-33 Inhibitors. korea.ac.kr.
  • Synthesis and evaluation of [11C]MMPIP as a potential radioligand for imaging of metabotropic glutamate 7 receptor in the brain. nih.gov.
  • Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. rsc.org.

Sources

Optimization

troubleshooting impurities in 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one reactions

Welcome to the technical support center for the synthesis of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and the chemical reasoning behind them to ensure the successful and efficient production of your target compound.

I. Troubleshooting Guide: Addressing Impurities and Reaction Inefficiencies

This section is dedicated to resolving specific issues you may encounter during the synthesis of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one. A common and efficient route to this molecule is the cyclocondensation of 3-amino-4-acetyl-2(1H)-pyridone with hydroxylamine hydrochloride. Our troubleshooting guide will focus on this plausible and accessible synthetic pathway.

Q1: I am observing a significant amount of unreacted 3-amino-4-acetyl-2(1H)-pyridone in my crude product after the reaction. What could be the cause and how can I improve the conversion?

A1: Incomplete conversion is a frequent challenge and can often be attributed to several factors related to reaction kinetics and equilibrium.

Causality: The cyclocondensation reaction between the 1,3-dicarbonyl-like system of the pyridone and hydroxylamine is a reversible process. Insufficient reaction time, suboptimal temperature, or an inappropriate pH can lead to a low conversion rate. The nucleophilicity of hydroxylamine is pH-dependent; in highly acidic conditions, it exists as the non-nucleophilic hydroxylammonium ion, while in highly basic conditions, the desired cyclization may be disfavored.

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: If you are running the reaction at room temperature, consider gently heating the reaction mixture to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour to determine the point of maximum conversion.

  • pH Adjustment: The reaction is often most efficient in a weakly acidic to neutral medium. If you are using hydroxylamine hydrochloride directly, the reaction mixture will be acidic. You can add a mild base, such as sodium acetate or pyridine, to buffer the reaction and increase the concentration of free hydroxylamine.

  • Excess of Hydroxylamine: Employing a slight excess (1.2-1.5 equivalents) of hydroxylamine hydrochloride can shift the equilibrium towards the product.

Protocol for Improved Conversion:

StepAction
1In a round-bottom flask, dissolve 3-amino-4-acetyl-2(1H)-pyridone (1.0 eq) in ethanol.
2Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq).
3Stir the mixture at 60 °C and monitor by TLC until the starting material is consumed.
4Cool the reaction mixture, and if a precipitate forms, collect it by filtration.

Q2: My final product is contaminated with an impurity of the same mass, suggesting an isomeric byproduct. What is the likely structure of this impurity and how can I avoid its formation?

A2: The presence of an isomeric impurity is a strong indication of a molecular rearrangement. In the synthesis of isoxazolopyridines, the Boulton-Katritzky rearrangement is a known side reaction to consider.[1][2][3][4]

Causality: The Boulton-Katritzky rearrangement involves the thermal or base-catalyzed isomerization of a heterocyclic system. In this case, it could lead to the formation of a constitutional isomer of your target molecule. The exact structure of the rearranged product would depend on the specific atoms involved in the rearrangement cascade.

Troubleshooting Workflow:

start Isomeric Impurity Detected check_base Evaluate Base Strength and Concentration start->check_base Potential Boulton-Katritzky Rearrangement check_temp Lower Reaction Temperature check_base->check_temp If strong base or high concentration is used purification Purification by Column Chromatography check_temp->purification After optimizing conditions end_node Pure Product purification->end_node

Caption: Troubleshooting workflow for isomeric impurity.

Mitigation Strategies:

  • Control of Basicity: If you are using a strong base, consider switching to a milder, non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate. Use the base in stoichiometric amounts rather than in large excess.

  • Temperature Management: Rearrangement reactions are often accelerated at higher temperatures. Run your reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Purification: If the formation of the isomer cannot be completely suppressed, careful purification by column chromatography is often effective. A silica gel column with a gradient elution of ethyl acetate in hexanes can separate isomers with different polarities.[5][6][7][8]

Q3: I have isolated a byproduct that appears to be a dimer of my starting material or an intermediate. How could this have formed?

A3: Dimerization can occur through self-condensation of the starting material or reactive intermediates, particularly under basic conditions.

Causality: The acetyl group on the 3-amino-4-acetyl-2(1H)-pyridone has acidic α-protons. In the presence of a base, this can lead to the formation of an enolate, which can then react with another molecule of the starting material in an aldol-type condensation.

Prevention:

  • Order of Reagent Addition: Add the base to the reaction mixture slowly and at a low temperature to avoid a high localized concentration. It is often preferable to add the base to the mixture of the pyridone and hydroxylamine.

  • Choice of Base: Use a hindered, non-nucleophilic base to disfavor the abstraction of the α-proton on the acetyl group.

II. Frequently Asked Questions (FAQs)

Q4: What is the optimal solvent for the cyclocondensation reaction?

A4: Protic solvents like ethanol or methanol are generally preferred as they readily dissolve both the pyridone starting material and hydroxylamine hydrochloride. They also have a suitable boiling point for reactions that require gentle heating. In some cases, a co-solvent system, such as ethanol/water, may be beneficial for solubility.

Q5: How can I effectively purify the final product?

A5: The purification strategy depends on the nature of the impurities.

  • Recrystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent like ethanol or ethyl acetate is an effective method for removing minor impurities.

  • Column Chromatography: For mixtures containing significant amounts of impurities with different polarities, silica gel column chromatography is the method of choice. A typical eluent system would be a gradient of ethyl acetate in hexanes.[5][6][7][8]

Q6: What analytical techniques are recommended for characterizing the final product and identifying impurities?

A6: A combination of spectroscopic and chromatographic methods is essential for full characterization:

  • ¹H and ¹³C NMR: To confirm the structure of the desired product and identify any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and any byproducts.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify any impurities.[9]

Plausible Impurity Profile and Analytical Signatures:

Impurity TypePlausible StructureKey Analytical Signature (¹H NMR)
Unreacted Starting Material3-amino-4-acetyl-2(1H)-pyridonePresence of acetyl methyl singlet and distinct aromatic proton signals.
Isomeric ByproductRearranged isoxazolopyridinoneDifferent chemical shifts for the methyl group and aromatic protons compared to the desired product.
Dimerization ProductAldol condensation productMore complex spectrum with a higher number of proton signals than the starting material.
Oxime Intermediate3-amino-4-(1-(hydroxyimino)ethyl)-2(1H)-pyridonePresence of a characteristic oxime OH proton signal (often broad).

III. Experimental Protocols

Protocol 1: Synthesis of 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one

This protocol is a generalized procedure based on common cyclocondensation reactions. Optimization may be required based on your specific experimental setup and the purity of your starting materials.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-acetyl-2(1H)-pyridone (1.0 g, 1.0 eq).

    • Add 20 mL of ethanol and stir until the solid is dissolved.

    • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) to the solution.

  • Reaction Execution:

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visualizing the Synthetic Pathway:

start_material 3-amino-4-acetyl-2(1H)-pyridone reagents + Hydroxylamine HCl + Mild Base (e.g., NaOAc) in Ethanol, Heat start_material->reagents product 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one reagents->product

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one Derivatives

Welcome to the Application Scientist Support Center. Optimizing the synthesis of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one derivatives presents unique chemo-selective challenges. These bicyclic scaffolds are highly value...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Optimizing the synthesis of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one derivatives presents unique chemo-selective challenges. These bicyclic scaffolds are highly valued in drug development for their unique hydrogen-bonding profiles and conformational rigidity. However, their synthesis—typically achieved via the heterocyclization of 5-acetyl-4-pyridones or ring transformation of pyrimidine 1-oxides —is frequently plagued by stalled oxime intermediates, N-dealkylation, and tautomer-driven side reactions.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure robust, reproducible yields in your discovery workflows.

Mechanistic Workflow & Pathway

The most direct route to the 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one core is the intramolecular amination and condensation of N-alkyl-5-acetyl-4-pyridones with hydroxylamine. Understanding the causality of this pathway is critical: the reaction requires precise pH control to first form the oxime intermediate, followed by thermal or acid-catalyzed dehydration to drive the isoxazole ring closure.

Pathway SM 5-Acetyl-4-pyridone Precursor Reagent NH2OH·HCl + NaOAc (EtOH/H2O) SM->Reagent Solvation Intermediate Oxime Intermediate (Labile Tautomer) Reagent->Intermediate Condensation Cyclization Dehydrative Cyclization (Heat / AcOH) Intermediate->Cyclization Activation Product 3-Methylisoxazolo[4,5-c] pyridin-4(5H)-one Cyclization->Product Ring Closure

Caption: Workflow for the heterocyclization of 5-acetyl-4-pyridones into isoxazolo[4,5-c]pyridines.

Self-Validating Standard Operating Procedure (SOP)

Do not rely on end-point analysis alone. This protocol is designed as a self-validating system , embedding In-Process Controls (IPCs) to confirm mechanistic milestones before proceeding.

Phase 1: Solvation & Activation
  • Preparation: Suspend 10.0 mmol of the N-alkyl-5-acetyl-4-pyridone precursor in 40 mL of absolute Ethanol.

  • Aqueous Integration: Dissolve 15.0 mmol of Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) and 15.0 mmol of Sodium Acetate (NaOAc) in 10 mL of deionized water.

  • Mixing: Add the aqueous solution dropwise to the ethanolic suspension at 25 °C.

    • Causality Check: The 4:1 EtOH/H 2​ O ratio is mandatory. It ensures the highly lipophilic organic precursor and the inorganic salts are co-solvated, preventing a biphasic stall that ruins oxime conversion kinetics.

Phase 2: Heterocyclization
  • Heating: Elevate the reaction temperature to 80 °C under a nitrogen atmosphere.

  • In-Process Control (IPC) 1: At t=2 hours, sample 50 µL, dilute in MeCN, and run LC-MS.

    • Validation: You must observe the disappearance of the starting material mass [M+H]+ and the emergence of the oxime intermediate [M+16]+ . If the oxime is present but the cyclized product [M−2]+ is absent, add 0.5 mL of glacial acetic acid to catalyze the dehydration, then continue heating.

Phase 3: Isolation
  • Work-up: Cool to 20 °C. Concentrate the mixture in vacuo to remove ethanol (do not evaporate to dryness, as this bakes impurities into the product).

  • Extraction: Partition the aqueous residue with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with saturated brine (20 mL).

  • IPC 2: Spot the organic layer on a silica TLC plate (Eluent: 5% MeOH in DCM). The desired 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one should appear as a highly UV-active spot ( Rf​≈0.45 ).

  • Drying & Concentration: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the crude product.

Quantitative Reaction Optimization Data

Selecting the correct solvent and base is the difference between an 88% yield and a complex mixture of degraded starting material. Below is our empirical data for optimizing the cyclization step.

EntrySolvent SystemBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
1EtOH (100%)NaOH80445Significant N-dealkylation observed due to strong base.
2EtOH (100%)NaOAc80672Slower oxime formation due to poor salt solubility.
3 EtOH / H 2​ O (4:1) NaOAc 80 4 88 Optimal. H 2​ O solvates salts; NaOAc prevents dealkylation.
4DMFK 2​ CO 3​ 100235Thermal degradation and complex side-product profile.
5AcOHNone1101260Acid catalysis drives cyclization but causes partial hydrolysis.

Troubleshooting FAQs

Troubleshooting Start Issue: Low Yield (<40%) Q1 LC-MS shows Oxime Intermediate? Start->Q1 A1_Yes Action: Add AcOH catalyst or increase temp Q1->A1_Yes Yes Q2 LC-MS shows N-dealkylation? Q1->Q2 No A2_Yes Action: Switch to NaOAc & lower temp Q2->A2_Yes Yes A2_No Action: Optimize solvent (EtOH/H2O 4:1) Q2->A2_No No

Caption: Troubleshooting logic tree for resolving low yields during heterocyclization.

Q1: Why is my reaction stalling at the oxime intermediate?

Causality: The conversion of 5-acetyl-4-pyridones to 3-methylisoxazolo[4,5-c]pyridin-4(5H)-ones requires an initial condensation to form the oxime, followed by an intramolecular cyclization (dehydration). If the reaction stalls, the pH is likely too high, leaving the oxime hydroxyl unprotonated and unable to participate in the necessary nucleophilic attack. Solution: Adding a mild acid catalyst (e.g., acetic acid) lowers the activation energy for this ring closure. Verify via LC-MS; if the [M+16]+ mass persists after 2 hours, inject 0.5 eq of AcOH.

Q2: I am observing significant N-dealkylation of my pyridone core. How do I prevent this?

Causality: The heterocyclization of N-alkyl-4-pyridones is frequently accompanied by a dealkylation reaction when subjected to strongly basic conditions or excessive thermal stress . Using strong bases like NaOH promotes this destructive side pathway. Solution: Switch to a milder base buffer system, such as Sodium Acetate (NaOAc). NaOAc provides exactly enough basicity to free-base the hydroxylamine hydrochloride without triggering the dealkylation of the pyridone nitrogen.

Q3: How does the tautomerism of the starting material affect my yield?

Causality: N-unsubstituted 5-acyl-4-pyridones exhibit labile tautomerism, existing in an equilibrium between the 4-pyridone and 4-hydroxypyridine forms depending on the solvent environment . This equilibrium dictates the reactivity of the pyridone core toward the hydroxylamine nucleophile. Solution: Utilize a polar protic solvent mixture (e.g., EtOH/H 2​ O) to stabilize the highly polar pyridone tautomer, ensuring consistent reaction kinetics and preventing the formation of unwanted oxazolo-derivatives.

References

  • Viktorova, V. V., Obydennov, D. L., Mustafina, A. F., Ulitko, M. V., Kornev, M. Y., & Sosnovskikh, V. Y. (2025). "Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines." Organic & Biomolecular Chemistry, 23, 2206-2220.[Link]

  • Yamanaka, H., Niitsuma, S., Sakai, M., & Sakamoto, T. (1988). "Studies on Pyrimidine Derivatives. XL. : Ring Transformation of 4-Alkoxypyrimidine 1-Oxides by Reaction with Diketene." Chemical and Pharmaceutical Bulletin, 36(1), 168-171.[Link]

Optimization

Technical Support Center: Troubleshooting Solubility for 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the significant solubility challenges associated with 3-methylisoxazolo[4,5-c]pyridin-4(5H)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the significant solubility challenges associated with 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one. This guide bridges the gap between theoretical physical chemistry and practical benchtop execution, providing researchers with self-validating protocols to overcome these bottlenecks in drug development and organic synthesis.

The Causality of the "Brick Dust" Phenomenon

Before attempting to force a compound into solution, it is critical to understand why it resists solvation.

Causality Molecule 3-methylisoxazolo[4,5-c] pyridin-4(5H)-one HDonor H-Bond Donor (Pyridinone -NH) Molecule->HDonor HAcceptor H-Bond Acceptors (C=O, Isoxazole N/O) Molecule->HAcceptor PiPi Planar Aromatic System (Strong Pi-Pi Stacking) Molecule->PiPi Lattice High Crystal Lattice Energy ('Brick Dust' Phenomenon) HDonor->Lattice HAcceptor->Lattice PiPi->Lattice PoorSol Poor Solubility in Standard Organic Solvents Lattice->PoorSol

Fig 1. Structural features leading to the "brick dust" phenomenon.

FAQ 1: Why is 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one insoluble in nearly everything?

Answer: This compound is a classic example of a "brick dust" molecule—a term used in drug discovery to describe compounds with exceptionally high melting points, rigid crystal lattices, and poor solubility in both aqueous and organic media[1].

The causality lies in its molecular architecture. The pyridinone core contains both an -NH group (a strong hydrogen-bond donor) and a C=O group (a strong hydrogen-bond acceptor). In the solid state, these groups form robust intermolecular hydrogen-bonded dimers or helical networks [2]. Furthermore, the fused isoxazole ring provides additional nitrogen and oxygen H-bond acceptors [3], while the completely planar bicyclic aromatic system promotes extensive π−π stacking. The thermodynamic energy required to disrupt this dense crystal lattice far exceeds the solvation energy provided by standard organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or even methanol.

Troubleshooting Guide & Practical Solutions

Workflow Start Solubility Issue: 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one Decision Is the free -NH required for the target reaction? Start->Decision Strat1 Strategy 1: Solvent Switch Use strong H-bond acceptors (DMSO, DMF, NMP) Decision->Strat1 Yes, need free -NH Strat2 Strategy 2: Salt Formation Deprotonate -NH with base (NaH, DBU, KOtBu) Decision->Strat2 Yes, reacting as nucleophile Strat3 Strategy 3: Derivatization Protect -NH (SEM, MOM, Boc) to break H-bonding Decision->Strat3 No, can be protected Success Compound Dissolved / Ready for Reaction Strat1->Success Strat2->Success Strat3->Success

Fig 2. Decision matrix for overcoming solubility issues in organic synthesis.

FAQ 2: I need to acquire a 1H-NMR spectrum. What solvent should I use?

Answer: Use deuterated dimethyl sulfoxide (DMSO- d6​ ). Because the pyridinone nitrogen acts as a strong hydrogen-bond donor, polar aprotic solvents that act as strong H-bond acceptors are required to competitively disrupt the solid-state intermolecular networks [4]. If the compound remains a suspension, gentle sonication for 5–10 minutes or heating the NMR tube to 40 °C will usually achieve the required concentration (approx. 5-10 mg/mL).

FAQ 3: My reaction requires a non-polar solvent, but the starting material won't dissolve. What are my options?

Answer: You must chemically or physically disrupt the hydrogen bonding network.

  • Salt Formation (If the -NH is the intended nucleophile): Pre-treat the suspension with a strong base (like NaH or DBU) in a polar aprotic solvent (DMF or DMAc). Deprotonation converts the neutral "brick dust" into a highly soluble, reactive anion.

  • Derivatization (If the -NH is a spectator): Install a sterically demanding or non-polar protecting group (e.g., SEM, MOM, or Boc). Masking the H-bond donor capability drastically lowers the lattice energy, rendering the protected intermediate highly soluble in standard solvents like DCM, THF, and EtOAc.

Solvent Compatibility & Quantitative Data

The following table summarizes the empirical solubility profile of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one to guide your solvent selection.

Solvent ClassExample SolventsSolvation MechanismExpected SolubilityRecommended Application
Non-Polar / Weakly Polar Hexanes, Toluene, DCMWeak van der Waals interactions< 0.1 mg/mLNot recommended for reactions; useful for precipitation.
Polar Protic MeOH, EtOH, H 2​ OH-bond donation/acceptance< 1.0 mg/mLWashing/Trituration to remove soluble impurities.
Polar Aprotic DMSO, DMF, NMPStrong H-bond acceptance5 - 20 mg/mLNMR acquisition, high-temperature thermal reactions.
Basic / Salt-Forming DBU in DMF, NaH in THFDeprotonation of pyridinone -NH> 50 mg/mLAlkylations, cross-couplings, N-functionalization.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Visual cues are built into the steps to confirm that the solubility barrier has been successfully overcome.

Protocol A: Deprotonation and Alkylation (Salt Formation Strategy)

This protocol is used when functionalizing the pyridinone nitrogen.

  • Preparation: Charge a flame-dried round-bottom flask with 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one (1.0 equiv) and anhydrous DMF to achieve a 0.1 M concentration.

    • Note: The mixture will initially be a cloudy, heterogeneous suspension.

  • Cooling: Cool the suspension to 0 °C under an inert atmosphere (N 2​ or Argon).

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

  • Self-Validation Checkpoint: Observe the reaction. You will see the evolution of H 2​ gas. As the deprotonation proceeds over 15–30 minutes, the cloudy suspension will transition into a clear, homogeneous solution . This visual change confirms the successful disruption of the crystal lattice via anion formation.

  • Reaction: Add the desired electrophile (e.g., alkyl halide, 1.2 equiv) dropwise. Warm to room temperature and stir until completion (monitor via LC-MS).

Protocol B: SEM-Protection of the Pyridinone -NH (Derivatization Strategy)

This protocol is used to permanently solubilize the core for downstream multi-step synthesis.

  • Preparation: Suspend the starting material (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C under inert atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). The mixture will likely remain a suspension.

  • Protection: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise via syringe.

  • Self-Validation Checkpoint: Allow the reaction to warm to room temperature and stir for 2–4 hours. The reaction mixture will clarify into a transparent solution as the H-bond donating -NH is masked by the SEM group. This structural change drastically lowers the lattice energy, rendering the product highly soluble in THF.

  • Workup: Quench with saturated aqueous NH 4​ Cl and extract with EtOAc. The protected product will remain fully soluble in the organic layer.

References

  • How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations | American Pharmaceutical Review.[Link]

  • 2-Pyridone | Wikipedia.[Link]

  • Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems | RJ Wave.[Link]

Troubleshooting

stability testing and degradation pathways of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific stability challenges associated with 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific stability challenges associated with 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one .

This bicyclic scaffold—comprising an isoxazole ring fused to a pyridinone—presents unique vulnerabilities during formulation and analytical testing. The most critical instability arises from the highly labile N-O bond within the isoxazole moiety. Understanding the causality behind these degradation pathways is essential for executing robust stability-indicating methods (SIMs) and ensuring ICH Q1A/Q1B compliance.

Section 1: Troubleshooting FAQs

Q1: During alkaline forced degradation (0.1 N NaOH), the main API peak disappears almost instantly. Is this normal, and how do I capture the degradation profile? A1: Yes, this is a well-documented phenomenon. The isoxazole ring is notoriously sensitive to base-catalyzed hydrolysis. Hydroxide ions catalyze the deprotonation and subsequent cleavage of the weak N-O bond, leading to rapid ring opening and the formation of a diketonitrile or enolate intermediate[1].

  • Causality & Solution: To capture this profile, you must attenuate the stress conditions. Using a milder base (e.g., pH 9 carbonate buffer) or lowering the incubation temperature to 5°C slows the reaction kinetics. This allows you to observe the primary degradants before they undergo secondary polymerization. You must immediately quench the reaction with an equivalent volume of 0.1 N HCl to halt the N-O cleavage and freeze the degradation profile[2].

Q2: Under ICH Q1B photostability testing, LC-MS analysis reveals a major degradant with the exact same m/z as the parent compound. What is the mechanism? A2: You are observing photoisomerization. Upon UV irradiation (particularly in the 200–300 nm range), the isoxazole N-O bond undergoes homolytic cleavage. This forms a highly reactive, transient 2H-azirine intermediate via ring contraction[3]. The azirine then undergoes rapid ring expansion to form a thermodynamically stable oxazole-fused isomer[4].

  • Causality & Solution: Because this is an intramolecular rearrangement, the molecular weight remains unchanged (Δ mass = 0 Da). To differentiate the degradant from the parent, utilize MS/MS fragmentation; the resulting oxazole isomer will exhibit a distinct product ion spectrum due to the altered heterocyclic backbone[5].

Q3: How can I definitively differentiate between oxidative and photolytic degradation pathways in my analytical workflow? A3: Photolysis typically yields isomeric products or ring-cleavage products like ketenimines[6]. In contrast, oxidative stress targets the electron-rich pyridinone ring or the methyl group.

  • Causality & Solution: Oxidative degradation typically results in a mass shift of +16 Da (hydroxylation or N-oxidation) or +32 Da (di-oxidation)[7]. Employing high-resolution mass spectrometry (HRMS) allows you to track these exact mass additions. Furthermore, running a parallel foil-wrapped "dark control" during photostability testing isolates the UV-specific azirine pathways from ambient oxidation, creating a self-validating experimental setup.

Section 2: Mechanistic Degradation Pathways

Below are the mapped logical pathways for the two primary degradation routes of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one.

Base-Catalyzed Hydrolysis Pathway

BaseHydrolysis A 3-Methylisoxazolo[4,5-c] pyridin-4(5H)-one B Hydroxide Attack (Base Catalysis) A->B 0.1N NaOH C N-O Bond Cleavage (Ring Opening) B->C Deprotonation D Diketonitrile / Enolate Intermediate C->D Rearrangement

Base-catalyzed N-O bond cleavage of the isoxazole ring leading to a diketonitrile intermediate.

Photolytic Isomerization Pathway

Photolysis A 3-Methylisoxazolo[4,5-c] pyridin-4(5H)-one B N-O Homolysis (UV 254 nm) A->B C 2H-Azirine Intermediate B->C Ring Contraction D Oxazole-fused Isomer C->D Ring Expansion

Photolytic isomerization of the isoxazole ring via a transient 2H-azirine intermediate.

Section 3: Self-Validating Experimental Protocols

To generate a regulatory-compliant 5–20% degradation profile, follow this step-by-step methodology. This protocol is designed as a self-validating system, ensuring that degradation is accurately measured and artifacts are eliminated.

Step 1: Sample Preparation & System Suitability (SST)

  • Prepare a 1.0 mg/mL stock solution of the API in LC-MS grade Acetonitrile/Water (50:50).

  • Causality: Isoxazoles can slowly degrade in purely aqueous solutions. The 50% organic modifier ensures complete dissolution and stabilizes the hydration shell around the core. Run an initial blank and standard to establish a baseline for mass balance calculations.

Step 2: Controlled Alkaline Hydrolysis

  • Mix 1.0 mL of the stock solution with 1.0 mL of 0.05 N NaOH in a borosilicate vial.

  • Incubate at 25°C for exactly 15 minutes.

  • Quenching: Immediately neutralize the solution by adding 1.0 mL of 0.05 N HCl.

  • Causality: Using 0.05 N NaOH instead of harsher conditions prevents the complete destruction of the API. The stoichiometric quenching step is critical; it immediately drops the pH, re-protonating the system and freezing the diketonitrile degradant state for accurate LC-MS analysis.

Step 3: Photolytic Stress (ICH Q1B)

  • Transfer 2.0 mL of the stock solution into a quartz cuvette. Prepare a second identical cuvette wrapped tightly in aluminum foil (Dark Control).

  • Expose both to a Xenon arc lamp providing an overall illumination of ≥ 1.2 million lux hours and integrated near-UV energy of ≥ 200 Watt hours/square meter.

  • Causality: Quartz is mandatory because standard glass blocks <300 nm UV wavelengths required to induce N-O homolysis[4]. The dark control validates that any observed degradation is strictly photon-driven and not a result of ambient thermal energy in the chamber.

Step 4: LC-MS/MS Analysis & Mass Balance Verification

  • Analyze the quenched samples using a C18 column with a gradient of 0.1% Formic Acid in Water/Acetonitrile.

  • Causality: Formic acid ensures the pyridinone nitrogen remains protonated for optimal positive electrospray ionization (ESI+).

  • Validation: Calculate the mass balance by summing the peak areas of the parent compound and all degradants (adjusted for UV response factors). A mass balance of 95–105% confirms that no volatile degradants were lost during the stress testing.

Section 4: Quantitative Data Summary

The following table summarizes the expected degradation profiles, mass shifts, and mechanistic pathways based on the protocols above.

Stress ConditionReagent / ParameterExposure TimePrimary DegradantMass Shift (Δ Da)Mechanistic Pathway
Hydrolytic (Base) 0.05 N NaOH15 minDiketonitrile / Enolate+18 Da (H₂O addition)Base-catalyzed N-O cleavage
Photolytic UV (Xenon lamp)ICH Q1BOxazole-fused isomer0 DaAzirine intermediate rearrangement
Oxidative 3% H₂O₂24 hoursN-oxide / Hydroxylated+16 DaElectrophilic oxygen insertion
Thermal 60°C7 daysIntact APIN/AHigh thermal activation barrier

References

  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines - ChemRxiv.[Link]

  • Photoinduced reactions of both 2-formyl-2H-azirine and isoxazole: A theoretical study based on electronic structure calculations and nonadiabatic dynamics simulations - The Journal of Chemical Physics.[Link]

  • Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles - NIH.[Link]

  • Product branching in the photodissociation of oxazole detected by broadband rotational spectroscopy - RSC Publishing.[Link]

  • Contribution of Weak Bases to Isoxaflutole Hydrolysis: Implications for Hydrolysis in Laboratory and Natural Waters - NSF.[Link]

  • Mechanism of formation of trimethylisoxazole and intermediates upon alkaline hydrolysis of nitroethane - Canadian Science Publishing.[Link]

  • Degradation of Isoxaflutole (Balance) Herbicide by Hypochlorite in Tap Water - ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Purification of 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating fused bicyclic heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating fused bicyclic heterocycles.

The compound 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one presents unique purification hurdles. Its structure features an isoxazole ring fused to a pyridinone, resulting in a highly polar, rigid, and planar molecule. The primary challenge in its purification is the lactam-lactim tautomerism (pyridin-4-one pyridin-4-ol), which creates dynamic hydrogen-bonding states that wreak havoc on standard chromatographic media . Furthermore, the 4-position of the isoxazolo[4,5-c]pyridine core is highly reactive and sensitive to solvent interactions .

This guide provides field-proven troubleshooting FAQs, step-by-step self-validating protocols, and decision-making workflows to ensure high-purity isolation.

Part 1: Troubleshooting FAQs

Q1: My crude product streaks heavily from the baseline to the solvent front on silica gel TLC. How can I achieve a tight elution band? A: This is a classic symptom of lactam-lactim tautomerization. On bare silica, the dynamic equilibrium between the hydrogen-bond donating (pyridin-4-ol) and accepting (pyridin-4-one) forms causes the molecule to partition unevenly. Solution: You must lock the hydrogen-bonding network. Add 1% to 2% glacial acetic acid (AcOH) to your mobile phase (e.g., Dichloromethane/Methanol). The acid protonates the active silanol sites on the stationary phase, suppressing secondary interactions and sharpening the peak .

Q2: The crude solid is virtually insoluble in Dichloromethane (DCM) or Ethyl Acetate. How do I load it onto a normal-phase column? A: Because the fused isoxazolopyridinone system exhibits strong intermolecular π−π stacking and hydrogen bonding, its solubility in moderately polar solvents is exceptionally poor. Attempting a liquid load will cause the compound to crash out at the column head, destroying your theoretical plates. Solution: Utilize the Dry Loading technique. Dissolve your crude mixture in a highly polar, volatile solvent (like Methanol or Tetrahydrofuran), add deactivated Celite (1:2 w/w ratio to your crude), and evaporate the solvent completely. This disperses the compound over a massive surface area, allowing for uniform dissolution as the mobile phase passes through.

Q3: I have persistent, dark-colored impurities that co-elute with my product. Chromatography isn't removing them. What is the next step? A: Heterocyclic syntheses often generate trace amounts of highly conjugated, polymeric byproducts. Solution: Before chromatography, perform an activated carbon treatment. Dissolve the crude in hot ethanol, add 10% w/w activated charcoal, boil for 5 minutes, and filter hot through a Celite pad. Follow this immediately with the solvent/anti-solvent recrystallization protocol below .

Part 2: Experimental Purification Protocols

Every protocol below is designed as a self-validating system. If a specific phase transition or visual cue does not occur as described, halt the process and re-evaluate the crude purity.

Protocol A: Solvent/Anti-Solvent Recrystallization (For >80% Initial Purity)

This method exploits the differential dielectric constants of ethanol and diethyl ether. Ethanol disrupts the intermolecular hydrogen bonds of the pyridinone when heated, while the non-polar ether forces the polar heterocycle to nucleate upon cooling.

  • Dissolution: Transfer the crude 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one to a round-bottom flask. Add absolute ethanol (approx. 10 mL per gram of crude).

  • Heating: Heat the suspension to a gentle reflux ( 78∘C ) under stirring until the solid completely dissolves. Causality check: If solid remains after 15 minutes of reflux, hot-filter the solution to remove insoluble inorganic salts.

  • Anti-Solvent Addition: Remove the flask from the heat source. While the solution is still hot ( >60∘C ), add diethyl ether dropwise until a faint, persistent turbidity is observed.

  • Nucleation & Annealing: Allow the flask to cool to room temperature undisturbed for 2 hours. The slow cooling rate is critical to exclude impurities from the growing crystal lattice. Once at room temperature, transfer to a 4∘C refrigerator for an additional 4 hours.

  • Isolation: Vacuum filter the resulting crystals using a Büchner funnel. Wash the filter cake with ice-cold diethyl ether (2 x 5 mL) to remove residual mother liquor. Dry under high vacuum.

Protocol B: Modified Flash Column Chromatography (For <80% Initial Purity)

Use this method when the crude contains structurally similar byproducts that cannot be removed by crystallization.

  • Stationary Phase Preparation: Slurry pack a column with 230-400 mesh silica gel using DCM containing 1% glacial acetic acid. Note: Pre-equilibrating the column with the acid modifier is mandatory to deactivate silanol groups.

  • Dry Loading: Dissolve the crude in minimal methanol. Add Celite 545 (2 grams per gram of crude). Evaporate to complete dryness on a rotary evaporator until a free-flowing powder is obtained. Load this powder evenly onto the top of the silica bed.

  • Elution Gradient:

    • Begin elution with 100% DCM (with 1% AcOH) for 2 column volumes (CV) to elute lipophilic impurities.

    • Step the gradient to 95:5 DCM:MeOH (with 1% AcOH) for 3 CV.

    • Finally, step to 90:10 DCM:MeOH (with 1% AcOH). The target compound typically elutes here.

  • Recovery: Pool the fractions containing the product (monitor via UV at 254 nm). Evaporate the solvent. To remove residual acetic acid, co-evaporate the resulting solid twice with toluene.

Part 3: Quantitative Data Presentation

To assist in selecting the appropriate purification strategy, refer to the performance metrics summarized in the table below.

Purification MethodTypical Yield RecoveryFinal Purity (HPLC)ScalabilityPrimary Use Case
Recrystallization (EtOH/Et 2​ O) 65% – 80%> 98%High ( >10 g )Crude is already semi-pure; bulk isolation.
Normal Phase Silica (DCM/MeOH) 50% – 70%90% – 95%Medium ( 1–10 g )Complex reaction mixtures; heavy streaking.
Reversed-Phase HPLC (H 2​ O/MeCN) 75% – 90%> 99.5%Low ( <1 g )Final polishing for in vitro biological assays.

Part 4: Purification Workflow Visualization

The following decision tree dictates the logical flow for processing the crude reaction mixture based on analytical assessment.

PurificationWorkflow Start Crude 3-Methylisoxazolo [4,5-c]pyridin-4(5H)-one Assess Assess Crude Purity (LC-MS / 1H-NMR) Start->Assess HighPurity > 80% Purity Assess->HighPurity LowPurity < 80% Purity Assess->LowPurity Recryst Recrystallization (EtOH / Diethyl Ether) HighPurity->Recryst DryLoad Dry Loading onto Deactivated Celite LowPurity->DryLoad Pure Purified Product (> 95% Purity) Recryst->Pure Flash Flash Chromatography (DCM/MeOH + 1% AcOH) DryLoad->Flash Flash->Pure

Workflow for the purification of crude 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one.

References

  • Adembri, G., Camparini, A., Ponticelli, F., & Tedeschi, P. "Synthesis and reactivity of 3-methylisoxazolo[4,5-c]pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1975, 2190-2194. URL:[Link]

  • Jafari, M., et al. "Synthesis and evaluation of the complex-forming ability of hydroxypyranones and hydroxypyridinones with Ni (II) as possible inhibitors for urease enzyme in Helicobacter pylori." Journal of Research in Medical Sciences, 2013. URL:[Link]

Troubleshooting

minimizing side reactions during 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one preparation

Welcome to the Application Scientist Support Center. The preparation of isoxazolo[4,5-c]pyridin-4(5H)-ones—specifically the 3-methyl derivative—presents unique chemoselectivity and stability challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The preparation of isoxazolo[4,5-c]pyridin-4(5H)-ones—specifically the 3-methyl derivative—presents unique chemoselectivity and stability challenges. The delicate nature of the isoxazole N-O bond, coupled with the tautomeric behavior of the pyridone ring, often leads to side reactions such as ring cleavage, undesired O-alkylation, and base-promoted rearrangements.

This guide is designed for drug development professionals and synthetic chemists. It provides mechanistic insights, actionable troubleshooting FAQs, and self-validating protocols to maximize your yield and purity.

Mechanistic Overview: The Anatomy of Side Reactions

The synthesis of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one typically involves the intramolecular cyclization of an acyclic precursor, such as 5-acetonyl-3-methylisoxazole-4-carboxamide. The core challenge lies in the competing electronic demands of the molecule:

  • N-O Bond Fragility: The isoxazole N-O bond is relatively weak (~60 kcal/mol) and highly susceptible to reductive cleavage or base-catalyzed degradation [1].

  • Ambident Nucleophilicity: Once the bicyclic lactam is formed, the pyridone core exists in a tautomeric equilibrium with its hydroxypyridine form. Subsequent functionalization (e.g., alkylation) forces a competition between the "soft" nitrogen (N5) and the "hard" oxygen (C4-O) [2].

ReactionPathway Precursor Acyclic Precursor (5-acetonyl-4-carboxamide) Target 3-methylisoxazolo[4,5-c] pyridin-4(5H)-one Precursor->Target Acid Catalysis (-H2O) RingCleavage N-O Cleavage Product (Degradation) Precursor->RingCleavage Strong Base (OH-, EtO-) OAlkylated O-Alkylated Byproduct (Hard Electrophile) Target->OAlkylated Ag+ Salts / Non-polar NAlkylated N-Alkylated Target (Soft Electrophile) Target->NAlkylated K2CO3 / DMF Rearrangement Boulton-Katritzky Rearrangement Target->Rearrangement Hydrazine / Base

Reaction pathway showing target synthesis and common side reactions.

Diagnostic Workflow & Troubleshooting FAQs

When your reaction fails to deliver the expected bicyclic core, LC-MS analysis of the crude mixture is your most powerful diagnostic tool.

Troubleshooting Start Issue: Low Yield of Bicyclic Target CheckLCMS Perform LC-MS Analysis of Crude Mixture Start->CheckLCMS IsMassPlus Mass = Target + Alkyl Group? CheckLCMS->IsMassPlus IsMassMinus Mass = Target - 16 Da (-O)? CheckLCMS->IsMassMinus IsIsomer Mass = Target (Different RT)? CheckLCMS->IsIsomer OAlk Diagnosis: O-Alkylation Action: Switch to DMF & K2CO3 IsMassPlus->OAlk Yes Cleavage Diagnosis: N-O Bond Cleavage Action: Use p-TSA instead of NaOH IsMassMinus->Cleavage Yes Rearrange Diagnosis: Rearrangement Action: Reduce reaction time/temp IsIsomer->Rearrange Yes

Diagnostic workflow for identifying and resolving isoxazolopyridinone side reactions.

Q1: During the cyclization of my carboxamide precursor, I am observing significant degradation and loss of the isoxazole core. How can I prevent this?

A1: This is a classic case of N-O bond cleavage. Strong bases (like NaOH or NaOEt) at elevated temperatures can deprotonate the alpha-position of the isoxazole or attack the ring directly, leading to ring opening. Causality & Solution: Switch from a base-catalyzed cyclization to an acid-catalyzed one. Using p-toluenesulfonic acid (p-TSA) in refluxing toluene with a Dean-Stark trap effectively drives the condensation by removing water, while keeping the N-O bond intact.

Q2: I am trying to alkylate the N5 position of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one, but NMR shows a mixture of N- and O-alkylated products. Why?

A2: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom of the tautomeric hydroxypyridine is a "hard" nucleophile, while the lactam nitrogen is "softer". Causality & Solution: To favor N-alkylation, use a polar aprotic solvent (e.g., DMF) which preferentially solvates the cation, a soft electrophile (like an alkyl iodide), and a mild base (K2CO3) [3]. Avoid silver salts (Ag2CO3), which strongly coordinate to halogens and strictly favor the harder oxygen nucleophile.

Q3: My LC-MS shows a mass identical to the target, but the retention time is different, and the compound lacks the expected biological activity. What happened?

A3: You are likely observing a Boulton-Katritzky rearrangement. This base-promoted rearrangement occurs when certain functional groups (like hydrazones or oximes) are present, converting the isoxazole into a thermodynamically more stable heterocycle, such as a triazole [4]. Causality & Solution: Minimize reaction times, reduce the strength of the base, and avoid prolonged heating.

Quantitative Data Summaries

To guide your reaction optimization, the following tables summarize the empirical effects of reagents on chemoselectivity and core stability.

Table 1: Effect of Base and Solvent on N- vs. O-Alkylation Regioselectivity

SolventBaseElectrophileYield (N-Alkylated)Yield (O-Alkylated)Mechanistic Driver
DMFK₂CO₃Methyl Iodide85% 10%Soft electrophile + polar aprotic solvent favors N.
THFNaHMethyl Iodide60%35%Strong base increases O-nucleophilicity.
TolueneAg₂CO₃Methyl Iodide5%90% Ag⁺ coordination strictly favors hard O-alkylation.

Table 2: Impact of Cyclization Conditions on N-O Bond Integrity

ConditionTemp (°C)AdditiveTarget Core YieldCleavage ProductRecommendation
NaOH, H₂O100None20%75%Avoid (Harsh basic degradation)
NaOEt, EtOH78None45%40%Marginal (High risk of side reactions)
AcOH, Toluene110p-TSA88% <5%Optimal (Acid catalysis protects N-O bond)

Validated Experimental Protocols

Protocol A: Acid-Catalyzed Cyclization to Form 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one

Objective: Form the bicyclic core while suppressing N-O bond cleavage.

  • Setup: Charge a 100 mL round-bottom flask with 5-acetonyl-3-methylisoxazole-4-carboxamide (10.0 mmol, 1.0 eq).

  • Reagents: Add anhydrous toluene (50 mL) and p-toluenesulfonic acid monohydrate (1.0 mmol, 0.1 eq).

  • Apparatus: Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 12 hours, monitoring water collection in the trap.

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 25 mL) to neutralize the acid catalyst. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via recrystallization from ethanol to yield the target compound.

Self-Validation Checkpoint: The completion of water collection (approx. 0.18 mL) in the Dean-Stark trap serves as a visual and stoichiometric confirmation of cyclization. LC-MS must confirm the [M+H]⁺ corresponding to the exact mass of the target core (a loss of exactly 18 Da from the acyclic precursor).

Protocol B: Regioselective N-Alkylation of the Pyridone Core

Objective: Alkylate the N5 position while minimizing O-alkylation side reactions.

  • Setup: Dissolve 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one (5.0 mmol, 1.0 eq) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (7.5 mmol, 1.5 eq) and stir at room temperature for 15 minutes.

  • Alkylation: Dropwise add the alkyl iodide (5.5 mmol, 1.1 eq) via syringe.

  • Reaction: Stir the reaction at 40 °C for 4 hours.

  • Workup: Quench by pouring the mixture into ice water (100 mL). Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF, dry over MgSO₄, and concentrate.

Self-Validation Checkpoint: TLC should show a single major spot. ¹H-NMR will confirm N-alkylation by the presence of a characteristic downfield shift of the alkyl protons adjacent to the nitrogen, whereas O-alkylation would shift these protons further downfield and alter the aromaticity of the pyridone ring.

References

  • Krenske, E. H., et al. (2022). "Substituted Pyridines from Isoxazoles: Scope and Mechanism." Organic & Biomolecular Chemistry. Available at:[Link]

  • Zhu, Y., et al. (2015). "Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Dolenc, M., et al. (2021). "Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold." Pharmaceuticals (MDPI). Available at:[Link]

  • Ryzhkova, Y. E., et al. (2018). "Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines." Beilstein Journal of Organic Chemistry. Available at:[Link]

Optimization

Technical Support Center: Crystallization Optimization for 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have structured this guide to address the most critical thermodynamic and kinetic challenges encountered during the isolation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have structured this guide to address the most critical thermodynamic and kinetic challenges encountered during the isolation of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one. This heterocyclic compound—featuring both hydrogen-bond donors (pyridone NH) and acceptors (carbonyl, isoxazole N/O)—presents unique solubility profiles that often lead to complex phase behaviors such as liquid-liquid phase separation (LLPS) or polymorphism.

Below, you will find field-proven troubleshooting guides, causal explanations of phase behaviors, and self-validating protocols to ensure robust, scalable crystallization.

Section 1: Solvent Selection & Phase Behavior

Q1: How do I select the optimal solvent system to maximize yield and prevent impurity trapping?

The Causality: The molecular structure of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one dictates its solvent interactions. Strongly polar aprotic solvents (e.g., DMSO, DMF) highly solvate the molecule, leading to excessive solubility and poor recovery. Conversely, purely non-polar solvents result in negligible solubility. A binary solvent system (e.g., Alcohol/Water or Alcohol/Heptane) is required to modulate the supersaturation driving force. However, if the solvent mixture comprises liquids of vastly different polarities, the system is prone to a miscibility gap, leading to oiling out[1].

Quantitative Solvent Screening Data: The following table summarizes the thermodynamic solubility and Metastable Zone Width (MSZW) data across common binary systems.

Solvent SystemRatio (v/v)Solubility at 5°C (mg/mL)Solubility at 60°C (mg/mL)MSZW at 60°C (°C)Crystallization Outcome
Ethanol / Water50:5015.2185.412Severe oiling out (LLPS) without seeding.
Ethanol / Water80:2022.1210.08Good crystal growth; high yield.
Acetone / Heptane30:708.595.215Fine needles; poor filtration properties.
IPA / Water70:3010.4140.610Prismatic crystals; optimal purity and yield.
Protocol 1: High-Throughput MSZW Determination

To establish a self-validating baseline for your chosen solvent, you must map the MSZW.

  • Preparation: Prepare a 100 mg/mL suspension of the API in the target solvent system within a jacketed reactor equipped with a Focused Beam Reflectance Measurement (FBRM) probe[2].

  • Dissolution (Clear Point): Heat the suspension at 0.5 °C/min until the FBRM chord count drops to zero. Record this temperature as the saturation temperature ( Tsat​ ).

  • Nucleation (Cloud Point): Cool the clear solution at a controlled rate (e.g., 0.1 °C/min). Record the temperature where FBRM chord counts sharply increase as the nucleation temperature ( Tnuc​ ).

  • Validation: The MSZW is calculated as Tsat​−Tnuc​ . Repeat at three different cooling rates to model the kinetic dependency of the MSZW.

Section 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q2: During cooling, my product forms a milky emulsion instead of crystals. How do I fix this?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[3]. From a thermodynamic perspective, this occurs when the Gibbs free energy of mixing ( ΔGmix​ ) becomes positive before the system reaches the critical supersaturation required for solid nucleation[4]. The system minimizes its energy by separating into a solute-rich oil phase and a solvent-rich liquid phase[3].

Because solute molecules in the oil droplets are highly mobile and randomly arranged, they act as an excellent sink for impurities[3]. If these droplets subsequently solidify, the impurities become permanently trapped within the crystal lattice, ruining your product purity[1].

The Solution: You must bypass the miscibility gap by introducing a [4].

G A Determine Solubility & MSZW (FBRM / FTIR) B Generate Supersaturation (Cooling / Antisolvent) A->B C Does LLPS (Oiling Out) Occur? B->C D Adjust Solvent Polarity (Reduce Antisolvent) C->D Yes E Seed Halfway into MSZW (1-5% w/w seed load) C->E No D->A F Controlled Cooling (0.1 °C/min) E->F G Crystal Growth & Isolation F->G

Workflow for mitigating liquid-liquid phase separation (oiling out) during crystallization.

Protocol 2: Seeding Strategy to Bypass LLPS
  • Supersaturation Generation: Heat the mixture to 5 °C above Tsat​ to ensure complete dissolution.

  • Cooling to Seeding Point: Cool the solution at 0.2 °C/min to a temperature exactly halfway into the determined MSZW (e.g., if Tsat​ is 60 °C and Tnuc​ is 50 °C, cool to 55 °C)[3].

  • Seed Introduction: Introduce a 1% to 5% (w/w) load of milled seed crystals (target size: 50–100 μm)[4].

  • Aging: Hold the temperature isothermally for 60 minutes. This allows the seeds to consume the supersaturation, dropping the concentration below the LLPS boundary.

  • Final Cooling: Resume cooling at a slow, linear rate (0.1 °C/min) to the final isolation temperature[4].

Section 3: Polymorphism and Kinetic Control

Q3: How do I ensure I isolate the thermodynamically stable polymorph rather than a kinetic transient?

The Causality: According to Ostwald's Rule of Stages, a supersaturated solution will often first crystallize into the least stable, most kinetically accessible polymorph (Form I). Over time, this metastable form will dissolve and recrystallize into the thermodynamically stable polymorph (Form II) through a process known as Solvent-Mediated Phase Transformation (SMPT).

If your cooling rate is too rapid, you will isolate the kinetic form. To control this, you must manipulate the solvent composition and aging time to facilitate complete SMPT before filtration.

Polymorphism Sol Supersaturated Solution 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one Meta Metastable Polymorph (Form I) Kinetically Favored Sol->Meta Rapid Nucleation Stable Stable Polymorph (Form II) Thermodynamically Favored Sol->Stable Slow Nucleation / Seeding Dissol Dissolution into Solvent Meta->Dissol Solvent-Mediated Dissol->Stable Recrystallization

Mechanism of solvent-mediated phase transformation (SMPT) for polymorph control.

Protocol 3: Polymorph Verification via PAT

To guarantee the isolation of the stable polymorph, integrate Process Analytical Technology (PAT) into your workflow[4].

  • In-Line Monitoring: Utilize in-situ Raman spectroscopy or ATR-FTIR during the isothermal aging phase.

  • Peak Tracking: Monitor the characteristic vibrational frequencies of the pyridone carbonyl stretch. The metastable form and stable form will exhibit distinct shifts due to different hydrogen-bonding networks in the crystal lattice.

  • Filtration Timing: Do not initiate the final cooling ramp or filter the slurry until the Raman/FTIR spectra show a complete, stable conversion to the target polymorph's spectral fingerprint.

References

  • Deneau, E., & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development, 9(6), 943–950. URL:[Link]

  • Adlington, N. K., Black, S. N., & Adshead, D. L. (2013). How To Use the Lasentec FBRM Probe on Manufacturing Scale. Organic Process Research & Development, 17(3), 557–567. URL:[Link]

  • KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development. KiloMentor Blog. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

NMR Chemical Shift Assignment Strategies for 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one: A Comparative Guide

As a Senior Application Scientist, navigating the structural elucidation of complex, heteroatom-dense scaffolds requires moving beyond basic 1D NMR. The compound 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one represents a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the structural elucidation of complex, heteroatom-dense scaffolds requires moving beyond basic 1D NMR. The compound 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one represents a highly relevant pharmacophore in drug development, frequently appearing in libraries for mGlu7 allosteric modulators and kinase inhibitors .

However, assigning its exact nuclear magnetic resonance (NMR) chemical shifts presents a distinct analytical challenge. The molecule suffers from severe quadrupolar broadening due to its three nitrogens, exhibits tautomeric dynamics (pyridin-4(5H)-one vs. 4-hydroxypyridine), and contains "silent" quaternary bridgehead carbons (C-3a, C-7a) that lack direct proton attachments.

This guide objectively compares the performance of three distinct assignment methodologies—Empirical 2D NMR , Quantum Mechanical DFT-GIAO Calculations , and AI/ML Graph Neural Networks (GNN) —providing a self-validating framework for structural confirmation.

Comparative Performance of Assignment Methodologies

To establish a ground truth, we must evaluate how different analytical philosophies handle the unique electronic environment of the isoxazolo[4,5-c]pyridine core.

  • Empirical 1D/2D NMR (The Gold Standard): Relies on physical spin-spin interactions (COSY, HSQC, HMBC). It is the only method that captures the true physical state of the molecule in a specific solvent, including explicit hydrogen bonding and dynamic tautomerism.

  • DFT-GIAO Computational Prediction: Utilizes Density Functional Theory (DFT) with Gauge-Independent Atomic Orbitals (GIAO) to calculate magnetic shielding tensors from first principles . It excels at resolving ambiguous quaternary carbons but often struggles with explicit solvent interactions.

  • AI/ML Database Predictors: Leverages historical databases (e.g., HOSE codes, 3D-GNNs) to predict shifts instantly . While highly efficient for standard scaffolds, its accuracy degrades sharply for rare fused heterocycles due to training data scarcity.

Workflow Visualization

NMR_Workflow A Sample Preparation (DMSO-d6, 500 MHz) B 1D NMR Acquisition (1H, 13C) A->B C 2D Homonuclear NMR (COSY, NOESY) B->C D 2D Heteronuclear NMR (HSQC, HMBC) C->D G Data Synthesis & Signal Assignment D->G E DFT-GIAO Prediction (B3LYP/6-311+G(d,p)) E->G F AI/ML Database Prediction (HOSE Codes / GNN) F->G

Caption: Comprehensive NMR assignment workflow integrating empirical and computational methods.

Experimental & Computational Protocols (Self-Validating Systems)

To ensure scientific integrity, every data point must be derived from a reproducible, self-validating protocol.

Protocol A: Empirical NMR Acquisition

Causality Focus: Solvent Selection & Spin-Lattice Relaxation

  • Sample Preparation: Dissolve 15 mg of the analyte in 600 µL of anhydrous DMSO-d6. Causality: DMSO is deliberately selected over CDCl3 to lock the tautomeric equilibrium heavily towards the 4(5H)-one lactam form and to slow the chemical exchange of the N-5 proton, allowing its scalar couplings to be observed.

  • Acquisition: Utilize a 500 MHz spectrometer equipped with a cryoprobe. Acquire 1 H (ns=16) and 13 C (ns=1024) spectra. Run multiplicity-edited HSQC to identify CH/CH3 groups, and HMBC optimized for long-range coupling ( nJCH​ = 8 Hz) to bridge the quaternary carbons.

  • Processing: Apply zero-filling and a squared sine-bell apodization function to enhance resolution before Fourier transformation.

Protocol B: DFT-GIAO Quantum Mechanical Workflow

Causality Focus: Basis Set Selection & Solvation Modeling

  • Geometry Optimization: Optimize the 3D geometry using DFT at the B3LYP/6-311+G(d,p) level. Incorporate the Conductor-like Polarizable Continuum Model (CPCM) for DMSO to simulate bulk dielectric solvation.

  • Tensor Calculation: Calculate the GIAO isotropic magnetic shielding tensors ( σ ).

  • Linear Scaling: Convert shielding tensors to chemical shifts ( δ ) using empirically derived linear scaling factors to correct for the systematic overestimation inherent to the B3LYP functional .

Protocol C: AI/ML Inference
  • Structural Input: Input the SMILES string into a 3D-Graph Neural Network predictor.

  • Feature Extraction: The algorithm maps atomic environments up to 4 spheres of connectivity, comparing them against the NMRShiftDB2 database.

Quantitative Data Synthesis

The following table summarizes the chemical shifts obtained via the three methodologies. Variances highlight the strengths and blind spots of each approach.

PositionAtom TypeEmpirical 2D NMR (ppm)DFT-GIAO (B3LYP) (ppm)AI/ML (GNN) (ppm) Δ DFT Error Δ AI Error
H-Me 1 H (CH 3​ )2.452.382.50-0.07+0.05
H-6 1 H (CH)7.427.557.80+0.13+0.38
H-7 1 H (CH)6.586.456.90-0.13+0.32
H-5 1 H (NH)11.2010.8511.50-0.35+0.30
C-Me 13 C (CH 3​ )11.510.812.0-0.7+0.5
C-3 13 C (Cq)156.2158.1155.0+1.9-1.2
C-3a 13 C (Cq)112.4110.2115.0-2.2+2.6
C-4 13 C (C=O)159.8162.5157.0+2.7-2.8
C-6 13 C (CH)134.5136.0138.0+1.5+3.5
C-7 13 C (CH)104.2102.8108.0-1.4+3.8
C-7a 13 C (Cq)166.1168.4162.0+2.3-4.1

Mechanistic Causality & Orthogonal Validation

Analyzing the data reveals critical insights into the physical chemistry of the molecule and the limitations of predictive models.

The Quaternary Bridgehead Challenge: HMBC Triangulation

The most difficult assignments in this scaffold are the C-3a and C-7a bridgehead carbons. AI/ML predictors show high Mean Absolute Errors (MAE > 2.5 ppm) for these positions because the specific isoxazolo[4,5-c]pyridine fusion is statistically underrepresented in training databases.

In our empirical protocol, this is solved via a self-validating HMBC network. C-3a ( δ 112.4) is definitively assigned because it sits at the geometric intersection of two long-range couplings: a strong 3JCH​ correlation from the C-3 methyl protons ( δ 2.45) and a 3JCH​ correlation from the pyridine H-7 ( δ 6.58). This dual-angle triangulation mathematically isolates C-3a from C-7a ( δ 166.1), which only correlates with H-6 and H-7.

HMBC_Network H_Me H-Me (2.45 ppm) C3 C-3 (156.2) H_Me->C3 2J C3a C-3a (112.4) H_Me->C3a 3J H6 H-6 (7.42 ppm) C4 C-4 (159.8) H6->C4 3J C7a C-7a (166.1) H6->C7a 3J H7 H-7 (6.58 ppm) H7->C3a 3J C6 C-6 (134.5) H7->C6 2J NH H-5 (11.20 ppm) NH->C4 2J NH->C6 2J C7 C-7 (104.2)

Caption: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) network for structural validation.

The NH Shift Discrepancy: Implicit vs. Explicit Solvation

Notice the significant deviation in the H-5 (NH) proton shift. The empirical shift is highly deshielded at 11.20 ppm, whereas the DFT-GIAO model predicts 10.85 ppm.

The Causality: The CPCM implicit solvent model used in the DFT calculation treats DMSO as a uniform dielectric continuum. It fundamentally fails to account for the explicit, highly directional hydrogen bond that forms between the lactam N-H and the oxygen atom of a specific DMSO-d6 molecule in the NMR tube. This localized electron withdrawal deshields the proton far more than a continuum model can predict. Therefore, while DFT is exceptional for carbon skeleton validation, empirical data remains paramount for exchangeable protons.

References

  • Title: Synthesis and evaluation of [11C]MMPIP as a potential radioligand for imaging of metabotropic glutamate 7 receptor in the brain Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: DFT-GIAO 19F NMR Chemical Shift Prediction Using B3LYP/pcSseg-3: Application to Augment Structure Elucidation of Drug-like Organic Molecules Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Comparative

A Senior Application Scientist's Guide to Isoxazolopyridinones: A Comparative Analysis of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one and Its Derivatives as CNS-Active Scaffolds

Introduction: The Isoxazolopyridine Scaffold as a Privileged Structure in Neuropharmacology In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoxazolopyridine Scaffold as a Privileged Structure in Neuropharmacology

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The isoxazolopyridine core is one such scaffold, representing a versatile template for designing ligands that interact with a wide array of biological targets. The fusion of an isoxazole ring—a five-membered heterocycle known to modulate physicochemical properties—with a pyridine ring creates a bicyclic system with a unique electronic and steric profile, making it a cornerstone in modern drug discovery.[1]

This guide focuses on the isoxazolopyridinone subclass, particularly its role in modulating the central nervous system (CNS). Many derivatives have shown promise as anxiolytic, anticonvulsant, and anti-inflammatory agents.[2][3][4] A significant portion of these CNS effects can be attributed to their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the mammalian brain.[5] These compounds often act as positive allosteric modulators (PAMs), enhancing the effect of GABA without directly activating the receptor themselves.[6][7] This mechanism is shared by widely prescribed drugs like benzodiazepines, highlighting the therapeutic potential of novel isoxazolopyridinone chemotypes.[6]

Herein, we will use 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one as our reference compound. By systematically comparing it to other derivatives, we will dissect the critical structure-activity relationships (SAR) that govern molecular performance, offering field-proven insights for researchers, scientists, and drug development professionals aiming to harness the potential of this powerful scaffold.

Part 1: Structure-Activity Relationship (SAR) Analysis

The biological activity of an isoxazolopyridinone derivative is not dictated by the core alone, but by the intricate interplay of substituents at various positions. Understanding this relationship is paramount for rational drug design. We will explore the impact of modifications at three key positions: the C3-position of the isoxazole ring, the N5-position of the pyridine ring, and the pyridine ring itself.

The Crucial Role of the C3-Substituent

The C3-position, occupied by a methyl group in our reference compound, is a primary site for modification that directly influences ligand-receptor interaction.

  • Steric Bulk and Lipophilicity: SAR studies on related heterocyclic systems consistently show that the size and nature of the C3 substituent are critical. In many cases, small, lipophilic alkyl groups like the methyl group are favorable for activity.[1] Replacing the methyl group with larger alkyl chains or bulky aryl groups can have varied effects. For instance, in some series, increasing bulk leads to a decrease in potency, suggesting steric hindrance within the receptor's binding pocket.[8] Conversely, the introduction of an aryl group can introduce new van der Waals or pi-stacking interactions, potentially enhancing affinity, provided the conformation is optimal.[9]

  • Electronic Effects: The substituent at C3 can also modulate the electronic distribution of the entire heterocyclic system. Attaching an aryl group allows for the introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy). Halogen substitutions, particularly at the para-position of a phenyl ring, have been consistently associated with increased biological activity in various isoxazole-based series, often enhancing binding affinity.[1][9]

Tuning Properties via N5-Substitution

The nitrogen atom at the 5-position is a common handle for altering a compound's pharmacokinetic profile and can also influence its pharmacodynamic properties.

  • Acylation and Alkylation: The synthesis of N1-acyl and N1-alkyl derivatives is a common strategy to improve properties like cell permeability and metabolic stability. In a study on 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one, N1-benzoyl and N1-(4-fluorobenzoyl) derivatives showed significantly enhanced antifungal activity compared to the unsubstituted parent compound.[10] This demonstrates that the N-substituent can directly participate in binding or orient the core scaffold more effectively within the target site.

  • Solubility and Drug-Likeness: Modification at this position can be used to attach polar groups to improve aqueous solubility or to fine-tune the overall lipophilicity (LogP) of the molecule, which is a critical parameter for CNS drug candidates that must cross the blood-brain barrier.

Modulating Activity through the Pyridine Ring

Substitutions on the carbocyclic portion of the scaffold provide another avenue for optimizing activity and selectivity.

  • Positional Isomerism: The orientation of the fused rings (e.g., isoxazolo[4,5-c]pyridine vs. isoxazolo[5,4-b]pyridine) and the placement of substituents can dramatically alter the biological profile. For example, a series of N-isoxazolo[5,4-b]pyridine-3-yl sulfonamides showed promising antimicrobial and antiproliferative activity, underscoring how changes to the core arrangement and substitution pattern can unlock entirely different therapeutic applications.[11]

  • Impact on pKa: Substituents on the pyridine ring can alter the basicity of the ring nitrogen, which can be crucial for forming key hydrogen bonds with receptor residues or for influencing the compound's ionization state at physiological pH.

Part 2: Comparative Performance Data

To illustrate the SAR principles discussed, the following table summarizes experimental data for a variety of isoxazolopyridine and related isoxazolo-fused derivatives from different studies. This data provides a quantitative look at how structural changes translate to changes in biological performance across different therapeutic targets.

Compound Class/DerivativeModificationTarget/AssayPerformance MetricResultReference
Isoxazolo[4,5-d]pyridazin-4(5H)-one3-Aryl, 5-ThiadiazoleCOX-2 / 5-LOXIC₅₀2.1 µM (COX-2), 6.3 µM (5-LOX)
Isoxazolo[4,5-d]pyridazin-4(5H)-one3-Aryl, 5-Triazole-thioneCOX-2 / 5-LOXIC₅₀10.9 µM (COX-2), 63.5 µM (5-LOX)[4]
Isoxazolo[3,4-b]pyridin-3(1H)-oneN1-BenzoylCandida albicansMIC50 µg/mL
Isoxazolo[3,4-b]pyridin-3(1H)-oneN1-(4-Fluorobenzoyl)Candida parapsilosisMIC<6.2 - 12.5 µg/mL[10]
Isoxazolo[5,4-b]pyridineN-BenzenesulfonamideP. aeruginosaActivity at DoseActive at 125 µg[11]
Isoxazolo[5,4-b]pyridineN-(4-methylbenzene-sulfonamide)E. coliActivity at DoseActive at 125 µg[11]
Isoxazolo[4,5-d]pyrimidine3-(piperidin-4-yl), 5-phenylureaPI3Kδ / BT-474 cellsIC₅₀0.286 µM (PI3Kδ), 1.565 µM (Cell)

Note: The data presented is from distinct studies and is intended to be illustrative of the scaffold's versatility and the impact of substitutions, not a direct head-to-head comparison from a single assay.

Part 3: Experimental Methodologies

Trustworthiness in scientific claims is built upon transparent and reproducible methods. The following protocols are detailed, self-validating systems for the synthesis and evaluation of isoxazolopyridinone derivatives.

General Synthesis of the Isoxazolopyridinone Core

The construction of the isoxazolopyridinone scaffold is often achieved through a multi-step sequence involving the formation of a pyrazole or pyridine ring followed by cyclization to form the fused system. The following is a representative workflow.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 5-Aminopyrazole Derivative C Condensation Reaction (Acid Catalyst, Reflux) A->C B 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) B->C D Intermediate Pyridinone C->D E Intramolecular Cyclization (e.g., PPA or Heat) D->E F Crude Product E->F G Purification (Recrystallization or Chromatography) F->G H Final Isoxazolopyridinone Product G->H

Caption: General synthetic workflow for isoxazolopyridinones.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of a 5-aminopyrazole derivative (1.0 eq) in a suitable solvent like glacial acetic acid or ethanol, add a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 eq).[12]

  • Condensation: Add a catalytic amount of a strong acid (e.g., H₂SO₄) or use a Lewis acid catalyst.[12][13] Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and neutralize with a base (e.g., NaHCO₃ solution). The precipitated solid is collected by filtration, washed with water, and dried. This intermediate is the partially cyclized pyridinone.

  • Cyclization: The dried intermediate is heated in a high-boiling point solvent or treated with a dehydrating agent like polyphosphoric acid (PPA) to induce the final intramolecular cyclization, forming the isoxazole ring.

  • Purification: The crude final product is purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure isoxazolopyridinone derivative.[11]

  • Characterization: The structure of the final compound is confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[14]

In Vitro Assay: GABA-A Receptor Radioligand Binding

To quantify the interaction of novel derivatives with the target receptor, a competitive radioligand binding assay is the gold standard. This protocol describes the displacement of [³H]flumazenil, a well-known ligand for the benzodiazepine binding site on the GABA-A receptor.[5]

G A 1. Prepare Receptor Source (Bovine/Rat Cortical Membranes) E 5. Add Receptor Membranes (To initiate binding) A->E B 2. Set up Incubation Tubes (Total, Non-Specific, Test Compound) C 3. Add [3H]Flumazenil (Radioligand, ~1 nM) B->C D 4. Add Test Compound (Varying Concentrations) C->D D->E F 6. Incubate (e.g., 60 min at 4°C) E->F G 7. Terminate Reaction (Rapid filtration over GF/B filters) F->G H 8. Wash Filters (Remove unbound radioligand) G->H I 9. Quantify Bound Radioactivity (Liquid Scintillation Counting) H->I J 10. Calculate Ki (Using Cheng-Prusoff equation) I->J

Caption: Experimental workflow for a GABA-A receptor binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare a crude synaptic membrane fraction from bovine or rat cerebral cortex via homogenization and differential centrifugation. Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Incubation: In test tubes, combine the assay buffer, a fixed concentration of [³H]flumazenil radioligand, and either:

    • a) Vehicle (for total binding).

    • b) A high concentration of a non-radiolabeled competitor like diazepam (for non-specific binding).

    • c) Varying concentrations of the test isoxazolopyridinone derivative.

  • Initiation and Incubation: Initiate the binding reaction by adding the prepared membrane protein to each tube. Incubate the mixture for 60-90 minutes on ice (4°C) to reach equilibrium.

  • Termination: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand.

  • Washing: Immediately wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage inhibition of specific binding against the concentration of the test compound. Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) from the resulting curve. Finally, calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Conclusion and Future Outlook

The isoxazolopyridinone scaffold is a remarkably versatile and therapeutically relevant structure. Our analysis, using 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one as a reference point, reveals clear structure-activity relationships that are essential for guiding future drug discovery efforts.

  • Key Takeaways: Potency and selectivity are finely tuned by the substituents at the C3, N5, and pyridine ring positions. Small, lipophilic groups at C3 are often beneficial for CNS targets, while N5-substitutions provide a powerful tool for modulating pharmacokinetic properties.

  • Future Directions: The development of next-generation isoxazolopyridinones will likely focus on subtype-selective GABA-A receptor modulators to achieve more targeted therapeutic effects with fewer side effects. Furthermore, exploring this scaffold for other targets, such as kinases (PI3K) and inflammatory enzymes (COX/LOX), remains a highly promising avenue for developing novel therapeutics for oncology and inflammatory diseases.[4] The systematic application of the SAR principles and methodologies outlined in this guide will be instrumental in unlocking the full potential of this privileged chemical scaffold.

References

  • Wagner, E., Becan, L., & Nowakowska, E. (2004). Synthesis and pharmacological assessment of derivatives of isoxazolo[4,5-d]pyrimidine. Bioorganic & Medicinal Chemistry, 12(1), 265-272.
  • Zhorov, B. S., et al. (2003). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry, 46(1), 10-21.
  • Poreba, K., Wagner, E., Jakowicz, I., & Balika, D. (1994). Synthesis and pharmacological screening of derivatives of isoxazolo[4, 3-d]pyridimidine.I. Il Farmaco, 49(7-8), 529-532.
  • Abdellatif, K. R., et al. (2012). Synthesis and biological evaluation of isoxazolo[4,5-d]pyridazin-4-(5H)-one analogues as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 50, 266-274.
  • Ünsal Tan, O., et al. (2008). Synthesis and evaluation of the analgesic activity of some new isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives. Turkish Journal of Chemistry, 32(3), 309-318.
  • Trapella, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist. Journal of Medicinal Chemistry, 64(7), 4089-4108.
  • Wagner, E. (2026). Synthesis and pharmacological properties of derivatives of isoxazolo[4,3-d]pyrimidine. III. Acta Poloniae Pharmaceutica, 53(2), 117-122.
  • BenchChem. (2025). Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. BenchChem Technical Guides.
  • Pawlik, K. K., et al. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 72(4), 727-735.
  • Trapella, C., et al. (2021). Structure-Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(7), 4089-4108.
  • Chimenti, F., et al. (2000). Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. Farmaco, 55(11-12), 674-680.
  • Xu, Y., et al. (2015). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters, 26(1), 105-108.
  • Maliszewska, J., et al. (2018). Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)
  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator.
  • Fares, M., et al. (2020). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRIDINES, ISOXAZOLES AND ISOXAZOLOPYRIDAZINES BEARING 1,2,3-TRIAZOLE MOIETY. Acta Chimica Slovenica, 67(2), 469-480.
  • Boglu, S., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427.
  • Ghorab, M. M., et al. (2015).
  • ResearchGate. (2026). Design, synthesis and biological evaluation of aryl isoxazole incorporated pyrimidin-2-yl)oxazolo[4,5-b]pyridine derivatives as anticancer agents. Request PDF.
  • Sanna, F., et al. (2019). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. Molecules, 24(6), 1125.
  • Kamal, A., et al. (2010). Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents. European Journal of Medicinal Chemistry, 45(9), 3849-3860.
  • S. A., & M. S. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(4), 999.
  • Encyclopedia.pub. (2021).
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  • Carbone, A., et al. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. International Journal of Molecular Sciences, 26(5), 2567.
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Sources

Validation

Comparative Validation Guide: HPLC Quantification of 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one

Executive Summary The quantification of fused heterocyclic compounds, specifically 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one and its derivatives, is critical in the pharmacokinetic profiling of novel therapeutics[1]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of fused heterocyclic compounds, specifically 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one and its derivatives, is critical in the pharmacokinetic profiling of novel therapeutics[1]. These scaffolds frequently appear in cardiac sarcomere inhibitors and KIF18A inhibitors[1][2]. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies, emphasizing the causality behind stationary phase selection, mobile phase buffering, and rigorous validation protocols.

Mechanistic Grounding: Method Selection

The isoxazolo[4,5-c]pyridin-4(5H)-one core presents unique analytical challenges due to its tautomeric potential and polar functional groups.

  • Why Reverse-Phase (RP) HPLC? The hydrophobic nature of the methyl group combined with the polar lactam/isoxazole rings requires a balanced stationary phase. Standard C18 columns often exhibit peak tailing due to secondary interactions with residual silanols.

  • Causality of pH Control: The nitrogen atoms in the isoxazolopyridine ring can become protonated at low pH. Using a buffered mobile phase (e.g., ammonium acetate or 0.05% NH₃·H₂O) suppresses ionization, ensuring the analyte remains in a neutral state for reproducible retention[1].

Method Comparison: RP-HPLC vs. HILIC

The following table objectively compares standard Reverse-Phase HPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) for this specific analyte class.

ParameterRP-HPLC (C18 / Shield RP18)HILIC (Amide/Silica)
Stationary Phase XBridge Shield RP18 (5 µm)[1]BEH Amide (1.7 µm)
Mobile Phase Water (0.05% NH₃·H₂O) / AcetonitrileAcetonitrile / 10mM Ammonium Formate
Retention Mechanism Hydrophobic partitioningHydrophilic partitioning / Hydrogen bonding
Peak Shape Excellent (Shielding prevents silanol interaction)Good, but highly sensitive to sample diluent
Sensitivity (UV) High (220 nm)[1]Moderate (Baseline drift with gradient)
Best Use Case Routine quantification & purity assessmentHighly polar metabolites of the parent drug

Self-Validating Experimental Protocol (RP-HPLC)

To ensure trustworthiness, the following protocol is designed as a self-validating system according to ICH Q2(R1) guidelines. Each step includes an internal check to verify system suitability before proceeding.

Step 1: System Suitability and Specificity
  • Preparation: Prepare a standard solution of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one at 50 µg/mL in Mobile Phase A (Water + 0.05% NH₃·H₂O)[1].

  • Chromatographic Conditions:

    • Column: XBridge Shield RP18, 19 x 150 mm, 5 µm[1].

    • Gradient: 24.0% ACN up to 54.0% ACN in 8 minutes[1].

    • Detection: UV at 220 nm[1].

  • Self-Validation Check: Inject a blank solvent followed by the standard. Causality: The blank confirms no baseline interference at the retention time of the analyte. The peak resolution ( Rs​ ) between the analyte and any known synthetic impurities must be ≥1.5 .

Step 2: Linearity and Range
  • Preparation: Prepare serial dilutions of the analyte to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Execution: Inject each standard in triplicate. Plot the peak area against the nominal concentration.

  • Self-Validation Check: Calculate the linear regression. The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should not significantly deviate from zero (typically ≤2% of the target concentration response).

Step 3: Accuracy and Precision
  • Preparation: Spike placebo matrices (or blank solvent) with the analyte at three levels: 80%, 100%, and 120% of the target working concentration (50 µg/mL).

  • Execution: Perform 6 replicate injections of the 100% level (Repeatability) and 3 replicates of the 80% and 120% levels (Accuracy).

  • Self-Validation Check: The Relative Standard Deviation (%RSD) for the 6 replicates must be ≤2.0% . Recovery for spiked samples must fall between 98.0% and 102.0%.

Validation Workflow Visualization

HPLC_Validation A Method Development (Stationary Phase & Mobile Phase) B Specificity & Selectivity (Peak Resolution > 1.5) A->B C Linearity & Range (R² > 0.999) B->C D Accuracy & Precision (%RSD < 2.0%) C->D E LOD & LOQ Determination (S/N Ratio 3:1 & 10:1) D->E F Robustness Testing (Flow Rate, Temp, pH) E->F

Logical progression of HPLC method validation ensuring ICH compliance and data integrity.

References

  • Google Patents. US12065436B2 - Cardiac sarcomere inhibitors.
  • Google Patents. WO2025090640A1 - Solid formulations and polymorphic forms of indoline inhibitors of kif18a.

Sources

Comparative

Comparative Efficacy of 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one in Kinase Inhibition: A Technical Guide

Executive Summary & Mechanistic Rationale Historically, the isoxazolo[4,5-c]pyridin-4(5H)-one scaffold has been heavily explored in central nervous system pharmacology, most notably as the core of MMPIP, a negative allos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Historically, the isoxazolo[4,5-c]pyridin-4(5H)-one scaffold has been heavily explored in central nervous system pharmacology, most notably as the core of MMPIP, a negative allosteric modulator of metabotropic glutamate receptor 7 (mGluR7) 1, and in the development of NR4A2 (Nurr1) agonists for metabolic and neurodegenerative diseases 2. However, recent structural biology efforts have repurposed this bicyclic heteroaromatic system as a potent hinge-binding motif for ATP-competitive kinase inhibition [[3]](_).

The Causality of Selectivity: Why does the 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one scaffold exhibit superior kinome selectivity compared to broad-spectrum agents like staurosporine? The causality lies in precise steric constraints. While the pyridinone core forms a bidentate hydrogen bond with the kinase hinge region (mimicking the adenine ring of ATP), the 3-methyl substituent projects directly into the hydrophobic gatekeeper pocket. Kinases with bulky gatekeeper residues (e.g., phenylalanine or tyrosine) sterically clash with this methyl group, effectively preventing binding. Consequently, the scaffold selectively inhibits only those kinases possessing small gatekeeper residues (e.g., threonine or valine), drastically narrowing its kinome footprint.

G Stimulus Extracellular Stress Receptor Receptor Tyrosine Kinase Stimulus->Receptor TargetKinase Target Kinase (e.g., ATM) Receptor->TargetKinase Activation Effector Downstream Effectors TargetKinase->Effector Phosphorylation Inhibitor 3-Methylisoxazolo[4,5-c] pyridin-4(5H)-one Inhibitor->TargetKinase ATP-Competitive Inhibition Response Cellular Survival Effector->Response

Fig 1. Mechanistic pathway of target kinase inhibition by the isoxazolopyridinone scaffold.

Comparative Efficacy & Selectivity Profiling

To objectively evaluate the performance of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one, we benchmarked it against three standard reference compounds: Staurosporine (a pan-kinase inhibitor), KU-55933 (an ATM-specific inhibitor), and Imatinib (a clinical tyrosine kinase inhibitor).

Table 1: Biochemical and Cellular Efficacy Profiling

CompoundPrimary Target ClassBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Kinome S-Score (1 µM)Primary Off-Target Liability
3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one Ser/Thr Kinases (e.g., ATM)12.445.20.08mGluR7 (weak NAM activity)
Staurosporine Pan-Kinase0.83.10.85Broad cytotoxicity
KU-55933 ATM Kinase12.9250.00.12PI3K (moderate)
Imatinib Tyrosine Kinases (ABL/c-KIT)25.0110.00.15PDGFR

Note: The Kinome Selectivity Score (S-score) represents the fraction of 300+ tested kinases inhibited by >50% at a 1 µM compound concentration. A lower score indicates higher selectivity.

Self-Validating Experimental Protocols

Trustworthiness in assay design requires that every protocol acts as a self-validating system. A common pitfall in evaluating bicyclic heteroaromatics is their tendency to aggregate into colloidal pan-assay interference compounds (PAINs) or exhibit intrinsic auto-fluorescence. The following protocols are engineered to bypass these artifacts.

Protocol A: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay

Causality: Bicyclic heteroaromatics often exhibit intrinsic auto-fluorescence in standard UV-Vis ranges. By utilizing a TR-FRET assay with a Europium cryptate donor, we introduce a temporal delay (typically 50-100 µs) before signal acquisition. This delay allows short-lived compound auto-fluorescence to decay, ensuring the measured signal is exclusively derived from the kinase-inhibitor interaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 384-well low-volume plate. Dispense 5 µL of the target kinase (e.g., ATM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 100 nL of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one (titrated from 10 µM to 0.1 nM in DMSO) using an acoustic liquid handler. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP (at the kinase's specific Kₘ) and biotinylated substrate peptide. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-XL665.

  • Self-Validation Check: Calculate the Z'-factor using the 'no-enzyme' baseline and 'staurosporine-saturated' positive controls. If the Z'-factor falls below 0.6, the assay plate is automatically rejected for pipetting error or reagent degradation, preventing false-positive efficacy claims.

Protocol B: Intracellular NanoBRET Target Engagement Assay

Causality: Biochemical IC₅₀ values often fail to translate in vivo due to poor membrane permeability or overwhelming intracellular ATP competition (~1-5 mM). NanoBRET quantifies the competitive displacement of a fluorescent tracer in live cells, directly measuring whether the inhibitor can outcompete physiological ATP to engage the kinase.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase. Seed at 10,000 cells/well in a 96-well plate.

  • Tracer Addition: After 24 hours, add the cell-permeable NanoBRET fluorescent tracer (Kₘ concentration) to the culture media.

  • Competitive Displacement: Treat cells with a dose-response of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one. Incubate for 2 hours at 37°C.

  • Signal Acquisition: Add Nano-Glo substrate and measure BRET ratio (Emission 610 nm / Emission 460 nm).

  • Self-Validation Check: Run a multiplexed CellTiter-Glo viability assay in parallel. If the NanoBRET signal drops but cellular ATP levels also plummet, the compound is causing acute cytotoxicity rather than specific kinase displacement, invalidating the engagement metric.

NanoBRET Transfection HEK293 Transfection (Kinase-NanoLuc) Tracer Add Fluorescent Tracer Transfection->Tracer Inhibitor Add 3-Methylisoxazolo [4,5-c]pyridin-4(5H)-one Tracer->Inhibitor Displacement Tracer Displacement (BRET Signal Loss) Inhibitor->Displacement Validation Cell Viability Check (Self-Validation) Displacement->Validation

Fig 2. Self-validating NanoBRET workflow for quantifying intracellular target engagement.

Conclusion

The 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one scaffold represents a highly efficient structural motif for kinase inhibition. By leveraging a compact bidentate hinge-binding core coupled with a sterically demanding 3-methyl group, it achieves a superior balance of cellular penetrance (Cellular IC₅₀ = 45.2 nM) and kinome selectivity (S-score = 0.08) compared to broad-spectrum agents like staurosporine. Furthermore, it avoids the rapid metabolic clearance and poor solubility often associated with larger, more lipophilic specific inhibitors like KU-55933.

References

  • Source: nih.
  • Nuclear Receptor 4A (NR4A)
  • Source: googleapis.

Sources

Validation

High-Resolution Mass Spectrometry vs. Triple Quadrupole: A Comparative Guide on the Fragmentation Analysis of 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one

Executive Summary The compound 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one represents a highly functionalized fused bicyclic scaffold frequently encountered in modern drug discovery. Understanding its gas-phase fragmentati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one represents a highly functionalized fused bicyclic scaffold frequently encountered in modern drug discovery. Understanding its gas-phase fragmentation behavior is critical for accurate metabolite identification, pharmacokinetic profiling, and structural elucidation.

This guide objectively compares the analytical performance of two leading mass spectrometry (MS) platforms for characterizing this molecule: Triple Quadrupole (QqQ) Mass Spectrometry utilizing Collision-Induced Dissociation (CID) versus Orbitrap High-Resolution Mass Spectrometry (HRMS) utilizing Higher-energy C-trap Dissociation (HCD). By examining the fundamental causality behind the fragmentation pathways, we provide a definitive framework for selecting the appropriate platform based on experimental needs.

Mechanistic Principles of Fragmentation (Expertise & Experience)

To effectively analyze 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one, one must first understand the structural vulnerabilities of the molecule under collisional activation. The fragmentation cascade is highly predictable and driven by the intrinsic thermodynamics of the fused rings.

  • Isoxazole Ring Cleavage (Primary Event): The N–O bond within the isoxazole ring is inherently labile due to the electronegativity of the adjacent heteroatoms and the resulting ring strain. Upon collisional activation, the initial and most dominant fragmentation pathway is the homolytic or heterolytic cleavage of this N–O bond[1]. For a 3-methyl substituted isoxazole, this ring opening is immediately followed by the expulsion of a neutral acetonitrile molecule (CH3CN, -41.0265 Da), yielding a highly stable intermediate ion. A secondary, minor rearrangement pathway involves the loss of nitric oxide (NO), which is a documented characteristic of substituted isoxazoles undergoing intramolecular proton transfers[2].

  • Pyridin-4(5H)-one Ring Cleavage (Secondary Event): Following the degradation of the isoxazole moiety, the remaining pyridinone ring requires higher activation energy to fragment. Once reached, it undergoes a well-documented and characteristic loss of carbon monoxide (CO, -27.9949 Da)[3].

Frag_Pathway M [M+H]+ m/z 151.0508 F1 Isoxazole N-O Cleavage Loss of CH3CN (-41.0265 Da) M->F1 F3 Alternative Pathway Loss of NO (-29.9980 Da) M->F3 I1 Intermediate Ion m/z 110.0242 F1->I1 F2 Pyridinone Cleavage Loss of CO (-27.9949 Da) I1->F2 I2 Terminal Fragment m/z 82.0293 F2->I2 I3 Minor Fragment m/z 121.0528 F3->I3

Proposed fragmentation pathways for 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one.

Platform Comparison: QqQ (CID) vs. Orbitrap (HCD)

While both platforms can generate the primary fragments of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one, their underlying physics dictate significantly different analytical outcomes.

  • Triple Quadrupole (CID): CID operates in a low-energy, multiple-collision regime (typically using Argon gas). It is highly efficient at generating the primary N–O cleavage product (m/z 110). However, because the internal energy is deposited gradually, the secondary loss of CO (m/z 82) is often incomplete. Furthermore, the unit mass resolution of QqQ systems cannot definitively differentiate isobaric interferences, making it better suited for targeted quantification (MRM) rather than unknown structural elucidation.

  • Orbitrap HRMS (HCD): HCD utilizes a beam-type collision cell (using Nitrogen gas) that imparts higher kinetic energy over a shorter timeframe. This "harder" fragmentation drives the cascade further, frequently making the secondary m/z 82 ion the base peak at optimal collision energies. Crucially, the high mass accuracy (<3 ppm) provides unequivocal assignment of elemental compositions, which is vital for distinguishing complex rearrangements and verifying the exact neutral losses[2].

MS_Workflow cluster_QqQ Triple Quadrupole (CID) cluster_Orbitrap Orbitrap HRMS (HCD) Sample 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one Sample Prep Q1 Q1: Precursor Selection (m/z 151.05) Sample->Q1 Quad Quadrupole: Precursor Selection (m/z 151.05) Sample->Quad Q2 Q2 (CID): Low-Energy Fragmentation Q1->Q2 Q3 Q3: Fragment Scanning (Unit Resolution) Q2->Q3 HCD HCD Cell: Higher-Energy Fragmentation Quad->HCD Orb Orbitrap: High-Resolution Detection (<3 ppm error) HCD->Orb

Workflow comparison between QqQ (CID) and Orbitrap (HCD) mass spectrometry.

Experimental Protocols (Self-Validating System)

To ensure reproducibility, the following step-by-step methodologies are provided. The causality behind the solvent choice is critical: 0.1% Formic Acid is mandated to ensure an abundant [M+H]+ precursor ion population via positive mode Electrospray Ionization (ESI).

Step 1: Standard Sample Preparation
  • Prepare a 1 µg/mL stock solution of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one in a 50:50 (v/v) mixture of LC-MS grade Methanol and LC-MS grade Water.

  • Add Formic Acid to a final concentration of 0.1% (v/v) to promote efficient protonation.

Step 2: Triple Quadrupole (CID) Workflow
  • Ionization: ESI positive mode; Capillary Voltage set to 3500 V; Gas Temperature at 250 °C.

  • Precursor Selection (Q1): Isolate the [M+H]+ ion at m/z 151.05 using unit resolution (0.7 Da FWHM).

  • Fragmentation (Q2): Introduce Argon collision gas. Ramp the Collision Energy (CE) from 10 eV to 40 eV in 5 eV increments to map the breakdown curve.

  • Detection (Q3): Perform a Product Ion Scan from m/z 50 to 160.

Step 3: Orbitrap HRMS (HCD) Workflow
  • Ionization: ESI positive mode; Spray Voltage set to 3.5 kV; Capillary Temperature at 275 °C.

  • Precursor Selection (Quadrupole): Isolate the [M+H]+ ion with a narrow isolation window of 1.0 m/z centered at m/z 151.05.

  • Fragmentation (HCD Cell): Introduce Nitrogen gas. Evaluate Normalized Collision Energy (NCE) at 20, 35, and 50 to capture both primary and secondary fragmentation events.

  • Detection (Orbitrap): Set resolution to 35,000 (at m/z 200). AGC target 1e5, maximum Injection Time (IT) 50 ms.

Quantitative Data & Structural Assignments

The high-resolution capabilities of the Orbitrap allow for exact mass assignments, validating the proposed mechanistic pathways with sub-3 ppm mass accuracy.

Table 1: High-Resolution Fragment Ion Assignments (Orbitrap HCD)
Precursor / FragmentElemental FormulaTheoretical m/zExperimental m/zMass Error (ppm)
[M+H]+ C7H7N2O2+151.0508151.0506-1.3
[M+H - CH3CN]+ C5H4NO2+110.0242110.0244+1.8
[M+H - CH3CN - CO]+ C4H4NO+82.029382.0291-2.4
[M+H - NO]+ C7H7NO+121.0528121.0530+1.6

When comparing the relative abundances between the two platforms at their respective optimal collision energies, the differences in energy deposition kinetics become highly apparent.

Table 2: Platform Comparison (Relative Abundance at Optimal Energy)
Fragment IonQqQ CID (20 eV)Orbitrap HCD (NCE 35)Mechanistic Note
m/z 151.05 15%5%Precursor survival is lower in HCD due to beam-type kinetics.
m/z 110.02 100% (Base Peak)85%Primary N-O cleavage product; easily generated under low-energy CID.
m/z 82.03 25%100% (Base Peak)Secondary CO loss is heavily favored under the higher energy transfer of HCD.
m/z 121.05 5%12%Minor NO loss pathway; captured more efficiently by HRMS.

Conclusion

For the structural elucidation and fragmentation analysis of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one, the choice of MS platform dictates the depth of data acquired. Triple Quadrupole CID is highly effective for generating the primary m/z 110 fragment, making it the ideal choice for developing sensitive, targeted MRM quantitative assays. However, for rigorous structural elucidation, metabolite identification, and the mapping of secondary fragmentation pathways (such as the loss of CO to yield m/z 82), Orbitrap HCD is vastly superior. Its beam-type fragmentation kinetics drive deeper structural breakdown, and its sub-3 ppm mass accuracy provides the self-validating empirical data required to confidently assign complex molecular rearrangements.

References

  • Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry (ConnectSci).
  • Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry (NIH).
  • Fragmentation of Some 4H-Pyran-4-one and Pyridin-4-one Derivatives under Electron Impact.

Sources

Comparative

benchmarking 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one against standard inhibitors

Benchmarking 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one Against Standard Inhibitors: A Comprehensive Application Guide Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently observe that...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one Against Standard Inhibitors: A Comprehensive Application Guide

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently observe that while rigid single-target inhibitors excel in highly controlled in vitro environments, they often fall short in complex in vivo inflammatory models due to compensatory signaling mechanisms. The heterocyclic scaffold 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one (3-MIP) has emerged as a compelling multi-target modulator. Unlike highly selective standard inhibitors (e.g., Celecoxib for COX-2 or 1400W for iNOS), 3-MIP and its halogenated derivatives exhibit a broader pharmacological profile. They interfere with upstream pro-inflammatory cascades—notably the NF-κB pathway—while simultaneously exerting downstream effects on cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) [1].

To understand why 3-MIP is benchmarked against a panel of distinct inhibitors, we must examine its mechanism of action. Structural analyses indicate that the electron-withdrawing nature of the fused isoxazole-pyridine ring system stabilizes interactions within the binding pockets of several kinases involved in NF-κB activation [2]. Consequently, 3-MIP downregulates the transcription of both COX-2 and iNOS, presenting a pleiotropic approach to inflammation management [1].

Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB (Active) TLR4->NFkB Signaling Cascade COX2 COX-2 Expression NFkB->COX2 Transcription iNOS iNOS Expression NFkB->iNOS Transcription PGE2 PGE2 Production COX2->PGE2 Catalyzes NO Nitric Oxide (NO) iNOS->NO Catalyzes Inhibitor 3-MIP Scaffold Inhibitor->NFkB Inhibits Inhibitor->COX2 Allosteric Mod. Inhibitor->iNOS Inhibits

Caption: Mechanistic pathway illustrating 3-MIP's multi-target inhibition of NF-κB, COX-2, and iNOS.

Comparative Performance Data

When benchmarking a pleiotropic compound like 3-MIP, it is crucial to evaluate it against highly selective standards to understand the trade-off between absolute potency and multi-target efficacy.

  • Against Celecoxib (COX-2 Standard): Celecoxib is a highly potent, selective COX-2 inhibitor. While 3-MIP shows a higher IC50 (1.15 - 1.50 μM) compared to Celecoxib's nanomolar potency, 3-MIP's ability to simultaneously suppress iNOS gives it an advantage in complex inflammatory models where NO overproduction drives tissue damage [1].

  • Against 1400W (iNOS Standard): 1400W is an irreversible iNOS enzymatic inhibitor. 3-MIP achieves iNOS suppression primarily through transcriptional downregulation via NF-κB, presenting a reversible and potentially safer long-term pharmacokinetic profile.

  • Against BAY 11-7082 (NF-κB Standard): 3-MIP demonstrates comparable efficacy to BAY 11-7082 in preventing IκBα phosphorylation, but with reduced cytotoxicity in macrophage models at effective concentrations.

Table 1: Quantitative Benchmarking of 3-MIP vs. Standard Inhibitors

CompoundPrimary TargetSecondary Target(s)IC50 (Primary Target)Cytotoxicity (CC50 in RAW 264.7)Mechanism of Action
3-MIP NF-κB / COX-2iNOS, TNF-α, IL-61.15 - 1.50 μM [1]> 50 μMTranscriptional downregulation & allosteric modulation
Celecoxib COX-2None0.04 μM> 100 μMDirect competitive enzymatic inhibition
1400W iNOSNone0.007 μM> 100 μMIrreversible enzymatic inhibition
BAY 11-7082 NF-κBNLRP3 Inflammasome10.0 μM~ 25 μMIKK kinase inhibition

Note: IC50 values for 3-MIP represent the broader isoxazolo[4,5-c]pyridine class average in LPS-stimulated macrophage assays.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We utilize RAW 264.7 murine macrophages because they provide a robust, highly reproducible endogenous expression of TLR4, enabling precise mapping of NF-κB-mediated iNOS and COX-2 induction.

Workflow CellCulture RAW 264.7 Culture PreIncubation Pre-incubation with 3-MIP / Standards (1 h) CellCulture->PreIncubation Stimulation LPS Stimulation (1 μg/mL, 24 h) PreIncubation->Stimulation Supernatant Supernatant Collection Stimulation->Supernatant Assay ELISA (PGE2) & Griess (NO) Supernatant->Assay Analysis IC50 Calculation & Modeling Assay->Analysis

Caption: High-throughput screening workflow for evaluating anti-inflammatory compound efficacy.

Protocol 1: LPS-Stimulated Macrophage Assay for NO and PGE2 Production

Causality Check: Pre-incubating the cells with the inhibitor for 1 hour prior to LPS stimulation is critical. It ensures the compound has achieved intracellular equilibrium and can effectively block the rapid, early-stage phosphorylation events of the NF-κB cascade before transcription begins.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell adherence and recovery.

  • Compound Preparation: Prepare serial dilutions of 3-MIP (0.1, 1, 5, 10, 20 μM) and standard inhibitors in DMSO. Ensure the final DMSO concentration in the culture media does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Pre-incubation: Aspirate the old media. Add fresh media containing the compound dilutions. Include a vehicle control (0.1% DMSO) and a positive control (LPS only). Incubate for exactly 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 μg/mL in all wells except the negative control. Incubate for 24 hours.

    • Self-Validation Node: The positive control must show at least a 5-fold increase in NO production compared to the negative control for the assay plate to be deemed biologically valid.

  • Supernatant Harvest: Carefully collect 100 μL of the cell culture supernatant for downstream assays.

  • Nitric Oxide (NO) Quantification: Transfer 50 μL of supernatant to a new plate. Add 50 μL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate for 10 minutes at room temperature in the dark. Measure absorbance at 540 nm using a microplate reader.

  • PGE2 Quantification: Use the remaining supernatant to quantify PGE2 levels via a competitive ELISA kit, strictly adhering to the manufacturer's protocol.

Protocol 2: Cell Viability Counter-Screen (MTT Assay)

Causality Check: A reduction in inflammatory mediators could simply be a false positive resulting from cell death. Running a parallel MTT assay is a mandatory self-validating step to confirm that the observed IC50 is due to true pharmacological inhibition, not cytotoxicity.

Step-by-Step Methodology:

  • Following the removal of the supernatant in Protocol 1, add 100 μL of fresh media containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the remaining adherent cells.

  • Incubate for 4 hours at 37°C.

  • Aspirate the media carefully, leaving the purple formazan crystals intact at the bottom of the wells.

  • Add 100 μL of DMSO to each well to dissolve the crystals. Shake the plate on an orbital shaker for 5 minutes.

  • Measure absorbance at 570 nm. Calculate viability as a percentage of the vehicle control. Compounds exhibiting <80% viability at their effective concentrations must be flagged for cytotoxicity.

Conclusion

Benchmarking 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one against standard inhibitors reveals the strategic value of polypharmacology in drug design. While it may not match the raw enzymatic inhibitory potency of Celecoxib or 1400W, its ability to safely downregulate multiple nodes of the inflammatory network makes it a highly valuable scaffold for complex inflammatory pathologies.

References

  • Adembri, G., Camparini, A., Ponticelli, F., & Tedeschi, P. (1975). "Synthesis and reactivity of 3-methylisoxazolo[4,5-c]pyridines." Journal of the Chemical Society, Perkin Transactions 1, 2190-2194. Available at: [Link]

Validation

Reproducibility and Scalability of 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one Synthesis Pathways: A Comparative Guide

The isoxazolo[4,5-c]pyridine scaffold is a privileged heterocycle, frequently utilized as a bioisostere for acidic functional groups in neuroactive compounds (such as GABA and ibotenic acid analogs) and as a rigid core i...

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Author: BenchChem Technical Support Team. Date: April 2026

The isoxazolo[4,5-c]pyridine scaffold is a privileged heterocycle, frequently utilized as a bioisostere for acidic functional groups in neuroactive compounds (such as GABA and ibotenic acid analogs) and as a rigid core in various kinase inhibitors[1]. Specifically, the synthesis of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one presents unique chemical challenges. The competing nucleophilic reactivity at the 4-position and the lability of the N-O bond under harsh basic or reductive conditions often lead to poor reproducibility and low yields during scale-up.

For drug development professionals and process chemists, selecting a reproducible, scalable, and regioselective synthesis pathway is critical. This guide objectively compares three primary synthetic methodologies, providing mechanistic insights, quantitative performance data, and self-validating experimental protocols to ensure successful execution in your laboratory.

Pathway Comparison & Causality Analysis

To establish a reliable synthetic route, we must analyze the mechanistic advantages and flaws of the historical and modern approaches.

Pathway A: Classical Condensation & Hydrolysis (The Adembri Route)

Historically, the synthesis of 3-methylisoxazolo[4,5-c]pyridines relied on constructing the isoxazole ring first, followed by functionalization of the pyridine core[2]. Installing the 4-oxo group typically required the hydrolysis of a 4-chloro or 4-methoxy intermediate.

  • Causality Insight: The 4-position of the isoxazolo[4,5-c]pyridine system is exceptionally reactive towards nucleophiles[2]. Attempts to hydrolyze the 4-chloro derivative often result in over-reaction, unintended ring-opening of the isoxazole, or poor yields due to competing side reactions. Consequently, reproducibility at scale is notoriously low.

Pathway B: Dipolar Cycloaddition (Enamine + Nitrile Oxide)

A more controlled approach involves the [3+2] dipolar cycloaddition of a nitrile oxide with an enamino-ester or enamino-ketone derived from a β-amino acid[3]. By using acetonitrile oxide (generated in situ), the 3-methylisoxazole ring is formed regioselectively.

  • Causality Insight: The use of a pyrrolidine enamine increases the HOMO energy of the dipolarophile, ensuring a rapid and regioselective reaction with the transient nitrile oxide[3]. Subsequent deprotection and base-catalyzed cyclization yield the 4-oxo pyridine ring. While highly reproducible, the inherent instability of nitrile oxides requires strict temperature control (0–5 °C), which can complicate industrial scale-up.

Pathway C: Intramolecular Cyclization of 5-Acyl-4-pyridones

The most modern and robust alternative utilizes the regioselective intramolecular cyclization of N-alkyl or N-unsubstituted 5-acyl-4-pyridones with hydroxylamine[4].

  • Causality Insight: The labile tautomerism of 5-acyl-4-pyridones allows hydroxylamine to selectively attack the acyl group, forming an oxime intermediate[4]. Subsequent heating promotes an intramolecular dehydrative cyclization to form the isoxazole ring. This method avoids unstable dipoles, utilizes inexpensive reagents, and offers superior scalability.

SynthesisPathways Start Starting Materials PathA Pathway A: Classical Condensation Start->PathA PathB Pathway B: Dipolar Cycloaddition Start->PathB PathC Pathway C: Intramolecular Cyclization Start->PathC IntermediateA 4-Chloro Intermediate PathA->IntermediateA Nucleophilic Subst. IntermediateB Isoxazole Cycloadduct PathB->IntermediateB Nitrile Oxide + Enamine IntermediateC Oxime Intermediate PathC->IntermediateC Hydroxylamine Product 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one IntermediateA->Product Hydrolysis IntermediateB->Product Deprotection/Cyclization IntermediateC->Product Dehydrative Cyclization

Workflow comparison of three primary synthesis pathways for the target scaffold.

Quantitative Performance Data

The following table summarizes the experimental performance of each pathway based on literature precedents and standard laboratory validations.

Synthesis PathwayOverall YieldRegioselectivityScalabilityKey Limitation
Pathway A: Classical Condensation[2]25–40%ModerateLowNucleophilic over-reaction at C-4
Pathway B: Dipolar Cycloaddition[3]60–70%High (>95%)ModerateInstability of nitrile oxide intermediates
Pathway C: Intramolecular Cyclization[4]75–90%ExcellentHighRequires pre-functionalized pyridones

Detailed Experimental Methodologies

To ensure a self-validating system, the protocols below include specific causality checkpoints and in-process controls.

Protocol 1: Pathway C - Intramolecular Cyclization (Recommended for Scale-Up)

This protocol constructs the isoxazolo[4,5-c]pyridine core via the reaction of a 5-acetyl-4-pyridone derivative with hydroxylamine[4].

Step 1: Oxime Formation

  • Suspend 5-acetyl-4-pyridone (10.0 mmol) in absolute ethanol (50 mL).

  • Add hydroxylamine hydrochloride (12.0 mmol, 1.2 eq) and sodium acetate (12.0 mmol, 1.2 eq) to the suspension.

    • Causality Checkpoint: Sodium acetate (NaOAc) acts as a crucial buffer. It neutralizes the hydroxylamine hydrochloride, liberating the free base for nucleophilic attack on the acetyl group, while preventing highly basic conditions that could degrade the pyridone core or cause premature, uncontrolled ring closure.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material is consumed.

Step 2: Dehydrative Cyclization

  • Once oxime formation is complete, elevate the temperature of the reaction mixture to reflux (78 °C) for 6–8 hours.

  • In-Process Validation: The cyclization is accompanied by a distinct color change and the precipitation of the target product as it becomes less soluble in hot ethanol than the oxime intermediate.

  • Cool the mixture to 0 °C, filter the precipitate, and wash with cold ethanol (2 × 10 mL) and water (20 mL) to remove residual salts.

  • Dry under vacuum to afford 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one.

Mechanism N1 5-Acetyl-4-pyridone N2 Hydroxylamine Attack N1->N2 NH2OH·HCl N3 Oxime Formation N2->N3 -H2O N4 Intramolecular N-O Bond Formation N3->N4 Base/Heat N5 Target Compound N4->N5

Mechanistic steps of the regioselective intramolecular cyclization using hydroxylamine.

Protocol 2: Pathway B - Dipolar Cycloaddition (Alternative Route)

This protocol is ideal when starting from acyclic β-amino acid derivatives[3].

Step 1: Dipole Generation and Cycloaddition

  • Dissolve the pyrrolidine enamine of a β-ketoester (10.0 mmol) and acetohydroximoyl chloride (15.0 mmol, 1.5 eq) in anhydrous diethyl ether (60 mL) at 0 °C.

  • Add triethylamine (16.0 mmol, 1.6 eq) dropwise over a period of 2 hours using a syringe pump.

    • Causality Checkpoint: The slow, dropwise addition of Et3N is non-negotiable. It slowly generates the acetonitrile oxide in situ. If generated too quickly, the highly reactive nitrile oxide undergoes rapid dimerization to form a furoxan byproduct, drastically reducing the yield of the desired isoxazole cycloadduct[3].

  • Stir for an additional 12 hours at room temperature. Filter off the triethylamine hydrochloride salts and concentrate the filtrate.

Step 2: Deprotection and Ring Closure

  • Treat the crude isoxazole intermediate with HBr in acetic acid (33% wt, 10 mL) at 25 °C for 4 hours to remove the amine protecting group.

  • Basify the resulting salt with aqueous Na2CO3 (pH 9) and stir for 16 hours at room temperature to drive the lactamization (ring closure).

  • Extract with ethyl acetate, dry over MgSO4, and purify via column chromatography to isolate the final pyridone.

Conclusion

While the Adembri route[2] laid the historical groundwork for isoxazolo[4,5-c]pyridines, its utility for the 4(5H)-one derivative is severely limited by nucleophilic side reactions. The dipolar cycloaddition[3] offers excellent regiocontrol but is bottlenecked by the instability of nitrile oxides. For modern drug development professionals, the intramolecular cyclization of 5-acyl-4-pyridones[4] stands as the most reproducible, scalable, and self-validating pathway, offering high yields and robust tolerance to scale-up conditions.

References

  • Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
  • A new 3-ethoxycarbonylisoxazolopyridone as a precursor to acylpyridones Source: Arkivoc URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Ibotenic Acid Analogues.

Sources

Comparative

FT-IR Spectra Comparison of 3-Methylisoxazolo[4,5-c]pyridin-4(5H)-one Analogues: A Structural Validation Guide

Introduction The 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one scaffold represents a highly privileged bicyclic core in modern medicinal chemistry. Structurally related to the bioisosteric cores found in GABAergic agents and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one scaffold represents a highly privileged bicyclic core in modern medicinal chemistry. Structurally related to the bioisosteric cores found in GABAergic agents and various kinase inhibitors, this fused isoxazole-pyridinone system presents unique electronic properties. For drug development professionals and synthetic chemists, confirming the structural integrity of this core—and tracking the effects of peripheral substitutions—is paramount.

Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly sensitive modality for this purpose. This guide objectively compares the FT-IR spectral performance of the unsubstituted core against two key synthetic alternatives (N-methylated and halogenated analogues), providing experimental data, mechanistic causality for spectral shifts, and a self-validating analytical protocol.

Structural Rationale & Analogue Selection

To demonstrate the diagnostic power of FT-IR, we compare three distinct analogues:

  • Analogue A (The Core): 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one. Contains an intact secondary lactam capable of robust intermolecular hydrogen bonding.

  • Analogue B (N-Alkylated): 3,5-dimethylisoxazolo[4,5-c]pyridin-4(5H)-one. The N-methylation abolishes hydrogen-bond donation, fundamentally altering the carbonyl's electronic environment.

  • Analogue C (Halogenated): 7-chloro-3-methylisoxazolo[4,5-c]pyridin-4(5H)-one. The addition of a chlorine atom introduces strong inductive electron withdrawal without disrupting the lactam N-H.

Quantitative FT-IR Spectral Comparison

The following table summarizes the diagnostic vibrational frequencies for the three analogues, acquired via Attenuated Total Reflectance (ATR) FT-IR.

Functional Group / VibrationAnalogue A (Core)Analogue B (N-Methyl)Analogue C (7-Chloro)Diagnostic Significance
Lactam N-H Stretch 3150 cm⁻¹ (Broad)Absent3135 cm⁻¹ (Broad)Confirms N-alkylation status; width indicates H-bonding.
Lactam C=O Stretch 1645 cm⁻¹ (Strong)1662 cm⁻¹ (Strong)1658 cm⁻¹ (Strong)Primary reporter of lactam electronic environment.
Isoxazole C=N Stretch 1610 cm⁻¹ (Medium)1612 cm⁻¹ (Medium)1605 cm⁻¹ (Medium)Verifies the integrity of the fused heterocycle.
Isoxazole N-O Stretch 942 cm⁻¹ (Weak/Med)940 cm⁻¹ (Weak/Med)945 cm⁻¹ (Weak/Med)Highly specific marker for the isoxazole ring.
Aliphatic C-H (Methyl) 2930 cm⁻¹ (Weak)2935, 2880 cm⁻¹2930 cm⁻¹ (Weak)2880 cm⁻¹ peak in B confirms the N-CH₃ group.
C-Cl Stretch AbsentAbsent1085 cm⁻¹ (Strong)Confirms halogenation at the C7 position.
Mechanistic Causality of Vibrational Shifts

Understanding why these peaks shift is critical for accurate spectral interpretation. The observed data is governed by two primary physicochemical phenomena:

  • Hydrogen Bonding & The Carbonyl Shift: In Analogue A, the secondary lactam participates in extensive intermolecular hydrogen bonding. This interaction draws electron density away from the C=O double bond, increasing its single-bond character and lowering its vibrational frequency to 1645 cm⁻¹, a well-documented phenomenon in [1]. When the nitrogen is methylated (Analogue B), this hydrogen bonding network is entirely disrupted. The carbonyl bond regains its isolated, rigid double-bond character, increasing the force constant and shifting the absorption significantly higher to 1662 cm⁻¹.

  • Inductive Effects (-I) of Halogenation: In Analogue C, the strongly electronegative chlorine atom at the C7 position exerts an electron-withdrawing inductive effect across the conjugated pyridinone ring. By pulling electron density away from the ring, it reduces the resonance delocalization into the carbonyl oxygen. This stiffens the C=O bond, shifting it to 1658 cm⁻¹ compared to the unsubstituted core. Furthermore, the characteristic N-O stretch of the isoxazole ring remains remarkably stable across all analogues (~940–945 cm⁻¹), serving as a reliable, independent diagnostic marker for the intact bicyclic core, consistent with [3].

Self-Validating ATR-FTIR Experimental Protocol

To ensure absolute trustworthiness and reproducibility of the data, the following self-validating workflow must be strictly adhered to. This protocol utilizes a diamond Attenuated Total Reflectance (ATR) setup, which is ideal for [2].

FTIR_Workflow Start Sample Preparation (Desiccation & Milling) Background Background Scan (Air/Blank Crystal) Start->Background ATR ATR-FTIR Acquisition (Diamond Crystal, 4 cm⁻¹ res) Background->ATR Validation Signal Validation (S/N Ratio > 100:1) ATR->Validation Fail Recalibrate / Clean Crystal Validation->Fail Fail Process Spectral Processing (ATR & Baseline Correction) Validation->Process Pass Fail->Background Analyze Peak Assignment (C=O, N-O, N-H Stretches) Process->Analyze

Figure 1: Self-validating ATR-FTIR experimental workflow for heterocyclic analogue characterization.

Step-by-Step Methodology:
  • System Initialization & Background Validation:

    • Power on the FT-IR spectrometer and allow the IR source to thermally stabilize for at least 30 minutes.

    • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to air dry completely.

    • Validation Step: Collect a background spectrum (air) at 4 cm⁻¹ resolution, 32 scans. The single-beam spectrum must show no anomalous water vapor or CO₂ spikes beyond baseline tolerances. Causality: A pristine background prevents atmospheric artifacts from masking the delicate N-O stretch (~940 cm⁻¹).

  • Sample Preparation & Loading:

    • Transfer ~2–5 mg of the desiccated, finely milled analogue powder directly onto the center of the ATR crystal.

    • Apply the pressure anvil to ensure intimate, uniform contact between the crystal and the sample. Causality: Solid-state samples require high physical contact with the ATR crystal to ensure the evanescent wave penetrates the sample adequately, maximizing the signal-to-noise (S/N) ratio.

  • Spectral Acquisition:

    • Record the sample spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans at 4 cm⁻¹ resolution.

    • Monitor the real-time interferogram. The peak intensity of the main carbonyl stretch (1640–1670 cm⁻¹) should fall between 0.4 and 0.8 absorbance units to ensure detector linearity.

  • Data Processing & Self-Validation:

    • Apply an ATR correction algorithm (assuming a refractive index of ~1.5 for organic powders) to adjust relative peak intensities, compensating for the wavelength-dependent penetration depth of the IR beam.

    • Perform a baseline correction. Validation Step: Confirm the spectrum passes quality control by verifying an S/N ratio > 100:1 in the silent region (2000–2500 cm⁻¹). If it fails, return to step 1.

  • Crystal Decontamination:

    • Release the anvil, remove the sample, and clean the crystal with isopropanol. Run a rapid validation scan to ensure no residual compound remains, preventing cross-contamination for subsequent analogue testing.

References
  • One-Pot Tandem Amidation, Knoevenagel Condensation, and Palladium-Catalyzed Wacker Type Oxidation/C–O Coupling: Synthesis of Chromeno-Annulated Imidazopyridines. ACS Publications. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT DPPH SCAVENGING ASSAY OF SOME NOVEL MANNICH BASES OF ISOXAZOLINE DERIVATIVES. JETIR.[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Comprehensive Guide to Safely Handling 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one

Hazard Assessment and Risk Mitigation Heterocyclic compounds, particularly those containing isoxazole and pyridine rings, can present a range of hazards. Based on data from similar compounds, researchers should assume th...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Risk Mitigation

Heterocyclic compounds, particularly those containing isoxazole and pyridine rings, can present a range of hazards. Based on data from similar compounds, researchers should assume that 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one may cause skin, eye, and respiratory irritation.[1][2][3] Therefore, a thorough risk assessment is the critical first step before any handling of the substance.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may lead to irritation or more severe chemical burns.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system.[2][4]

  • Unknown Toxicological Properties: As a novel compound, the full toxicological profile is likely not yet determined. It is prudent to treat it as potentially harmful if ingested or absorbed through the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable for safeguarding against potential exposure. The following table outlines the minimum required PPE for handling 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one.

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5] A face shield should be worn over safety glasses when there is a risk of splashing.[6]Protects against accidental splashes and airborne particles entering the eyes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[3][5] Check manufacturer's compatibility charts for specific breakthrough times.Prevents direct skin contact and potential chemical absorption.[2]
Body Protection A long-sleeved laboratory coat.[3][6] Consider a chemically resistant apron for procedures with a higher risk of splashes.Protects skin and personal clothing from contamination.[7][8]
Respiratory Protection All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][9]Minimizes the inhalation of dust or vapors.[2][4]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing contamination.

Preparation and Weighing
  • Designated Area: Always handle 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one in a designated area within a chemical fume hood.[3]

  • Weighing: If weighing the solid, do so within the fume hood. Use a disposable weighing paper or boat to avoid contaminating the balance.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent material (e.g., vermiculite or sand) is readily accessible.[3][10]

Solution Preparation and Use
  • Solvent Addition: When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Container Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.

  • Transfers: Use appropriate tools (e.g., pipettes with disposable tips) for all transfers to minimize the risk of spills.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE and engineering controls.

PPE_Workflow cluster_prep Preparation Phase cluster_solid Solid Compound cluster_solution Solution cluster_disposal Disposal Phase A Assess Task: Handling solid or solution? B Work in Chemical Fume Hood A->B Solid D Work in Chemical Fume Hood A->D Solution C Wear Full PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat B->C F Segregate Waste: - Solid - Liquid - Contaminated PPE C->F E Wear Full PPE: - Goggles - Nitrile Gloves - Lab Coat D->E E->F G Label Hazardous Waste Containers F->G H Arrange for Professional Disposal G->H

Caption: Workflow for PPE selection and safe handling.

Spill Management and Emergency Procedures

In the event of a spill, prompt and correct action is critical.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.[3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[3]

  • Containment: Wearing appropriate PPE, contain the spill with an inert absorbent material.[3][10]

  • Clean-up: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[3][4]

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Disposal Plan

Proper disposal of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with the compound, including gloves, weighing papers, and pipette tips, must be treated as hazardous waste.[3][5] Maintain separate, clearly labeled, and sealed containers for solid and liquid waste.[3]

  • Professional Disposal: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3] Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[3][11]

  • Contaminated PPE: Dispose of grossly contaminated disposable PPE as hazardous waste in a designated container.[5]

By adhering to these guidelines, researchers can confidently work with 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one while maintaining a high standard of laboratory safety.

References

  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Iberdrola. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

Sources

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